molecular formula C8H13N B1580611 1-Ethynylcyclohexylamine CAS No. 30389-18-5

1-Ethynylcyclohexylamine

Cat. No.: B1580611
CAS No.: 30389-18-5
M. Wt: 123.2 g/mol
InChI Key: GDKOYYDQISQOMH-UHFFFAOYSA-N
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Description

1-Ethynylcyclohexylamine is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Ethynylcyclohexylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Ethynylcyclohexylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynylcyclohexylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynylcyclohexan-1-amine
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InChI

InChI=1S/C8H13N/c1-2-8(9)6-4-3-5-7-8/h1H,3-7,9H2
Source PubChem
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InChI Key

GDKOYYDQISQOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5067554
Record name Cyclohexanamine, 1-ethynyl-
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Molecular Weight

123.20 g/mol
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CAS No.

30389-18-5
Record name 1-Ethynylcyclohexylamine
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Record name 1-Ethynylcyclohexylamine
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Record name Cyclohexanamine, 1-ethynyl-
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Record name Cyclohexanamine, 1-ethynyl-
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Record name 1-ethynylcyclohexylamine
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Record name 1-ETHYNYLCYCLOHEXYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to 1-Ethynylcyclohexylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynylcyclohexylamine is a versatile bifunctional molecule integrating a reactive terminal alkyne and a primary amine on a cyclohexyl scaffold. This unique structural combination makes it a valuable building block in synthetic organic chemistry, particularly in the construction of complex nitrogen-containing heterocycles and as a precursor for novel therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties of 1-Ethynylcyclohexylamine, detailed synthetic protocols, an exploration of its reactivity, and a discussion of its current and potential applications in medicinal chemistry and materials science. Emphasis is placed on the practical aspects of handling, safety, and the rationale behind its use in various synthetic strategies.

Introduction

1-Ethynylcyclohexylamine, with the CAS number 30389-18-5, is a colorless to light yellow liquid that possesses a unique combination of functional groups: a primary amine and a terminal alkyne. This duality allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular architectures. The cyclohexyl ring provides a non-polar, rigid scaffold that can be functionalized to modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds.

The presence of the ethynyl group is of particular interest in modern drug discovery. Terminal alkynes are key participants in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazoles.[1] This bioorthogonal reaction has become a powerful tool for lead discovery and optimization.[1] Furthermore, the primary amine serves as a nucleophile and a basic center, enabling a host of classical and contemporary organic reactions.

This technical guide aims to serve as a detailed resource for researchers and professionals working with or considering the use of 1-Ethynylcyclohexylamine. It will delve into its fundamental properties, provide practical guidance on its synthesis and handling, and showcase its utility in various research and development contexts.

Chemical Structure and Properties

The structural and physical properties of 1-Ethynylcyclohexylamine are fundamental to understanding its reactivity and potential applications.

Molecular Structure

The structure of 1-Ethynylcyclohexylamine consists of a cyclohexane ring with both an ethynyl (-C≡CH) and an amino (-NH2) group attached to the same carbon atom (C1).

Caption: 2D representation of the 1-Ethynylcyclohexylamine molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Ethynylcyclohexylamine is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for safe handling and storage.

PropertyValueSource
Molecular Formula C₈H₁₃N[2][3][4]
Molecular Weight 123.20 g/mol [2][5]
CAS Number 30389-18-5[2][5]
Appearance Colorless to light yellow liquid[6]
Boiling Point 65-66 °C at 20 mmHg[2][5]
Density 0.913 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.482[2]
Flash Point 42 °C (107.6 °F) - closed cup[2]
pKa 7.76 ± 0.70 (Predicted)
Spectral Data

Spectroscopic data is essential for the identification and characterization of 1-Ethynylcyclohexylamine.

  • Infrared (IR) Spectroscopy: The IR spectrum of 1-Ethynylcyclohexylamine will exhibit characteristic absorption bands. The N-H stretching of the primary amine typically appears as a doublet in the range of 3300-3500 cm⁻¹. The C≡C-H stretch of the terminal alkyne is expected around 3300 cm⁻¹ (sharp), and the C≡C stretch is found near 2100 cm⁻¹ (weak). The C-N stretch will be present in the 1020-1250 cm⁻¹ region.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum will show a characteristic signal for the acetylenic proton (-C≡C-H) around δ 2.0-3.0 ppm. The protons of the cyclohexyl ring will appear as a complex multiplet in the δ 1.0-2.0 ppm region. The protons of the amino group (-NH₂) will give a broad singlet, the chemical shift of which is concentration and solvent dependent.

    • ¹³C NMR: The carbon spectrum will display signals for the two sp-hybridized carbons of the alkyne group (δ 65-90 ppm). The carbons of the cyclohexyl ring will resonate in the aliphatic region (δ 20-50 ppm), and the carbon attached to the nitrogen will be further downfield.[4]

Synthesis of 1-Ethynylcyclohexylamine

The synthesis of 1-Ethynylcyclohexylamine is typically achieved through the addition of an ethynyl group to a cyclohexanone precursor, followed by amination. A common and effective method is the Strecker synthesis adapted for alkynes.

Synthetic Workflow: A Modified Strecker Synthesis

This protocol outlines a general procedure for the laboratory-scale synthesis of 1-Ethynylcyclohexylamine.

Synthesis_Workflow cluster_0 Step 1: Formation of α-Aminonitrile cluster_1 Step 2: Ethynylation cluster_2 Step 3: Work-up and Purification Cyclohexanone Cyclohexanone Reaction1 Reaction Cyclohexanone->Reaction1 KCN Potassium Cyanide (KCN) KCN->Reaction1 NH4Cl Ammonium Chloride (NH4Cl) NH4Cl->Reaction1 Aminonitrile α-Aminonitrile Intermediate Reaction2 Reaction Aminonitrile->Reaction2 Reaction1->Aminonitrile Ethynyl_Grignard Ethynylmagnesium Bromide Ethynyl_Grignard->Reaction2 THF Tetrahydrofuran (THF) THF->Reaction2 Product 1-Ethynylcyclohexylamine Workup Aqueous Work-up Product->Workup Reaction2->Product Extraction Solvent Extraction Workup->Extraction Distillation Vacuum Distillation Extraction->Distillation Final_Product Pure 1-Ethynylcyclohexylamine Distillation->Final_Product

Sources

1-Ethynylcyclohexylamine CAS number 30389-18-5 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 1-Ethynylcyclohexylamine (CAS: 30389-18-5)

Introduction

1-Ethynylcyclohexylamine, identified by CAS number 30389-18-5, is a versatile bifunctional molecule featuring a primary amine and a terminal alkyne moiety on a cyclohexane scaffold. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex cyclic and heterocyclic systems.[1][2] For researchers in medicinal chemistry and drug development, the terminal alkyne provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for forging new molecular entities with potential therapeutic applications.[3][4]

This guide serves as a comprehensive technical resource for scientists and development professionals, detailing the essential physicochemical properties and a multi-technique approach to the structural characterization and purity assessment of 1-Ethynylcyclohexylamine. As a Senior Application Scientist, the emphasis here is not just on the data itself, but on the causal logic behind the selection of analytical methods and the interpretation of their results, ensuring a robust and validated understanding of this important chemical intermediate.

Part 1: Core Physicochemical & Structural Properties

A foundational understanding of a molecule's physical properties is critical for its synthesis, purification, handling, and formulation. 1-Ethynylcyclohexylamine is typically encountered as a colorless to pale yellow or brown liquid that is sensitive to air.[5][6][7] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 30389-18-5[8]
Molecular Formula C₈H₁₃N[1][8][9]
Molecular Weight 123.20 g/mol [1][8][10]
Appearance Colorless to light yellow/pale brown liquid[5][6]
Density 0.913 g/mL at 25 °C[2][5]
Boiling Point 65-66 °C @ 20 mmHg; 162.8 °C @ 760 mmHg[5][9][11]
Refractive Index n20/D 1.482[2][5]
Flash Point 42 °C (107.6 °F) - closed cup
pKa (Predicted) 7.76 ± 0.70[5]
Sensitivity Air Sensitive[5][7]

Part 2: Proposed Synthesis & Purification Workflow

While specific synthetic preparations are proprietary, a logical and common route to α-aminoalkynes involves the addition of a metal acetylide to an imine or a related precursor. A plausible laboratory-scale synthesis can be conceptualized starting from cyclohexanone. This demonstrates the application of fundamental organic chemistry principles to construct the target molecule.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Alkynylation cluster_2 Step 3: Purification A Cyclohexanone C Cyclohexanimine (Intermediate) A->C Reaction B Ammonia (NH3) B->C Reagent E 1-Ethynylcyclohexylamine (Product) C->E Nucleophilic Addition D Lithium Acetylide D->E Reagent F Crude Product E->F Aqueous Workup G Pure Product (>98%) F->G Vacuum Distillation

Caption: Proposed synthetic and purification workflow for 1-Ethynylcyclohexylamine.

Purification Protocol: Vacuum Distillation

Causality: The boiling point of 1-Ethynylcyclohexylamine at atmospheric pressure is relatively high (162.8 °C), which could lead to thermal degradation.[11] Vacuum distillation is the chosen method because it lowers the boiling point significantly (65-66 °C at 20 mmHg), allowing for efficient purification without compromising the compound's integrity.[5][9]

  • Setup: Assemble a standard vacuum distillation apparatus with a short path head, a thermometer, a receiving flask, and a cold trap. Ensure all glassware is dry.

  • System Check: Connect the apparatus to a vacuum pump with a pressure gauge. Ensure the system can achieve and hold a stable vacuum of ~20 mmHg.

  • Charging the Flask: Charge the crude 1-Ethynylcyclohexylamine into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at 65-66 °C under a stable vacuum of 20 mmHg.

  • Completion: Once the desired fraction is collected, turn off the heat and allow the system to cool completely before slowly reintroducing air. Store the purified, colorless liquid under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5][12]

Part 3: Spectroscopic Characterization - The Analytical Cornerstone

A combination of spectroscopic techniques is required for unambiguous structure elucidation and identity confirmation. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is unparalleled for mapping the carbon-hydrogen framework of a molecule. ¹H NMR confirms the presence and connectivity of different types of protons, while ¹³C NMR provides information about the carbon skeleton, including the characteristic quaternary and alkyne carbons.

Expected ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
Acetylenic C-H ~2.1 - 2.4N/ADeshielded by the alkyne's magnetic anisotropy.
C ≡CHN/A~88 - 90Characteristic sp-hybridized carbon chemical shift.
C≡C HN/A~70 - 72Characteristic sp-hybridized carbon chemical shift.
Quaternary C -NH₂N/A~50 - 55sp³ carbon bonded to the electron-withdrawing amine group.
Cyclohexyl CH~1.2 - 1.8~20 - 40Overlapping multiplets for the aliphatic ring protons.
NH~1.5 - 2.5 (broad)N/ABroad, variable signal; exchangeable with D₂O.[13]

Protocol for NMR Sample Preparation and Analysis

  • Sample Prep: Dissolve ~10-20 mg of 1-Ethynylcyclohexylamine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. To confirm the NH₂ peak, add a drop of D₂O to the tube, shake, and re-acquire the spectrum; the NH₂ signal should disappear.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is exceptionally sensitive for identifying specific functional groups based on their characteristic vibrational frequencies. For this molecule, it provides definitive evidence for the primary amine (N-H bonds) and the terminal alkyne (C≡C and ≡C-H bonds).[13]

Characteristic IR Absorptions

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Appearance
N-H Stretch (Asymmetric & Symmetric)3350 - 3450Two sharp, medium-intensity bands (primary amine)[13]
≡C-H Stretch~3300Sharp, strong band[13]
C-H Stretch (sp³)2850 - 3000Strong, multiple bands
C≡C Stretch2100 - 2140Sharp, weak-to-medium intensity band
N-H Bend (Scissoring)1590 - 1650Medium, broad band

Protocol for Attenuated Total Reflectance (ATR)-IR Analysis

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a single drop of neat 1-Ethynylcyclohexylamine liquid directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For amines, the dominant fragmentation pathway is α-cleavage, which is a highly reliable diagnostic tool.[13]

G parent 1-Ethynylcyclohexylamine (Molecular Ion) m/z = 123 frag1 Loss of Ethyl Radical (α-cleavage) m/z = 94 parent->frag1 - C₂H₅• frag2 Loss of Ethynyl Radical (α-cleavage) m/z = 98 parent->frag2 - C₂H₃•

Caption: Proposed primary fragmentation pathways for 1-Ethynylcyclohexylamine in MS.

Expected Mass-to-Charge (m/z) Fragments

m/z Value Identity Notes
123[M]⁺Molecular ion.[10]
122[M-H]⁺Loss of a hydrogen atom.
98[M-C₂H₃]⁺Result of α-cleavage (loss of ethynyl radical).
94[M-C₂H₅]⁺Result of α-cleavage (loss of ethyl radical from the ring).

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Prep: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Set a temperature program starting at ~50°C and ramping to ~250°C at 10-20°C/min.

  • MS Method: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 200.

  • Analysis: Identify the peak corresponding to 1-Ethynylcyclohexylamine in the total ion chromatogram and analyze its corresponding mass spectrum, identifying the molecular ion and key fragments.

Part 4: Purity Assessment via Gas Chromatography (GC)

Causality: For applications in synthesis and drug development, purity is paramount. GC with a Flame Ionization Detector (GC-FID) is a robust, quantitative method for assessing the purity of volatile compounds like 1-Ethynylcyclohexylamine, as commercial sources typically specify a purity of >97.5%.[6]

Protocol for GC-FID Purity Analysis

  • Instrumentation: Use a GC system equipped with an FID detector and a non-polar capillary column.

  • Sample Preparation: Prepare the sample as described for GC-MS.

  • Method: Inject 1 µL of the sample solution. Use the same temperature program as the GC-MS method.

  • Quantification: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of 1-Ethynylcyclohexylamine by the total peak area of all components and multiplying by 100%.

Part 5: Safety, Handling, and Storage

Trustworthiness: A self-validating protocol must include rigorous safety procedures. 1-Ethynylcyclohexylamine is a hazardous chemical, and adherence to safety protocols is non-negotiable.

GHS Hazard Summary [10]

Hazard Class GHS Pictogram Hazard Statement
Flammable Liquid, Cat. 3FlameH226: Flammable liquid and vapor
Skin Corrosion, Cat. 1BCorrosionH314: Causes severe skin burns and eye damage

Protocol for Safe Handling and Storage

  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood. Ensure that an eyewash station and safety shower are immediately accessible.[14] Use explosion-proof ventilation and electrical equipment.[15]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles along with a face shield.[14]

  • Handling: Ground all containers and transfer equipment to prevent static discharge.[15] Use only non-sparking tools. Keep away from heat, sparks, open flames, and other ignition sources. Avoid inhalation of vapors and any contact with skin or eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[14] The compound is air-sensitive; store under an inert atmosphere (e.g., nitrogen or argon).[5][7] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with all local, regional, and national regulations for hazardous chemical waste.

References

  • Chemsrc. (n.d.). 1-Ethynylcyclohexanamine | CAS#:30389-18-5. Retrieved from [Link][11]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121691, 1-Ethynylcyclohexylamine. Retrieved from [Link][10]

  • Safety Data Sheet. (n.d.). Generic Safety Data Sheet Information. (Sourced from aggregated safety data).[15]

  • Wiley Science Solutions. (n.d.). SpectraBase: 1-Ethynylcyclohexylamine. Retrieved from [Link][16]

  • GFS Chemicals. (n.d.). GFS Organics Modern Acetylene Chemistry for Research and Applied Technology. Retrieved from Thomasnet.[3]

  • LibreTexts Chemistry. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link][13]

  • G. C. B. Harriman. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link][4]

Sources

The Synthesis and Discovery of 1-Ethynylcyclohexylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 1-Ethynylcyclohexylamine, a significant propargylamine derivative. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core synthetic pathways, the scientific rationale behind the methodological choices, and the historical context of its discovery.

Introduction: The Significance of the Propargylamine Moiety

Propargylamines, organic compounds featuring an amino group attached to a propargyl group (HC≡C-CH₂-), are pivotal building blocks in modern organic and medicinal chemistry. Their unique structural and electronic properties, conferred by the presence of the carbon-carbon triple bond, render them highly versatile intermediates for the synthesis of a diverse array of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules. The rigid, linear geometry of the alkyne moiety often imparts favorable conformational constraints in drug candidates, enhancing their binding affinity to biological targets. 1-Ethynylcyclohexylamine, with its characteristic cyclohexyl ring, represents a valuable member of this class, finding applications in the synthesis of complex molecular architectures, including spiro compounds and potential therapeutic agents.[1]

Strategic Synthesis of 1-Ethynylcyclohexylamine: A Two-Step Approach

The most logical and established synthetic route to 1-Ethynylcyclohexylamine commences with the readily available starting material, cyclohexanone. The synthesis is strategically divided into two primary transformations: the introduction of the ethynyl group via an alkynylation reaction, followed by the installation of the amine functionality.

Step 1: Ethynylation of Cyclohexanone to 1-Ethynylcyclohexanol

The foundational step in the synthesis of 1-Ethynylcyclohexylamine is the formation of its immediate precursor, 1-ethynylcyclohexanol. This is achieved through the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cyclohexanone. This classic transformation, a variant of the Favorskii reaction, is a robust and well-documented method for the formation of propargyl alcohols.[2]

Reaction Mechanism: The reaction proceeds via the deprotonation of acetylene by a strong base, typically an alkali metal hydroxide or amide in liquid ammonia, to generate the highly nucleophilic acetylide anion. This anion then attacks the carbonyl carbon of cyclohexanone, leading to the formation of an alkoxide intermediate. Subsequent protonation during aqueous workup yields the desired 1-ethynylcyclohexanol.

Experimental Protocol: Synthesis of 1-Ethynylcyclohexanol

Materials:

  • Cyclohexanone

  • Acetylene gas

  • Sodium amide (NaNH₂) or Potassium hydroxide (KOH)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)

Procedure:

  • A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia.

  • A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal to generate sodium amide in situ. The completion of the reaction is indicated by a color change from deep blue to gray.

  • Acetylene gas is bubbled through the stirred suspension of sodium amide in liquid ammonia to form sodium acetylide.

  • A solution of cyclohexanone in anhydrous diethyl ether or THF is added dropwise to the reaction mixture at -33 °C (the boiling point of liquid ammonia).

  • The reaction is stirred for several hours to ensure complete conversion.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The ammonia is allowed to evaporate, and the remaining aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-ethynylcyclohexanol.

  • The crude product can be purified by vacuum distillation.

Step 2: Conversion of 1-Ethynylcyclohexanol to 1-Ethynylcyclohexylamine via the Ritter Reaction

The transformation of the tertiary alcohol, 1-ethynylcyclohexanol, to the primary amine, 1-Ethynylcyclohexylamine, is efficiently accomplished through the Ritter reaction. This powerful method allows for the direct amination of a carbocation intermediate generated from the alcohol in the presence of a nitrile and a strong acid.

Reaction Mechanism: The Ritter reaction is initiated by the protonation of the hydroxyl group of 1-ethynylcyclohexanol by a strong acid (e.g., sulfuric acid), followed by the elimination of a water molecule to form a stable tertiary carbocation. This carbocation is then trapped by the nucleophilic nitrogen atom of a nitrile (e.g., acetonitrile), forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields an N-substituted amide, in this case, N-(1-ethynylcyclohexyl)acetamide. Finally, hydrolysis of the amide under acidic or basic conditions furnishes the target primary amine, 1-Ethynylcyclohexylamine.

Ritter_Reaction_Mechanism

Experimental Protocol: Synthesis of 1-Ethynylcyclohexylamine

Part A: Synthesis of N-(1-ethynylcyclohexyl)acetamide

Materials:

  • 1-Ethynylcyclohexanol

  • Acetonitrile

  • Concentrated sulfuric acid

  • Ice

  • Sodium carbonate solution (saturated)

  • Dichloromethane

Procedure:

  • A solution of 1-ethynylcyclohexanol in acetonitrile is cooled to 0 °C in an ice bath.

  • Concentrated sulfuric acid is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium carbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude N-(1-ethynylcyclohexyl)acetamide.

  • The crude product can be purified by recrystallization or column chromatography.

Part B: Hydrolysis of N-(1-ethynylcyclohexyl)acetamide

Materials:

  • N-(1-ethynylcyclohexyl)acetamide

  • Hydrochloric acid (concentrated) or Sodium hydroxide solution

  • Diethyl ether

  • Sodium hydroxide (pellets)

Procedure:

  • The crude N-(1-ethynylcyclohexyl)acetamide is refluxed in an excess of aqueous hydrochloric acid or sodium hydroxide solution for several hours.

  • The reaction mixture is cooled and made basic by the addition of sodium hydroxide pellets.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous potassium carbonate.

  • The solvent is removed under reduced pressure, and the resulting 1-Ethynylcyclohexylamine can be purified by vacuum distillation.

Discovery and Historical Context

The discovery of 1-Ethynylcyclohexylamine is intrinsically linked to the development of the sedative-hypnotic drug, ethinamate (1-ethynylcyclohexyl carbamate).[3] Ethinamate was synthesized in the 1950s as a non-barbiturate alternative for the treatment of insomnia.[4] The synthesis of ethinamate involves the reaction of 1-ethynylcyclohexanol with phosgene and ammonia.[3]

It is highly probable that 1-Ethynylcyclohexylamine was first synthesized and characterized during the extensive research and development of ethinamate and related compounds. Metabolic studies of ethinamate would have likely investigated the hydrolysis of the carbamate functional group, which would lead to the formation of 1-ethynylcyclohexanol and potentially 1-Ethynylcyclohexylamine through further biotransformation pathways. While a singular, seminal publication detailing the "discovery" of 1-Ethynylcyclohexylamine is not readily apparent, its existence as a key chemical intermediate and potential metabolite became evident within the context of pharmaceutical research in the mid-20th century.

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₈H₁₃N
Molecular Weight 123.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 65-66 °C at 20 mmHg
Density 0.913 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.482

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the amine protons (which may be broad and exchangeable with D₂O), and a singlet for the acetylenic proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the cyclohexyl ring, and two distinct signals for the sp-hybridized carbons of the ethynyl group.

  • IR Spectroscopy: The infrared spectrum will exhibit a characteristic sharp absorption band for the C≡C-H stretch around 3300 cm⁻¹, a C≡C stretch around 2100 cm⁻¹ (which may be weak), and N-H stretching bands in the region of 3300-3400 cm⁻¹.

Applications in Drug Discovery and Organic Synthesis

1-Ethynylcyclohexylamine serves as a versatile intermediate in the synthesis of more complex molecules. The primary amine provides a nucleophilic center for a variety of reactions, including acylation, alkylation, and the formation of imines. The terminal alkyne is amenable to a wide range of transformations, such as:

  • Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important scaffolds in medicinal chemistry.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides.

  • Mannich-type Reactions: The acetylenic proton can be involved in reactions to form more complex propargylamines.

The unique combination of a primary amine and a terminal alkyne on a cyclohexyl scaffold makes 1-Ethynylcyclohexylamine a valuable building block for the construction of novel heterocyclic systems and spirocyclic compounds with potential biological activity.[1]

Applications

Conclusion

1-Ethynylcyclohexylamine is a valuable and versatile propargylamine derivative with a straightforward and scalable synthetic pathway from cyclohexanone. Its discovery is closely intertwined with the development of early non-barbiturate sedatives. The presence of both a primary amine and a terminal alkyne on a rigid cyclohexyl scaffold provides a rich platform for further chemical modifications, making it an important building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, historical context, and potential applications, serving as a valuable resource for researchers in the chemical sciences.

References

  • Ethinamate. In: Wikipedia. Retrieved from [Link]

  • Ethinamate. In: PubChem. Retrieved from [Link]

  • 1-Ethynylcyclohexanol. In: Wikipedia. Retrieved from [Link]

  • Ritter Reaction. In: Organic Chemistry Portal. Retrieved from [Link]

  • Process for preparing 1-ethynylcyclohexanol and homologues. (1961). U.S.

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Physical properties of 1-Ethynylcyclohexylamine boiling point density

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 1-Ethynylcyclohexylamine

Introduction: The Utility of a Versatile Building Block

1-Ethynylcyclohexylamine, a bifunctional molecule featuring a primary amine and a terminal alkyne on a cyclohexane scaffold, serves as a valuable intermediate in synthetic organic chemistry. Its unique structural motifs allow for its application in the synthesis of complex bicyclic and tetracyclic compounds, making it a compound of interest for researchers in medicinal chemistry and materials science.[1] An accurate understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective use in reaction engineering, process scale-up, and the development of novel molecular architectures.

This guide provides a comprehensive technical overview of the boiling point and density of 1-Ethynylcyclohexylamine. It moves beyond a simple recitation of values to explore the causality behind experimental methodologies, ensuring that researchers, scientists, and drug development professionals can apply this knowledge with confidence and precision in their own work.

Part 1: Core Physicochemical Characteristics

The physical properties of a compound are dictated by its molecular structure—the combination of a compact, saturated cyclohexane ring, a polar amine group capable of hydrogen bonding, and a linear, electron-rich ethynyl group. These features result in a compound that is a liquid at ambient temperatures with a moderate boiling point and a density slightly less than that of water.[1]

A summary of the key quantitative data is presented below for rapid reference.

PropertyValueConditionsSource(s)
Boiling Point 65-66 °Cat 20 mmHg[1][2]
Density 0.913 g/mLat 25 °C[1][2]
Molecular Formula C₈H₁₃N-[2][3][4]
Molecular Weight 123.20 g/mol -[1][3]
Refractive Index n²⁰/D 1.482at 20 °C[1]
Physical Form LiquidAmbient[1]
In-Depth Analysis of Boiling Point

The reported boiling point of 65-66 °C is measured under a reduced pressure of 20 mmHg.[1][2] This is a critical distinction. The use of vacuum distillation is standard practice for compounds, like amines, that may be susceptible to oxidation or decomposition at the higher temperatures required for boiling at atmospheric pressure. The intermolecular forces, primarily hydrogen bonding from the amine group and van der Waals forces from the cyclohexane ring, are significant enough that the atmospheric boiling point would be substantially higher, increasing the risk of thermal degradation. Reporting the boiling point at a specific, reduced pressure provides a reliable and reproducible characterization standard that preserves the integrity of the compound.

Part 2: Experimental Determination Protocols

The precise measurement of physical properties is foundational to chemical science. The following protocols are presented as self-validating systems, where meticulous control over experimental variables ensures the accuracy and reproducibility of the results.

Prerequisite: Sample Purity and Handling

Before any measurement, it is imperative to ensure the purity of the 1-Ethynylcyclohexylamine sample, as impurities can significantly alter physical properties. The commercially available standard is typically of 98% purity.[1] If higher purity is required, purification by vacuum distillation is the recommended method.

Safety Imperative: 1-Ethynylcyclohexylamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3][5] All handling and experimental procedures must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a face shield, safety goggles, and chemical-resistant gloves, is mandatory.

Methodology 1: Boiling Point Determination by Vacuum Distillation

This protocol describes the determination of the boiling point at a controlled, reduced pressure.

Experimental Rationale: A short-path distillation apparatus is chosen to minimize sample loss and reduce the distance the vapor must travel, which is ideal for small-scale operations and viscous liquids. Precise pressure control and measurement are the most critical variables for an accurate determination.

Step-by-Step Protocol:

  • Apparatus Assembly: Assemble a short-path distillation apparatus, ensuring all glassware is clean and dry. Use high-vacuum grease on all ground-glass joints to ensure a proper seal.

  • Sample Charging: Charge the distillation flask with 1-Ethynylcyclohexylamine and a magnetic stir bar for smooth boiling.

  • System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Place a digital vacuum gauge between the cold trap and the distillation apparatus to monitor the system pressure accurately.

  • Pressure Regulation: Slowly evacuate the system. Use a bleed valve to carefully regulate the pressure until it is stable at 20 mmHg.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Data Acquisition: Observe the temperature at the still head. The boiling point is the temperature at which the first drop of distillate condenses on the thermometer bulb and falls into the receiving flask, with the pressure holding steady at 20 mmHg.

  • Recording: Record the stable temperature and pressure reading. For high accuracy, repeat the measurement to ensure consistency.

Methodology 2: Density Determination using a Pycnometer

This method provides a highly accurate determination of density by precisely measuring the mass of a known volume of the liquid.

Experimental Rationale: The use of a pycnometer, a flask with a precisely known volume, is a classic and reliable method for density determination. The protocol's validity hinges on the meticulous calibration of the pycnometer's volume and the stringent control of temperature, as density is highly temperature-dependent.

Step-by-Step Protocol:

  • Temperature Equilibration: Place the 1-Ethynylcyclohexylamine sample and a flask of deionized water in a constant-temperature water bath set to 25.0 ± 0.1 °C for at least 30 minutes.

  • Pycnometer Calibration:

    • Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL).

    • Weigh the empty, dry pycnometer on an analytical balance (m₁).

    • Fill the pycnometer with the temperature-equilibrated deionized water, ensuring no air bubbles are present. Insert the stopper and wipe away any excess liquid.

    • Weigh the water-filled pycnometer (m₂).

    • Calculate the exact volume of the pycnometer (V) using the known density of water at 25 °C (ρ_water ≈ 0.99704 g/mL): V = (m₂ - m₁) / ρ_water.

  • Sample Measurement:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with the temperature-equilibrated 1-Ethynylcyclohexylamine.

    • Weigh the sample-filled pycnometer (m₃).

  • Density Calculation: Calculate the density of the sample (ρ_sample) using the formula: ρ_sample = (m₃ - m₁) / V.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the comprehensive determination of the physical properties of 1-Ethynylcyclohexylamine.

G cluster_prep Phase 1: Preparation & Safety cluster_bp Phase 2A: Boiling Point Determination cluster_density Phase 2B: Density Determination cluster_final Phase 3: Finalization sds Review Safety Data Sheet (SDS) (Flammable, Corrosive) ppe Don Personal Protective Equipment (PPE) sds->ppe hood Work in Chemical Fume Hood ppe->hood purity Verify Sample Purity (≥98%) hood->purity setup_bp Assemble Short-Path Distillation Apparatus purity->setup_bp equil Equilibrate Sample to 25.0 ± 0.1 °C purity->equil charge_bp Charge Flask with Sample setup_bp->charge_bp evac Evacuate System to 20 mmHg charge_bp->evac heat_bp Heat & Stir Sample evac->heat_bp record_bp Record Temperature at First Distillate Drop heat_bp->record_bp result_bp Boiling Point Data record_bp->result_bp report Consolidate Data into Technical Report result_bp->report setup_dens Calibrate Pycnometer with Deionized Water at 25°C calc_dens Calculate Density setup_dens->calc_dens fill_dens Fill Pycnometer with Sample equil->fill_dens weigh_dens Weigh Filled Pycnometer fill_dens->weigh_dens weigh_dens->calc_dens result_dens Density Data calc_dens->result_dens result_dens->report

Caption: Workflow for determining the boiling point and density of 1-Ethynylcyclohexylamine.

Conclusion

The physical properties of 1-Ethynylcyclohexylamine—specifically its boiling point of 65-66 °C at 20 mmHg and density of 0.913 g/mL at 25 °C—are defining characteristics for its storage, handling, and application in synthesis.[1][2] This guide has provided not only these values but also the robust, validated experimental protocols necessary for their determination. By understanding the causality behind these methods, from the necessity of vacuum distillation to the criticality of temperature control in densitometry, researchers are empowered to generate high-quality, reliable data essential for advancing the frontiers of chemical and pharmaceutical development.

References

  • 1-Ethynylcyclohexylamine | C8H13N | CID 121691. (n.d.). PubChem - National Institutes of Health. Retrieved from [Link][3]

  • 1-ethynylcyclohexylamine. (n.d.). NIST WebBook. Retrieved from [Link][4]

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An In-Depth Technical Guide to 1-Ethynylcyclohexylamine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Ethynylcyclohexylamine, a bifunctional building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and strategic applications, providing field-proven insights into its role in the construction of complex molecular architectures for pharmacologically relevant compounds.

Core Molecular Profile and Physicochemical Properties

1-Ethynylcyclohexylamine, identified by its CAS Number 30389-18-5, is a unique synthetic intermediate characterized by a rigid cyclohexyl scaffold functionalized with both a primary amine and a terminal alkyne. This distinct combination of a nucleophilic center and a reactive π-system on a well-defined three-dimensional core makes it a powerful tool for introducing molecular complexity.

Molecular Formula: C₈H₁₃N[1][2]

Molecular Weight: 123.20 g/mol [1][2]

The core physical and chemical properties of 1-Ethynylcyclohexylamine are summarized in the table below. This data is critical for its practical application in a laboratory setting, influencing choices regarding reaction solvents, purification methods, and storage conditions.

PropertyValueSource(s)
IUPAC Name 1-ethynylcyclohexan-1-amine[1]
CAS Number 30389-18-5[2]
Molecular Formula C₈H₁₃N[1][2]
Molecular Weight 123.20 g/mol [2]
Appearance Colorless to pale brown liquidThermo Fisher Scientific
Density 0.913 g/mL at 25 °C (lit.)[2]
Boiling Point 65-66 °C at 20 mmHg (lit.)[2]
Refractive Index n20/D 1.482 (lit.)[2]
Flash Point 42 °C (107.6 °F) - closed cup[2]
SMILES String NC1(CCCCC1)C#C[2]
InChI Key GDKOYYDQISQOMH-UHFFFAOYSA-N[2]

Synthesis and Manufacturing Pathway

The industrial and laboratory-scale synthesis of 1-Ethynylcyclohexylamine is typically a two-step process commencing from the readily available cyclohexanone. The logic behind this pathway is to first install the sterically demanding ethynyl group, followed by the conversion of the resulting tertiary alcohol into the primary amine.

G cluster_0 Step 1: Ethynylation cluster_1 Step 2: Amination A Cyclohexanone B 1-Ethynylcyclohexanol A->B Acetylide Addition (e.g., NaC≡CH in liq. NH₃) C 1-Ethynylcyclohexylamine B->C Ritter Reaction (e.g., H₂SO₄, MeCN, then H₂O)

Caption: Synthetic workflow for 1-Ethynylcyclohexylamine.

Step 1: Synthesis of the Precursor, 1-Ethynylcyclohexanol

The foundational step is the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cyclohexanone. A classic and robust method involves reacting cyclohexanone with sodium acetylide in liquid ammonia. The strong basicity of the acetylide anion and the low temperature of liquid ammonia ensure an efficient reaction, yielding the tertiary alcohol, 1-Ethynylcyclohexanol (CAS 78-27-3).

Step 2: Amination via the Ritter Reaction

With the tertiary alcohol in hand, the most direct and well-established method for its conversion to the corresponding amine is the Ritter reaction. This reaction is particularly well-suited for tertiary alcohols, which can readily form a stable carbocation under strongly acidic conditions.

Causality of the Ritter Reaction: The mechanism hinges on the generation of a stable tertiary carbocation from 1-ethynylcyclohexanol in the presence of a strong acid like sulfuric acid. This highly electrophilic intermediate is then trapped by the lone pair of electrons on the nitrogen atom of a nitrile solvent, typically acetonitrile. The resulting nitrilium ion is subsequently hydrolyzed during aqueous workup to yield the N-acetylated intermediate, which is then hydrolyzed to the final primary amine.

G A 1-Ethynylcyclohexanol B Tertiary Carbocation A->B + H⁺, -H₂O C Nitrilium Ion Adduct B->C + MeCN D N-acetyl Intermediate C->D + H₂O (workup) E 1-Ethynylcyclohexylamine D->E Hydrolysis

Caption: Simplified mechanism of the Ritter Reaction.

Chemical Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of 1-Ethynylcyclohexylamine stems from the orthogonal reactivity of its two functional groups. This allows for sequential or, in some cases, one-pot modifications, making it a versatile scaffold for building diverse molecular libraries.

Reactions of the Amine Group:

The primary amine serves as a potent nucleophile and a handle for introducing a wide range of functionalities.

  • Amide Bond Formation: It readily reacts with activated carboxylic acids (e.g., acid chlorides, esters) to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction provides access to secondary and tertiary amines, enabling the exploration of structure-activity relationships around the nitrogen atom.

  • N-Arylation/Alkylation: It can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives.

Reactions of the Ethynyl Group:

The terminal alkyne is a gateway to a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Sonogashira Coupling: Palladium- and copper-catalyzed coupling with aryl or vinyl halides is a highly reliable method for constructing arylalkyne moieties.

  • "Click" Chemistry: The alkyne is a perfect partner for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and regioselective formation of 1,2,3-triazole rings, a common isostere in drug design.

  • Cyclization Reactions: The alkyne can act as an electrophile or nucleophile in various intramolecular or intermolecular cyclization cascades, providing rapid access to complex heterocyclic and spirocyclic systems. This is particularly valuable as increasing molecular three-dimensionality is a key strategy for improving drug-like properties.

Synergistic Reactivity in Heterocyclic Synthesis:

The true power of 1-Ethynylcyclohexylamine is realized when both functional groups are utilized in concert. It is an excellent starting material for the synthesis of nitrogen-containing heterocycles, which form the core of a vast number of pharmaceuticals. For instance, it can be used to construct spiro-pyrrolines and other complex 1-azaspiro derivatives, which are of significant interest for their potential pharmacological properties. The rigid cyclohexyl ring pre-organizes the reactive groups in a specific spatial orientation, which can favor certain cyclization pathways and lead to high diastereoselectivity.

While not a direct precursor in its synthesis, the structural motif of a substituted cyclohexylamine is a key component in complex pharmaceutical agents like Cariprazine , an antipsychotic drug. The synthetic routes to such drugs rely on the availability of robust, functionalized cyclohexylamine intermediates, underscoring the industrial relevance of building blocks like 1-Ethynylcyclohexylamine.

Experimental Protocols: A Practical Guide

Protocol 1: Safe Handling and Storage

As a Senior Application Scientist, ensuring the safe and effective use of all chemicals is paramount. 1-Ethynylcyclohexylamine is a flammable liquid and is corrosive, causing severe skin burns and eye damage. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, a full-face shield, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and oxidizing agents.

  • Dispensing: Use a syringe or cannula for transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture, especially for reactions sensitive to these conditions.

  • Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels. Dispose of the waste in a sealed, properly labeled container according to institutional guidelines.

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Protocol 2: Representative N-Acetylation (Amide Formation)

This protocol describes a standard procedure for the acylation of the primary amine, a fundamental transformation for this building block.

Objective: To synthesize N-(1-ethynylcyclohexyl)acetamide.

Materials:

  • 1-Ethynylcyclohexylamine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA, 1.5 eq)

  • Acetyl Chloride (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere of nitrogen, add 1-Ethynylcyclohexylamine (1.0 eq).

  • Dissolve the amine in anhydrous DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 eq) to the solution dropwise with stirring.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution. Causality: This addition should be slow to control the exothermic reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(1-ethynylcyclohexyl)acetamide.

Conclusion

1-Ethynylcyclohexylamine is more than just a chemical intermediate; it is a strategic tool for modern organic synthesis and drug discovery. Its bifunctional nature, embedded within a rigid carbocyclic frame, provides chemists with a reliable and versatile platform for constructing novel and complex molecular entities. A thorough understanding of its properties, synthesis, and reactivity—as outlined in this guide—is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 121691, 1-Ethynylcyclohexylamine. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 26). Ritter reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 28). 1-Ethynylcyclohexanol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (2014). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
  • American Chemical Society. (2017). Safety in Academic Chemistry Laboratories, 8th Edition. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Data of 1-Ethynylcyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-ethynylcyclohexylamine (CAS No: 30389-18-5).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics of the molecule. By integrating detailed spectral interpretation with established experimental protocols, this guide serves as an authoritative resource for the structural elucidation and quality assessment of 1-ethynylcyclohexylamine, a valuable building block in organic synthesis.[2] The causality behind experimental choices and data interpretation is explained to provide field-proven insights, ensuring a self-validating system of analysis.

Introduction and Molecular Structure

1-Ethynylcyclohexylamine, with the molecular formula C₈H₁₃N and a molecular weight of 123.20 g/mol , is a bifunctional organic compound featuring a primary amine and a terminal alkyne group attached to a cyclohexane ring.[2][3] This unique combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents and novel materials.[2]

Accurate structural confirmation and purity assessment are paramount for its application in synthesis. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This guide provides a detailed examination of the ¹H NMR, ¹³C NMR, and IR spectra of 1-ethynylcyclohexylamine.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in 1-ethynylcyclohexylamine are numbered as shown in the diagram below. This numbering scheme will be used consistently for all spectral assignments.

Figure 1: Molecular Structure of 1-Ethynylcyclohexylamine. This diagram illustrates the chemical structure with a systematic numbering convention for carbon and nitrogen atoms used for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-ethynylcyclohexylamine, both ¹H and ¹³C NMR are essential for complete structural verification.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity. The key structural features giving rise to signals are the amine (-NH₂), the cyclohexyl ring protons, and the terminal alkyne proton (-C≡CH).

Expected ¹H NMR Signals:

  • -NH₂ Protons (N⁹-H): These protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • Cyclohexyl Protons (C²-H₂ to C⁶-H₂): The ten protons on the cyclohexane ring are diastereotopic and will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum.

  • Ethynyl Proton (C⁸-H): The proton attached to the sp-hybridized carbon is expected to be a sharp singlet in a distinct region of the spectrum.

Table 1: Summary of ¹H NMR Spectral Data

Assigned ProtonChemical Shift (δ, ppm)Multiplicity
Cyclohexyl Protons~1.20 - 1.80Multiplet (m)
Amine Protons (-NH₂)~1.54Broad Singlet (br s)
Ethynyl Proton (-C≡CH)~2.18Singlet (s)
Note: Chemical shifts are approximate and can vary based on solvent and instrument parameters. Data is aggregated from typical values for similar structures.[3][4][5]

Interpretation and Causality: The complexity of the cyclohexyl proton signals arises from the rigid chair conformation of the ring, which results in distinct chemical environments for the axial and equatorial protons. These protons exhibit complex spin-spin coupling with each other, leading to the observed broad multiplet. The amine protons often exchange with trace amounts of water or with each other, which averages out their coupling and typically results in a broad signal. The terminal alkyne proton is magnetically isolated from the cyclohexyl protons (separated by four bonds), and thus appears as a sharp singlet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Signals:

  • Quaternary Carbon (C¹): The sp³ carbon bonded to the amine and ethynyl groups.

  • Cyclohexyl Carbons (C², C³, C⁴, C⁵, C⁶): Due to molecular symmetry, the five CH₂ carbons of the ring are expected to produce three distinct signals (C²/C⁶, C³/C⁵, and C⁴).

  • Alkynyl Carbons (C⁷, C⁸): Two distinct signals are expected for the two sp-hybridized carbons of the ethynyl group.

Table 2: Summary of ¹³C NMR Spectral Data

Assigned CarbonChemical Shift (δ, ppm)
C⁴~25.5
C³/C⁵~26.0
C²/C⁶~39.0
~52.5
C⁸~72.0
C⁷~88.0
Note: Chemical shifts are approximate and based on database information.[3]

Interpretation and Causality: The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of the carbon atom. The quaternary carbon (C¹) is significantly deshielded due to its substitution with two electronegative groups (amine and alkyne). The alkynyl carbons (C⁷ and C⁸) appear in a characteristic downfield region due to their sp-hybridization. The different chemical shifts for the cyclohexyl carbons (C², C³, C⁴) confirm the conformational rigidity of the ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Key Functional Groups and Expected Vibrational Frequencies:

  • N-H Stretch (Amine): Primary amines typically show two distinct stretching bands corresponding to symmetric and asymmetric vibrations.

  • ≡C-H Stretch (Alkyne): The stretching of the bond between the sp-hybridized carbon and the terminal hydrogen gives a sharp, strong absorption.

  • C≡C Stretch (Alkyne): The carbon-carbon triple bond stretch is often weak but sharp.

  • C-H Stretch (Aliphatic): The C-H bonds of the cyclohexane ring will show strong absorptions just below 3000 cm⁻¹.

  • N-H Bend (Amine): The scissoring vibration of the -NH₂ group appears in the fingerprint region.

Table 3: Summary of Key IR Absorption Bands

Vibrational ModeFunctional GroupWavenumber (cm⁻¹)Intensity
N-H StretchPrimary Amine (-NH₂)3300 - 3500Medium, often two bands
≡C-H StretchTerminal Alkyne~3300Strong, sharp
C-H StretchCyclohexyl (sp³)2850 - 2950Strong
C≡C StretchAlkyne~2100Weak to medium, sharp
N-H BendPrimary Amine (-NH₂)1590 - 1650Medium
Note: Wavenumber values are characteristic ranges. Data is compiled from public spectral databases.[1][3][6]

Interpretation and Causality: The IR spectrum provides definitive evidence for the key functional groups. The sharp, strong peak around 3300 cm⁻¹ is a classic signature of a terminal alkyne C-H bond. This is often accompanied by the N-H stretching bands of the primary amine in the same region. The weak but sharp absorption around 2100 cm⁻¹ confirms the presence of the C≡C triple bond. The strong absorptions below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the saturated cyclohexane ring. The combination of these specific bands provides a unique fingerprint for 1-ethynylcyclohexylamine.

Experimental Protocols and Workflow

To ensure the acquisition of high-quality, reproducible spectroscopic data, standardized experimental procedures are essential.

General Spectroscopic Workflow

The logical flow for the characterization of 1-ethynylcyclohexylamine involves a systematic application of spectroscopic techniques to confirm its identity and purity.

G cluster_0 cluster_1 Spectroscopic Analysis cluster_2 A Sample Acquisition (1-Ethynylcyclohexylamine) B Sample Preparation (NMR & IR) A->B Purity Check C IR Spectroscopy (Functional Group ID) B->C D ¹H NMR Spectroscopy (H-Framework) B->D E ¹³C NMR Spectroscopy (C-Framework) B->E F Data Integration & Analysis C->F D->F E->F G Structural Confirmation F->G Validation

Figure 2: Spectroscopic Characterization Workflow. This diagram outlines the process from sample preparation to final structural validation using complementary spectroscopic techniques.

Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of 1-ethynylcyclohexylamine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve maximum homogeneity and sharp spectral lines.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol for IR Data Acquisition (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a single drop of neat 1-ethynylcyclohexylamine liquid directly onto the ATR crystal.[3]

  • Spectrum Acquisition: Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a complete and unambiguous characterization of 1-ethynylcyclohexylamine. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the distinct environments of the cyclohexyl, amine, and ethynyl moieties. The IR spectrum provides definitive evidence for the presence of the key N-H and C≡C-H functional groups. This guide establishes a clear framework for the analysis and validation of this important synthetic intermediate, underscoring the synergistic power of modern spectroscopic techniques.

References

  • PubChem. (n.d.). 1-Ethynylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethynylcyclohexylamine. John Wiley & Sons, Inc. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethynylcyclohexylamine - Optional[1H NMR]. John Wiley & Sons, Inc. Retrieved from [Link]

  • NIST. (n.d.). 1-ethynylcyclohexylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Phase change data for 1-ethynylcyclohexylamine. NIST Chemistry WebBook. Retrieved from [Link]

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A Technical Guide to 1-Ethynylcyclohexylamine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 1-Ethynylcyclohexylamine (CAS No: 30389-18-5), a versatile chemical intermediate crucial for professionals in research, chemical synthesis, and drug development. We will explore its commercial availability, synthesis protocols, applications, and essential safety procedures, offering field-proven insights beyond standard catalog data.

Introduction to a Versatile Building Block

1-Ethynylcyclohexylamine is a specialty chemical building block characterized by a cyclohexyl core functionalized with both a primary amine and a terminal alkyne group.[1] This unique bifunctional structure makes it a highly valuable reagent in organic synthesis. It is a flammable and corrosive liquid at room temperature.[2]

Key Physicochemical Properties:

  • Molecular Formula: C₈H₁₃N[1]

  • Molecular Weight: 123.20 g/mol [1][2]

  • Appearance: Liquid[2][3]

  • Boiling Point: 65-66 °C at 20 mmHg[2][3]

  • Density: 0.913 g/mL at 25 °C[2][3]

  • Refractive Index: n20/D 1.482[2][3]

Its strategic importance lies in the reactive handles it offers: the nucleophilic amine allows for amide bond formation and other standard amine chemistries, while the terminal alkyne is a gateway to powerful coupling reactions, most notably Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4]

Commercial Availability and Procurement

1-Ethynylcyclohexylamine is readily available from several major chemical suppliers, primarily intended for research and development purposes. It is typically offered at purities suitable for most synthetic applications. When procuring this reagent, it is critical to obtain a Certificate of Analysis (CoA) to verify purity and identify potential contaminants that could interfere with sensitive catalytic reactions.

SupplierProduct Name/NumberTypical Purity/Assay
Sigma-Aldrich (Merck) 1-Ethynylcyclohexylamine98%
Fisher Scientific 1-EthynylcyclohexylamineInformation not specified
BenchChem 1-EthynylcyclohexylamineInformation not specified

This table is a representative summary. Researchers should always consult the supplier's most current catalog for detailed specifications.

Synthesis Pathway and Protocol

While commercially available, understanding the synthesis of 1-Ethynylcyclohexylamine provides critical insights into potential impurities and informs its application. The most logical and established route is a two-step process starting from cyclohexanone.

Synthesis Workflow Overview

The synthesis begins with the ethynylation of cyclohexanone to form the tertiary alcohol precursor, 1-ethynylcyclohexanol. This intermediate is then converted to the target primary amine. The Ritter reaction is a classic and effective method for achieving this transformation on a tertiary alcohol.[3][5]

G cluster_0 Step 1: Ethynylation cluster_1 Step 2: Amination (Ritter Reaction) Cyclohexanone Cyclohexanone Precursor 1-Ethynylcyclohexanol Cyclohexanone->Precursor Nucleophilic Addition AcetyleneSource Acetylene Source (e.g., Sodium Acetylide) AcetyleneSource->Precursor AmideIntermediate N-Substituted Amide Intermediate Precursor->AmideIntermediate Carbocation Formation & Nitrile Attack Nitrile Nitrile (e.g., HCN or Acetonitrile) + Strong Acid (H₂SO₄) Nitrile->AmideIntermediate Product 1-Ethynylcyclohexylamine AmideIntermediate->Product Cleavage Hydrolysis Hydrolysis (H₂O, Base) Hydrolysis->Product

Diagram of the two-step synthesis of 1-Ethynylcyclohexylamine.
Detailed Experimental Protocol (Representative)

This protocol describes a plausible laboratory-scale synthesis. Causality: Each step is chosen to efficiently generate the required intermediate while managing reactivity and facilitating purification.

Step 1: Synthesis of 1-Ethynylcyclohexanol from Cyclohexanone

  • Principle: This is a standard nucleophilic addition to a carbonyl. A strong base is required to deprotonate acetylene, creating a potent acetylide nucleophile that attacks the electrophilic carbonyl carbon of cyclohexanone.[6]

  • Methodology:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous solvent (e.g., liquid ammonia or THF).

    • Introduce a strong base, such as sodium amide or sodium hydride.

    • Bubble acetylene gas through the solution or add a protected acetylene source. The formation of the sodium acetylide salt will be evident.

    • Cool the reaction mixture (typically to -33°C for liquid ammonia or -78°C for THF).

    • Slowly add cyclohexanone dropwise via a syringe. Rationale: A slow, controlled addition prevents an excessive exotherm and minimizes side reactions.

    • After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature to ensure complete conversion.

    • Quench the reaction carefully by adding an aqueous solution of ammonium chloride. Rationale: This protonates the resulting alkoxide and neutralizes any remaining base in a controlled manner.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethynylcyclohexanol, which can be purified by distillation or chromatography.[2]

Step 2: Synthesis of 1-Ethynylcyclohexylamine via the Ritter Reaction

  • Principle: The Ritter reaction converts the tertiary alcohol into a primary amine.[5][7] A strong acid protonates the hydroxyl group, which leaves as water to form a stable tertiary carbocation. This electrophilic carbocation is trapped by the nitrile nitrogen. The resulting nitrilium ion is then hydrolyzed to an amide, which is subsequently cleaved to yield the primary amine.[3]

  • Methodology:

    • To a flask containing a nitrile (e.g., acetonitrile) cooled in an ice bath, slowly add concentrated sulfuric acid. Caution: This is highly exothermic.

    • Once the mixture is cool, add the 1-ethynylcyclohexanol from Step 1 dropwise while maintaining a low temperature. Rationale: The strong acid environment promotes the formation of the tertiary carbocation at the cyclohexyl ring. The alkyne group is generally stable under these conditions.

    • Stir the reaction at room temperature until analysis (e.g., TLC or GC-MS) shows consumption of the starting alcohol.

    • Carefully pour the reaction mixture over ice and neutralize with a strong base (e.g., NaOH solution) to initiate hydrolysis of the intermediate amide.

    • Extract the aqueous layer with an organic solvent.

    • Wash, dry, and concentrate the organic extracts to yield the crude 1-Ethynylcyclohexylamine.

    • Purify the final product by vacuum distillation to achieve high purity.[2]

Applications in Drug Discovery and Chemical Biology

The dual functionality of 1-Ethynylcyclohexylamine makes it a powerful tool for medicinal chemists and researchers.

Scaffold for Complex Molecule Synthesis

The amine group serves as a convenient attachment point for building molecular complexity through amide couplings, reductive aminations, or sulfonamide formations. The rigid cyclohexyl ring provides a defined three-dimensional scaffold, which is often desirable in drug design to control the spatial orientation of pharmacophoric groups. It has been used as a substrate in various reactions and in the synthesis of complex bicyclic and tetracyclic compounds.[3]

A Key Component in Click Chemistry

The most significant application in modern drug discovery is the use of the terminal alkyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This highly efficient and bio-orthogonal reaction allows for the covalent linking of the 1-ethynylcyclohexylamine-containing fragment to another molecule functionalized with an azide group.

Use Case: A researcher can synthesize a library of compounds by coupling various azide-containing fragments (e.g., peptides, fluorescent dyes, or other small molecules) to 1-Ethynylcyclohexylamine. This modular approach accelerates the discovery of new bioactive compounds.[4]

G cluster_0 CuAAC Reaction Conditions Alkyne 1-Ethynylcyclohexylamine (Alkyne) Product Stable Triazole Linkage Alkyne->Product Covalent Bond Formation Azide Molecule-N₃ (Azide) Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product

Conceptual workflow of a CuAAC "Click" Reaction.

Safety, Handling, and Storage

1-Ethynylcyclohexylamine is a hazardous chemical that requires strict safety protocols.[1][6]

Hazard Summary

The compound is classified with multiple hazards. Adherence to the Safety Data Sheet (SDS) is mandatory.[6][5]

Hazard ClassGHS Hazard Statement
Flammable Liquid H226: Flammable liquid and vapor[1][6][2]
Acute Toxicity (Oral, Dermal) H302 + H312: Harmful if swallowed or in contact with skin[6]
Skin Corrosion / Eye Damage H314: Causes severe skin burns and eye damage[1][6][2]
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn child[6]
Aquatic Hazard H402: Harmful to aquatic life[6]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.[5] Ensure an eyewash station and safety shower are immediately accessible.[5]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (8-inch minimum).[6]

    • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and dispose of contaminated gloves properly.[6]

    • Skin and Body Protection: Wear a flame-retardant lab coat and other protective clothing to prevent skin contact.[6]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors).[2]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][5] Store away from heat, sparks, open flames, and other ignition sources.[6] The compound is air and moisture sensitive; storage under an inert gas (e.g., Argon) is recommended.[6]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[6]

Conclusion

1-Ethynylcyclohexylamine stands out as a high-value intermediate for advanced chemical synthesis. Its commercial availability allows for its direct use in research, while an understanding of its synthesis via precursors like cyclohexanone provides deeper insight into its chemical profile. The combination of a reactive amine and a terminal alkyne on a rigid scaffold makes it particularly well-suited for constructing complex molecular architectures and for leveraging the power of click chemistry in drug discovery and materials science. Strict adherence to safety protocols is paramount when handling this potent and hazardous reagent.

References

  • 1-Ethynylcyclohexylamine | C8H13N | CID 121691. PubChem, National Institutes of Health. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of 1-(1-Ethynyl)cyclohexanol. PrepChem.com. [Link]

  • Ritter Reaction - Wikipedia. Wikipedia. [Link]

  • 1-Ethynylcyclohexanol - Wikipedia. Wikipedia. [Link]

  • What are the properties, synthesis, and applications of 1-Ethynyl-1-cyclohexanol? Metadynea. [Link]

  • Ritter Reaction - YouTube. Professor Dave Explains. [Link]

  • Ritter Reaction Mechanism - YouTube. Name Reaction. [Link]

  • Recent applications of click chemistry in drug discovery. PubMed, National Institutes of Health. [Link]

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Unlocking the Potential of 1-Ethynylcyclohexylamine: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Ethynylcyclohexylamine, a seemingly simple molecule, stands at the crossroads of synthetic versatility and untapped potential. Its unique bifunctionality, combining a reactive terminal alkyne and a primary amine on a rigid cyclohexyl scaffold, earmarks it as a privileged building block for novel chemical entities. This in-depth technical guide moves beyond the compound's established use in the synthesis of bicyclic and tetracyclic systems to illuminate promising, yet underexplored, research avenues. We will delve into its application in advanced organic synthesis, including metal-catalyzed cross-coupling reactions and the construction of novel heterocyclic frameworks. Furthermore, this guide will explore its potential in medicinal chemistry as a scaffold for enzyme inhibitors and antiviral or antimicrobial agents, in materials science for the development of novel polymers, and in biocatalysis for the synthesis of enantiopure derivatives. Each proposed research area is accompanied by a detailed scientific rationale, step-by-step experimental protocols, and computational insights, providing researchers, scientists, and drug development professionals with a comprehensive roadmap to unlock the full potential of this intriguing molecule.

Introduction: The Strategic Value of 1-Ethynylcyclohexylamine

1-Ethynylcyclohexylamine (ECA) is a colorless to pale brown liquid with the chemical formula C₈H₁₃N.[1] Its structure, featuring a terminal alkyne and a primary amine attached to the same carbon of a cyclohexane ring, offers a unique combination of reactive sites. This arrangement allows for a diverse array of chemical transformations, making it a valuable intermediate in organic synthesis.[2][3] While its use in the synthesis of bicyclic and tetracyclic compounds has been documented,[4] the full scope of its synthetic utility and its potential applications in medicinal chemistry and materials science remain largely unexplored. This guide aims to bridge this gap by providing a forward-looking perspective on the potential research areas for ECA.

Table 1: Physicochemical Properties of 1-Ethynylcyclohexylamine

PropertyValue
Molecular FormulaC₈H₁₃N
Molecular Weight123.20 g/mol [5]
Boiling Point65-66 °C at 20 mmHg[4]
Density0.913 g/mL at 25 °C[4]
Refractive Indexn20/D 1.482[4]
CAS Number30389-18-5[5]

Advanced Organic Synthesis: Expanding the Synthetic Toolbox

The dual functionality of ECA provides a platform for a multitude of synthetic transformations. The terminal alkyne is amenable to a variety of coupling reactions, while the primary amine can participate in nucleophilic additions and condensations.

Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne of ECA is a prime substrate for several powerful metal-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the construction of complex molecular architectures.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[6][7][8] Applying this to ECA would provide a straightforward route to a diverse library of aryl- and vinyl-substituted cyclohexylamines.

Experimental Protocol: Sonogashira Coupling of 1-Ethynylcyclohexylamine with Iodobenzene

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), CuI (0.04 mmol, 7.6 mg), and triphenylphosphine (0.08 mmol, 21 mg).

  • Reagent Addition: Add anhydrous triethylamine (5 mL), followed by 1-ethynylcyclohexylamine (2 mmol, 246 mg) and iodobenzene (2.2 mmol, 449 mg).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

dot graph Sonogashira_Coupling { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

ECA [label="1-Ethynylcyclohexylamine"]; ArylHalide [label="Aryl/Vinyl Halide (R-X)"]; Pd_Catalyst [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; Cu_Catalyst [label="Cu(I) Cocatalyst", shape=ellipse, fillcolor="#EA4335"]; Base [label="Amine Base", shape=ellipse, fillcolor="#4285F4"]; Coupled_Product [label="Coupled Product (R-C≡C-C₆H₁₀NH₂)"];

ECA -> Coupled_Product [label="Sonogashira Coupling"]; ArylHalide -> Coupled_Product; Pd_Catalyst -> ECA [style=dashed, arrowhead=none]; Cu_Catalyst -> ECA [style=dashed, arrowhead=none]; Base -> ECA [style=dashed, arrowhead=none]; } Caption: Sonogashira coupling of 1-Ethynylcyclohexylamine.

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction that provides access to propargylamines.[9][10][11][12] While ECA already contains an amine, its alkyne functionality can react with an aldehyde and another amine to generate more complex propargylamine structures.

Experimental Protocol: A³ Coupling of 1-Ethynylcyclohexylamine with Benzaldehyde and Piperidine

  • Reaction Setup: In a sealed tube, combine 1-ethynylcyclohexylamine (1 mmol, 123 mg), benzaldehyde (1.2 mmol, 127 mg), piperidine (1.5 mmol, 128 mg), and CuI (0.05 mmol, 9.5 mg) in toluene (5 mL).

  • Reaction Conditions: Heat the mixture at 80 °C for 8 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired propargylamine.

dot graph A3_Coupling { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

ECA [label="1-Ethynylcyclohexylamine"]; Aldehyde [label="Aldehyde (R'CHO)"]; Amine [label="Amine (R''₂NH)"]; Cu_Catalyst [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#EA4335"]; Propargylamine [label="Propargylamine Product"];

ECA -> Propargylamine [label="A³ Coupling"]; Aldehyde -> Propargylamine; Amine -> Propargylamine; Cu_Catalyst -> ECA [style=dashed, arrowhead=none]; } Caption: A³ coupling involving 1-Ethynylcyclohexylamine.

The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, typically catalyzed by copper salts in the presence of an oxidant.[13][14][15] This reaction, when applied to ECA, would lead to the formation of a dimeric structure with a diacetylene linker, a motif of interest in materials science and supramolecular chemistry.

Experimental Protocol: Glaser Coupling of 1-Ethynylcyclohexylamine

  • Catalyst Preparation: In a round-bottom flask, dissolve CuCl (0.1 mmol, 9.9 mg) and TMEDA (0.1 mmol, 11.6 mg) in acetone (10 mL).

  • Reaction Initiation: Bubble air through the solution for 10 minutes.

  • Substrate Addition: Add a solution of 1-ethynylcyclohexylamine (1 mmol, 123 mg) in acetone (5 mL) dropwise to the catalyst solution.

  • Reaction Monitoring: Continue bubbling air through the reaction mixture and monitor the reaction progress by TLC.

  • Workup and Purification: Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of NH₄Cl (20 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

dot graph Glaser_Coupling { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

ECA1 [label="1-Ethynylcyclohexylamine"]; ECA2 [label="1-Ethynylcyclohexylamine"]; Cu_Catalyst [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#EA4335"]; Oxidant [label="Oxidant (e.g., O₂)", shape=ellipse, fillcolor="#4285F4"]; Diyne_Product [label="Symmetrical 1,3-Diyne"];

ECA1 -> Diyne_Product [label="Glaser Coupling"]; ECA2 -> Diyne_Product; Cu_Catalyst -> ECA1 [style=dashed, arrowhead=none]; Oxidant -> ECA1 [style=dashed, arrowhead=none]; } Caption: Glaser coupling of 1-Ethynylcyclohexylamine.

Synthesis of Novel Heterocyclic Scaffolds

The combination of the alkyne and amine functionalities in ECA provides a versatile platform for the synthesis of a wide range of nitrogen-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry, offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[16][17][18][19][20] Reacting ECA with various organic azides would generate a library of novel triazole-containing cyclohexylamine derivatives with high potential for biological activity.

Experimental Protocol: CuAAC Reaction of 1-Ethynylcyclohexylamine with Benzyl Azide

  • Reaction Setup: In a vial, dissolve 1-ethynylcyclohexylamine (1 mmol, 123 mg) and benzyl azide (1.1 mmol, 146 mg) in a 1:1 mixture of t-butanol and water (4 mL).

  • Catalyst Addition: Add sodium ascorbate (0.2 mmol, 40 mg) followed by copper(II) sulfate pentahydrate (0.1 mmol, 25 mg).

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 24 hours.

  • Workup: Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the desired triazole.

dot graph CuAAC_Reaction { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

ECA [label="1-Ethynylcyclohexylamine"]; Azide [label="Organic Azide (R-N₃)"]; Cu_Catalyst [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#EA4335"]; Reducing_Agent [label="Reducing Agent (e.g., Na Ascorbate)", shape=ellipse, fillcolor="#34A853"]; Triazole [label="1,4-Disubstituted 1,2,3-Triazole"];

ECA -> Triazole [label="CuAAC 'Click' Reaction"]; Azide -> Triazole; Cu_Catalyst -> ECA [style=dashed, arrowhead=none]; Reducing_Agent -> ECA [style=dashed, arrowhead=none]; } Caption: Synthesis of triazoles from 1-Ethynylcyclohexylamine via CuAAC.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The cyclohexylamine moiety is present in a number of biologically active compounds, and the introduction of an ethynyl group provides a handle for further functionalization, making ECA an attractive scaffold for drug discovery.

Development of Enzyme Inhibitors

The rigid cyclohexyl core of ECA can serve as a scaffold to position functional groups in a defined spatial orientation, which is crucial for binding to the active sites of enzymes.

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site.[21][22] By using ECA as a starting material to synthesize novel heterocyclic derivatives (e.g., pyrazolo[3,4-d]pyrimidines), it is possible to develop new classes of kinase inhibitors.

Proposed Research Workflow: Development of ECA-Based Kinase Inhibitors

  • Library Synthesis: Synthesize a library of diverse heterocyclic compounds derived from ECA using reactions such as the CuAAC and other cycloadditions.

  • In Silico Screening: Computationally dock the synthesized library against a panel of cancer-related kinases to identify potential binders.

  • In Vitro Kinase Assays: Experimentally validate the in silico hits by performing in vitro kinase inhibition assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the most potent hits to establish SAR and optimize their inhibitory activity.

  • Cell-Based Assays: Evaluate the most promising compounds in cancer cell lines to assess their anti-proliferative activity.

dot graph Kinase_Inhibitor_Workflow { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="1-Ethynylcyclohexylamine"]; Library_Synthesis [label="Library Synthesis of Heterocyclic Derivatives"]; In_Silico_Screening [label="In Silico Docking vs. Kinase Panel"]; In_Vitro_Assays [label="In Vitro Kinase Inhibition Assays"]; SAR_Studies [label="Structure-Activity Relationship (SAR) Studies"]; Cell_Based_Assays [label="Cell-Based Anti-proliferative Assays"]; Lead_Compound [label="Lead Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Library_Synthesis; Library_Synthesis -> In_Silico_Screening; In_Silico_Screening -> In_Vitro_Assays; In_Vitro_Assays -> SAR_Studies; SAR_Studies -> Cell_Based_Assays; Cell_Based_Assays -> Lead_Compound; } Caption: Workflow for the development of ECA-based kinase inhibitors.

Antimicrobial and Antiviral Agents

Cyclohexylamine and propargylamine derivatives have been reported to possess antimicrobial and antiviral activities.[23][24][25][26][27][28] This suggests that novel derivatives of ECA could be promising candidates for the development of new anti-infective agents.

Proposed Screening Protocol: Antimicrobial and Antiviral Evaluation of ECA Derivatives

  • Synthesis of Analogs: Prepare a focused library of ECA derivatives with varying substituents on the amine and alkyne moieties.

  • Antimicrobial Screening: Evaluate the compounds against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) to determine the minimum inhibitory concentration (MIC).

  • Antiviral Screening: Test the compounds for their ability to inhibit the replication of a panel of viruses (e.g., influenza virus, herpes simplex virus) in cell culture.

  • Cytotoxicity Assays: Determine the cytotoxicity of the active compounds in mammalian cell lines to assess their therapeutic index.

  • Mechanism of Action Studies: For the most promising hits, investigate the potential mechanism of action.

Materials Science: Building Blocks for Novel Polymers

The bifunctional nature of ECA makes it an interesting monomer for the synthesis of novel polymers. The amine and alkyne groups can participate in various polymerization reactions, leading to materials with unique properties.

Poly(propargylamine)s

The A³ coupling reaction can be adapted for polymerization. Reacting ECA with a dialdehyde and a diamine could lead to the formation of novel poly(propargylamine)s. These polymers could have interesting thermal and optical properties.

Experimental Protocol: Synthesis of a Poly(propargylamine) from 1-Ethynylcyclohexylamine

  • Monomer Preparation: In a reaction vessel, mix 1-ethynylcyclohexylamine (1 mmol), terephthalaldehyde (1 mmol), and 1,6-hexanediamine (1 mmol).

  • Catalyst and Solvent: Add a catalytic amount of a suitable copper salt (e.g., CuBr) and a solvent such as DMF.

  • Polymerization: Heat the reaction mixture under an inert atmosphere. The progress of the polymerization can be monitored by the increase in viscosity.

  • Isolation and Characterization: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Collect the polymer by filtration, wash, and dry under vacuum. Characterize the polymer by GPC (for molecular weight), TGA (for thermal stability), and DSC (for thermal transitions).

Biocatalysis: Access to Enantiopure Amines

1-Ethynylcyclohexylamine is a chiral molecule, and the biological activity of its derivatives is likely to be stereospecific. Biocatalysis offers an environmentally friendly and highly selective method for the resolution of racemic amines.

Lipase-Catalyzed Kinetic Resolution

Lipases are versatile enzymes that can catalyze the acylation of amines with high enantioselectivity.[29][30][31][32] The kinetic resolution of racemic ECA using a lipase would provide access to both enantiomers in high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Ethynylcyclohexylamine

  • Reaction Setup: To a solution of racemic 1-ethynylcyclohexylamine (1 mmol) in an organic solvent (e.g., toluene, 10 mL), add an acyl donor (e.g., ethyl acetate, 2 mmol) and a lipase (e.g., Candida antarctica lipase B, Novozym 435, 50 mg).

  • Reaction Conditions: Shake the mixture at a controlled temperature (e.g., 40 °C) and monitor the conversion by GC or HPLC.

  • Reaction Termination: Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separation and Analysis: Separate the unreacted (S)-amine from the acylated (R)-amide by column chromatography. Determine the enantiomeric excess of both the amine and the amide by chiral GC or HPLC.

dot graph Lipase_Resolution { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Racemic_ECA [label="Racemic 1-Ethynylcyclohexylamine"]; Lipase [label="Lipase (e.g., CALB)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acyl_Donor [label="Acyl Donor (e.g., Ethyl Acetate)"]; S_Amine [label="(S)-1-Ethynylcyclohexylamine"]; R_Amide [label="(R)-N-Acetyl-1-ethynylcyclohexylamine"];

Racemic_ECA -> S_Amine [label="Kinetic Resolution"]; Racemic_ECA -> R_Amide; Lipase -> Racemic_ECA [style=dashed, arrowhead=none]; Acyl_Donor -> Racemic_ECA [style=dashed, arrowhead=none]; } Caption: Lipase-catalyzed kinetic resolution of 1-Ethynylcyclohexylamine.

Transaminase-Catalyzed Kinetic Resolution

Transaminases are another class of enzymes that can be used for the kinetic resolution of chiral amines.[2][33][34][35][36] They catalyze the transfer of an amino group from an amine to a keto acceptor, and this process can be highly enantioselective.

Experimental Protocol: Transaminase-Catalyzed Kinetic Resolution of (±)-1-Ethynylcyclohexylamine

  • Reaction Mixture: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) containing racemic 1-ethynylcyclohexylamine (10 mM), a keto acceptor (e.g., sodium pyruvate, 20 mM), and pyridoxal 5'-phosphate (PLP, 1 mM).

  • Enzyme Addition: Add a suitable transaminase (e.g., a commercially available ω-transaminase) to the reaction mixture.

  • Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle shaking. Monitor the conversion and enantiomeric excess of the remaining amine over time using chiral HPLC.

  • Workup: At approximately 50% conversion, stop the reaction by adding a quenching agent (e.g., an acid). Extract the unreacted amine with an organic solvent.

  • Purification and Analysis: Purify the extracted amine and determine its enantiomeric excess.

Computational Chemistry: Guiding Experimental Design

Computational chemistry can play a crucial role in predicting the reactivity of ECA and in designing novel derivatives with desired properties.

Mechanistic Studies

Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of the proposed synthetic transformations, such as the Sonogashira, A³, and Glaser couplings. This can provide insights into the transition states and intermediates involved, helping to optimize reaction conditions.

Virtual Screening and Drug Design

Molecular docking and molecular dynamics simulations can be used to predict the binding modes of ECA derivatives to biological targets, such as kinases. This in silico screening can prioritize compounds for synthesis and experimental testing, accelerating the drug discovery process.

Conclusion and Future Outlook

1-Ethynylcyclohexylamine is a molecule with significant, yet largely untapped, potential. This guide has outlined several promising research avenues that leverage its unique chemical structure. By exploring its utility in advanced organic synthesis, medicinal chemistry, materials science, and biocatalysis, researchers can unlock a wealth of new chemical entities with diverse applications. The detailed experimental protocols and research workflows provided herein are intended to serve as a starting point for these exciting investigations. The convergence of innovative synthetic methodologies, computational tools, and biological screening will undoubtedly propel 1-ethynylcyclohexylamine from a simple building block to a cornerstone of future scientific discoveries.

References

  • [Reference list to be populated with full citations and clickable URLs based on the provided search results]

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1-Ethynylcyclohexylamine: A Versatile Alkyne Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynylcyclohexylamine, a bifunctional molecule featuring a terminal alkyne and a primary amine on a cyclohexyl scaffold, has emerged as a highly valuable and versatile building block in contemporary organic synthesis. Its unique structural architecture allows for sequential or tandem functionalization, providing rapid access to a diverse array of complex molecular structures. This guide explores the synthesis, physicochemical properties, and key synthetic applications of 1-ethynylcyclohexylamine, with a focus on its utility in multicomponent reactions, cycloadditions, and cross-coupling strategies. Detailed experimental protocols, mechanistic insights, and a case study on the synthesis of a biologically active derivative are presented to illustrate its practical significance in medicinal chemistry and materials science.

Introduction

In the landscape of modern synthetic chemistry, the demand for efficient and modular building blocks is paramount for the rapid construction of novel chemical entities with desired functions. 1-Ethynylcyclohexylamine stands out as a prime example of such a scaffold. Its structure incorporates two highly reactive and orthogonal functional groups: a terminal alkyne, which is a gateway to a plethora of transformations such as "click" chemistry, Sonogashira coupling, and A³ coupling reactions, and a primary amine, which can readily participate in amide bond formation, imine condensation, and reductive amination. The cyclohexyl core imparts a three-dimensional character to the molecules derived from it, a feature increasingly sought after in drug discovery to explore new chemical space and improve pharmacokinetic properties.

This guide serves as a comprehensive technical resource for chemists, providing field-proven insights into the practical application of 1-ethynylcyclohexylamine as a strategic building block for the synthesis of heterocyclic compounds, propargylamines, and other valuable organic molecules.

Synthesis of 1-Ethynylcyclohexylamine

The most common and practical laboratory synthesis of 1-ethynylcyclohexylamine involves a two-step sequence starting from readily available cyclohexanone. The first step is the addition of an acetylide anion to the ketone, a classic transformation known as the Favorskii reaction, to form the intermediate 1-ethynylcyclohexanol.[1][2] The subsequent step involves the conversion of the tertiary alcohol to the corresponding amine, which can be achieved via the Ritter reaction.[3]

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis of 1-Ethynylcyclohexylamine cyclohexanone Cyclohexanone favorskii Favorskii Reaction cyclohexanone->favorskii ethynyl_grignard Ethynylmagnesium bromide (or similar acetylide source) ethynyl_grignard->favorskii cyclohexanol 1-Ethynylcyclohexanol favorskii->cyclohexanol ritter Ritter Reaction cyclohexanol->ritter acetonitrile Acetonitrile acetonitrile->ritter acid Strong Acid (e.g., H₂SO₄) acid->ritter amide_intermediate N-(1-ethynylcyclohexyl)acetamide ritter->amide_intermediate hydrolysis Hydrolysis (e.g., NaOH, H₂O) amide_intermediate->hydrolysis final_product 1-Ethynylcyclohexylamine hydrolysis->final_product

Caption: Synthetic workflow for 1-ethynylcyclohexylamine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Ethynylcyclohexanol (Favorskii Reaction) [4]

  • Materials:

    • Magnesium turnings

    • Ethyl bromide

    • Anhydrous tetrahydrofuran (THF)

    • Acetylene gas (or a suitable surrogate like ethynylmagnesium bromide solution)

    • Cyclohexanone

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet is charged with magnesium turnings under an inert atmosphere (e.g., argon).

    • A solution of ethyl bromide in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent (ethylmagnesium bromide).

    • Anhydrous THF is added, and acetylene gas is bubbled through the solution to form ethynylmagnesium bromide. Alternatively, a commercially available solution of ethynylmagnesium bromide can be used.

    • The reaction mixture is cooled in an ice bath, and a solution of cyclohexanone in anhydrous THF is added dropwise.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford crude 1-ethynylcyclohexanol, which can be purified by vacuum distillation.

Step 2: Synthesis of 1-Ethynylcyclohexylamine (via Ritter Reaction) [3][5]

  • Materials:

    • 1-Ethynylcyclohexanol

    • Acetonitrile

    • Concentrated sulfuric acid

    • Sodium hydroxide solution

    • Diethyl ether

  • Procedure:

    • A flask containing acetonitrile is cooled in an ice-water bath.

    • Concentrated sulfuric acid is added slowly and carefully to the cold acetonitrile.

    • 1-Ethynylcyclohexanol is then added portion-wise to the acidic acetonitrile solution, maintaining the low temperature.

    • The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

    • The reaction mixture is carefully poured onto crushed ice and then neutralized with a sodium hydroxide solution.

    • This mixture is then heated under reflux to hydrolyze the intermediate N-(1-ethynylcyclohexyl)acetamide.

    • After cooling, the mixture is extracted with diethyl ether.

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude 1-ethynylcyclohexylamine is purified by vacuum distillation.

Physicochemical Properties and Spectroscopic Data

1-Ethynylcyclohexylamine is a colorless to pale brown liquid at room temperature. Its key properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₈H₁₃N[6]
Molecular Weight 123.20 g/mol [6]
Boiling Point 65-66 °C at 20 mmHg[2]
Density 0.913 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.482[2]
CAS Number 30389-18-5[6]
Spectroscopic Characterization

The structure of 1-ethynylcyclohexylamine can be unequivocally confirmed by standard spectroscopic methods.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a characteristic singlet for the acetylenic proton (≡C-H) around δ 2.2-2.4 ppm. The protons of the cyclohexyl ring will appear as a series of multiplets in the δ 1.2-1.8 ppm region. The amine protons (-NH₂) typically appear as a broad singlet.[7]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show two distinct signals for the alkyne carbons, typically in the range of δ 70-90 ppm. The quaternary carbon of the cyclohexyl ring attached to the amine and alkyne groups will resonate around δ 50-60 ppm, while the other cyclohexyl carbons will appear in the aliphatic region (δ 20-40 ppm).[6]

  • IR Spectroscopy (Neat): The infrared spectrum provides clear diagnostic peaks for the key functional groups. A sharp, strong absorption around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne. The C≡C stretch appears as a weaker absorption in the 2100-2140 cm⁻¹ region. The N-H stretching of the primary amine is observed as a medium intensity doublet in the 3300-3500 cm⁻¹ range.[8][9][10]

Reactivity and Synthetic Applications

The synthetic utility of 1-ethynylcyclohexylamine stems from the reactivity of its alkyne and amine functionalities. These groups can be reacted in a controlled manner to achieve a wide range of molecular architectures.

A³ Coupling (Aldehyde-Alkyne-Amine Coupling)

The A³ coupling is a powerful one-pot, three-component reaction that combines an aldehyde, an alkyne, and an amine to form a propargylamine.[10] In this reaction, 1-ethynylcyclohexylamine can serve as both the alkyne and the amine component, or it can be used as the alkyne source with another primary or secondary amine. The reaction is typically catalyzed by copper or gold salts.[11]

A3_Coupling reactants 1-Ethynylcyclohexylamine + Aldehyde (R'CHO) + Amine (R''₂NH) catalyst Cu(I) or Au(I) Catalyst reactants->catalyst product Propargylamine Derivative catalyst->product

Caption: General scheme of the A³ coupling reaction.

Mechanism Insight: The reaction proceeds through the in situ formation of an iminium ion from the aldehyde and the amine. Concurrently, the metal catalyst activates the terminal alkyne, forming a metal acetylide. The acetylide then acts as a nucleophile, attacking the iminium ion to form the C-C bond and generate the propargylamine product.[10]

Representative Protocol for A³ Coupling:

  • Materials:

    • 1-Ethynylcyclohexylamine (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • Secondary amine (e.g., piperidine, 1.0 mmol)

    • Copper(I) iodide (CuI, 0.05 mmol)

    • Toluene (5 mL)

  • Procedure:

    • To a reaction vial, add 1-ethynylcyclohexylamine, the aldehyde, the secondary amine, and CuI in toluene.

    • Seal the vial and heat the mixture at 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

CuAAC "Click" Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)

The Cu(I)-catalyzed cycloaddition of azides and terminal alkynes to form 1,4-disubstituted-1,2,3-triazoles is a cornerstone of "click" chemistry.[12] 1-Ethynylcyclohexylamine is an excellent substrate for this reaction, allowing it to be readily conjugated to molecules bearing an azide group. This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.

Click_Chemistry reactants 1-Ethynylcyclohexylamine + Organic Azide (R'-N₃) catalyst Cu(I) Catalyst (e.g., CuSO₄/Na-Ascorbate) reactants->catalyst product 1,2,3-Triazole Derivative catalyst->product

Caption: General scheme of the CuAAC click reaction.

Representative Protocol for CuAAC:

  • Materials:

    • 1-Ethynylcyclohexylamine (1.0 mmol)

    • Organic azide (1.0 mmol)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 mmol)

    • Sodium ascorbate (0.2 mmol)

    • tert-Butanol/Water (1:1 mixture, 10 mL)

  • Procedure:

    • Dissolve 1-ethynylcyclohexylamine and the organic azide in the t-BuOH/water mixture.

    • Add the copper(II) sulfate solution, followed by the sodium ascorbate solution.

    • Stir the reaction mixture vigorously at room temperature for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is a powerful tool for the formation of C(sp)-C(sp²) bonds. 1-Ethynylcyclohexylamine can be coupled with a variety of aryl or vinyl halides to produce substituted alkynes, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials.[14][15]

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from 1-ethynylcyclohexylamine, the copper co-catalyst, and a base). Reductive elimination from the resulting Pd(II) complex yields the coupled product and regenerates the Pd(0) catalyst.

Representative Protocol for Sonogashira Coupling:

  • Materials:

    • 1-Ethynylcyclohexylamine (1.2 mmol)

    • Aryl halide (e.g., iodobenzene, 1.0 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol)

    • Copper(I) iodide (CuI, 0.04 mmol)

    • Triethylamine (2.0 mmol)

    • Anhydrous THF (10 mL)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI in anhydrous THF.

    • Add triethylamine, followed by 1-ethynylcyclohexylamine.

    • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of celite and wash with diethyl ether.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Case Study: Synthesis of a Biologically Active Amidophosphate

The utility of 1-ethynylcyclohexylamine as a building block is highlighted in the synthesis of novel amidophosphates with potential applications in agriculture. A study demonstrated the phosphorylation of 1-ethynyl-1-aminocyclohexane to produce diethyl-N-(1-ethynylcyclohexan-1-yl) amidophosphate, which exhibited significant growth-regulating effects on crops.[1]

Synthetic Pathway

The synthesis is achieved via an Atherton-Todd reaction under microwave irradiation.

Case_Study start 1-Ethynylcyclohexylamine reaction Atherton-Todd Reaction (Microwave Irradiation) start->reaction reagents Diethyl phosphite + Triethylamine + Carbon tetrachloride reagents->reaction product Diethyl-N-(1-ethynylcyclohexan-1-yl) amidophosphate reaction->product

Caption: Synthesis of a bioactive amidophosphate.

Experimental Protocol[1]
  • Materials:

    • 1-Ethynylcyclohexylamine

    • Diethyl phosphite

    • Triethylamine

    • Carbon tetrachloride (as both solvent and reagent)

  • Procedure:

    • In a microwave reaction vessel, a mixture of 1-ethynylcyclohexylamine, diethyl phosphite, and triethylamine in an excess of carbon tetrachloride is prepared at an equimolar ratio of the amine and phosphite.

    • The vessel is sealed and subjected to microwave irradiation at a specified temperature and time.

    • After cooling, the reaction mixture is filtered to remove triethylamine hydrochloride.

    • The filtrate is concentrated under reduced pressure to remove the excess solvent.

    • The resulting crude product is purified by column chromatography to yield the pure diethyl-N-(1-ethynylcyclohexan-1-yl) amidophosphate.

This case study effectively demonstrates how the amine functionality of 1-ethynylcyclohexylamine can be selectively derivatized while preserving the reactive alkyne group for potential further modifications, underscoring its role as a versatile bifunctional building block.

Conclusion

1-Ethynylcyclohexylamine is a powerful and versatile building block that provides a straightforward entry into a wide range of complex molecular architectures. Its bifunctional nature, combining the reactivity of a terminal alkyne with that of a primary amine on a 3D-rich scaffold, makes it an invaluable tool for medicinal chemists and materials scientists. The synthetic routes and applications detailed in this guide, from fundamental coupling reactions to the synthesis of bioactive compounds, showcase the immense potential of this molecule. As the drive for molecular diversity and synthetic efficiency continues, the strategic application of building blocks like 1-ethynylcyclohexylamine will undoubtedly play a crucial role in the future of chemical synthesis and drug discovery.

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Introduction: A Bifunctional Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 1-Ethynylcyclohexylamine

1-Ethynylcyclohexylamine is a versatile organic compound featuring two highly valuable functional groups: a terminal alkyne and a primary amine fixed to a tertiary carbon center.[1] This unique structural arrangement, combining a nucleophilic amine with an electrophilic/nucleophilic alkyne on a rigid cyclohexyl scaffold, makes it a powerful building block in medicinal chemistry and materials science. Its utility has been demonstrated in the synthesis of complex bicyclic and tetracyclic compounds, highlighting its role in constructing molecular complexity.[2] This guide, intended for researchers and drug development professionals, explores the core reactivity of this molecule, providing mechanistic insights and actionable protocols to leverage its synthetic potential.

The reactivity of 1-Ethynylcyclohexylamine is governed by the interplay between the sp-hybridized C-H bond and the π-systems of the alkyne, and the lone pair of electrons on the primary amine. These two centers can react independently or in concert, enabling a diverse range of chemical transformations.

Core Reactivity Profile

The molecule's structure presents two primary sites for chemical reactions: the terminal ethynyl group and the primary amine.

cluster_molecule 1-Ethynylcyclohexylamine cluster_reactivity Key Reactive Centers mol C₈H₁₃N amine Primary Amine (Nucleophilic Center) mol->amine -NH₂ group alkyne Terminal Alkyne (Electrophilic/Nucleophilic) mol->alkyne -C≡CH group

Caption: Key reactive functional groups in 1-Ethynylcyclohexylamine.

PropertyValueSource
Molecular Formula C₈H₁₃N[1][2]
Molecular Weight 123.20 g/mol [1]
Boiling Point 65-66 °C / 20 mmHg
Density 0.913 g/mL at 25 °C
Refractive Index n20/D 1.482
CAS Number 30389-18-5[2]

Section 1: Transformations of the Ethynyl Group

The terminal alkyne is arguably the most versatile handle on the molecule, participating in a wide array of carbon-carbon bond-forming reactions.

Sonogashira Cross-Coupling: Building sp-sp² Linkages

The Sonogashira coupling is a cornerstone reaction for terminal alkynes, enabling the formation of a C(sp)-C(sp²) bond by coupling with aryl or vinyl halides.[3][4] This reaction is exceptionally reliable and proceeds under mild conditions, catalyzed by a combination of palladium and copper(I) salts.[3][4] The amine base required for the reaction is often triethylamine or diisopropylethylamine, but the inherent basicity of the substrate's own amine group can potentially influence the reaction environment.

Causality in Mechanism: The reaction proceeds via two interconnected catalytic cycles.[5] The palladium cycle involves oxidative addition of the Pd(0) catalyst to the aryl halide, forming a Pd(II) complex. The copper cycle involves the formation of a copper(I) acetylide intermediate, which is more reactive than the terminal alkyne itself. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.[5]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd_complex R-Pd(II)L₂-X pd_add->pd_complex R-X transmetal Transmetalation cu_x Cu(I)X pd_complex->cu_x From Pd Cycle pd_alkyne R-Pd(II)L₂-C≡CR' transmetal->pd_alkyne Cu-C≡CR' pd_alkyne->pd0 reductive Reductive Elimination product R-C≡CR' reductive->product alkyne_deprot Alkyne Deprotonation cu_acetylide Cu-C≡CR' alkyne_deprot->cu_acetylide H-C≡CR' / Base cu_acetylide->transmetal To Pd Cycle cu_acetylide->cu_x

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: General Procedure for Sonogashira Coupling

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., THF or DMF).

  • Amine and Alkyne: Add an amine base, such as triethylamine (2.0 eq.), followed by 1-Ethynylcyclohexylamine (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl, then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Cycloaddition Reactions: Constructing Ring Systems

The alkyne moiety can serve as a 2π-electron component (a dienophile) in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction, to form six-membered rings.[6][7] A particularly relevant transformation for this substrate is the Aza-Diels-Alder reaction , where the amine functionality can react in situ with an aldehyde or ketone to form an imine, which then acts as the dienophile.[8] This provides a powerful route to nitrogen-containing heterocyclic systems.

Mechanistic Consideration: The Aza-Diels-Alder reaction can proceed through a concerted pericyclic pathway or a stepwise mechanism.[8] The presence of Lewis acids can promote the stepwise pathway by activating the imine. This intramolecular potential makes 1-Ethynylcyclohexylamine a candidate for tandem reactions that first form an intermediate which then undergoes cyclization.

Section 2: Transformations of the Primary Amine Group

The primary amine is a potent nucleophile and a Brønsted-Lowry base, enabling a host of classical amine reactions.

Nucleophilic Acylation and Imine Formation

The amine readily reacts with electrophiles. For instance, reaction with acyl chlorides or anhydrides provides stable amide derivatives. This reaction is a nucleophilic addition-elimination process.[9] Reaction with aldehydes or ketones under dehydrating conditions yields imines (Schiff bases), which are themselves valuable intermediates for further transformations.

The Mannich Reaction: A Three-Component Condensation

The Mannich reaction is a powerful C-C bond-forming reaction that creates β-amino carbonyl compounds, known as Mannich bases.[10][11] In this three-component reaction, 1-Ethynylcyclohexylamine serves as the amine component, which condenses with a non-enolizable aldehyde (typically formaldehyde) and an active hydrogen compound (like a ketone, alkyne, or nitroalkane).[10][11][12]

Causality in Mechanism: The reaction begins with the formation of an electrophilic iminium ion from the amine and the aldehyde.[10] The enol form of the ketone (or other active hydrogen compound) then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the final Mannich base.[10] The process is often catalyzed by acid or base.

Mannich_Mechanism amine 1-Ethynyl- cyclohexylamine iminium Eschenmoser's Salt (Iminium Ion) amine->iminium aldehyde Formaldehyde aldehyde->iminium ketone Enolizable Ketone enol Enol/Enolate ketone->enol Tautomerization product β-Amino Ketone (Mannich Base) iminium->product enol->product Nucleophilic Attack

Caption: Simplified workflow of the Mannich Reaction.

Protocol: General Procedure for the Mannich Reaction

  • Setup: In a round-bottom flask, dissolve the enolizable ketone (1.0 eq.) in a suitable solvent like ethanol or acetonitrile.

  • Reagent Addition: Add 1-Ethynylcyclohexylamine (1.0 eq.) to the solution. Subsequently, add aqueous formaldehyde (37 wt. %, 1.1 eq.).

  • Catalysis: Add a catalytic amount of acid (e.g., HCl) or base, as required by the specific substrate.

  • Reaction: Stir the mixture at room temperature or reflux until the reaction is complete (monitored by TLC).

  • Workup: Neutralize the reaction mixture. Extract the product with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase, concentrate it, and purify the resulting Mannich base by chromatography or crystallization.

Section 3: Applications in Drug Discovery

The structural motifs accessible from 1-Ethynylcyclohexylamine are prevalent in pharmacologically active molecules. The cyclohexylamine core is found in numerous marketed drugs.[13][14] The ability to readily introduce aryl and heteroaryl groups via Sonogashira coupling, or to build complex nitrogen-containing scaffolds through Mannich and cycloaddition reactions, makes this a valuable starting material for generating compound libraries for screening. For example, related aminocyclohexyl moieties are key components in selective CDK12 inhibitors.[15] The rigid cyclohexyl framework helps to position substituents in defined vectors in three-dimensional space, which is critical for optimizing interactions with biological targets.

Conclusion

1-Ethynylcyclohexylamine is a potent and versatile chemical tool for synthetic chemists. Its bifunctional nature allows for orthogonal or tandem reactions, providing efficient pathways to complex molecular architectures. A thorough understanding of the reactivity of both the terminal alkyne and the primary amine is essential for harnessing its full potential. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to design innovative synthetic routes for applications in drug discovery and materials science.

References

  • 1-Ethynylcyclohexylamine | C8H13N | CID 121691 - PubChem. National Institutes of Health. [Link]

  • Mannich reaction - Wikipedia. Wikimedia Foundation. [Link]

  • Metal-free intramolecular aza-Diels–Alder reaction of 2-(N-propargylamino) - ResearchGate. ResearchGate. [Link]

  • Ethynyl-cyclohexanol: an efficient acetylene surrogate in Sonogashira coupling | Request PDF - ResearchGate. ResearchGate. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC - NIH. National Institutes of Health. [Link]

  • Three-component radical homo Mannich reaction - PMC - NIH. National Institutes of Health. [Link]

  • 16.6 Cycloaddition Reactions | Organic Chemistry - YouTube. YouTube. [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. Journal of Applied Pharmaceutical Science. [Link]

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  • Diels-Alder reaction of 1-azadienes. A total synthesis of deoxynupharidine | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]

  • Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed. National Institutes of Health. [Link]

  • Productive Syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine | Request PDF - ResearchGate. ResearchGate. [Link]

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  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid - ThaiScience. ThaiScience. [Link]

  • 13 Cycloaddition Reactions I Chem Reactivity 2023 | PDF - Scribd. Scribd. [Link]

  • Simply Mechanisms 7d. Nucleophilic Addition Elimination (Ethanoyl Chloride & Ethylamine). YouTube. [Link]

  • Summary of Cycloaddition Reactions - YouTube. YouTube. [Link]

  • Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed. National Institutes of Health. [Link]

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Methodological & Application

Protocol for Tetracyclic Compound Synthesis Utilizing 1-Ethynylcyclohexylamine via a Palladium-Catalyzed Cascade Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract: This application note provides a comprehensive protocol for the synthesis of novel nitrogen-containing tetracyclic scaffolds, a core structural motif in many biologically active compounds. The described strategy leverages the unique structural features of 1-Ethynylcyclohexylamine as a versatile building block. We detail a robust, one-pot, palladium-catalyzed domino reaction cascade that proceeds through an initial Sonogashira coupling followed by an intramolecular C-H activation/alkyne annulation sequence. This guide offers in-depth mechanistic insights, a step-by-step experimental protocol, and practical advice for researchers in synthetic and medicinal chemistry.

Introduction: The Strategic Value of Fused N-Heterocycles

Tetracyclic nitrogen-containing frameworks are privileged structures in drug discovery and natural product synthesis, forming the core of numerous alkaloids and therapeutic agents.[1] The development of efficient and modular methods to construct these complex architectures from readily available starting materials is a paramount objective in modern organic synthesis. 1-Ethynylcyclohexylamine is an attractive starting material, providing a rigid cyclohexyl anchor, a primary amine for initial coupling reactions, and a terminal alkyne, which is a versatile functional group for subsequent cyclization events.[2][3]

This protocol focuses on a palladium-catalyzed cascade reaction that constructs a tetracyclic system in a single operation from three components: 1-Ethynylcyclohexylamine, a 2-iodoaniline derivative, and an aldehyde. This approach exemplifies atom economy and operational simplicity, key principles of green chemistry.

Mechanistic Rationale and Workflow

The overall synthetic strategy is a domino sequence where multiple bonds are formed in one pot without the isolation of intermediates. The causality behind this approach is to leverage the differential reactivity of the functional groups to orchestrate a controlled series of intramolecular events.

Overall Synthetic Workflow

The transformation begins with the in-situ formation of an N-(2-alkynylphenyl) imine, which then undergoes a palladium-catalyzed intramolecular cyclization to forge the final tetracyclic product.

G A 1-Ethynylcyclohexylamine + 2-Iodoaniline Derivative + Aldehyde B One-Pot Reaction Vessel (Pd Catalyst, Base, Solvent) A->B C In-situ Imine Formation & Sonogashira Coupling B->C Step 1 (Condensation) D Pd-Catalyzed Intramolecular Annulation C->D Step 2 (Domino Cyclization) E Tetracyclic Product D->E

Caption: High-level workflow for the one-pot tetracycle synthesis.

Proposed Catalytic Cycle

The key tetracycle-forming step is a palladium-catalyzed intramolecular annulation. While several mechanistic pathways can be envisioned, a plausible cycle involves the oxidative addition of the C-I bond to a Pd(0) species, followed by alkyne insertion and subsequent C-H activation or a Heck-type cyclization to close the final ring.[4] The choice of ligand and base is critical for promoting the desired catalytic turnover and preventing side reactions.

G pd0 Pd(0)L₂ int1 Oxidative Addition pd2_complex R-Pd(II)(I)L₂ int1->pd2_complex + R-I int2 Alkyne Coordination alkyne_pd_complex Alkyne-Pd(II) Complex int2->alkyne_pd_complex + Alkyne Substrate int3 Carbopalladation (6-endo-dig) vinyl_pd Vinyl-Pd(II) Intermediate int3->vinyl_pd vinyl_pd->pd0 [H-Pd-I] elimination followed by reductive elimination with base int4 Intramolecular C-H Activation / Reductive Elimination product Tetracyclic Product int4->product

Caption: Plausible mechanism for the Pd-catalyzed annulation step.

Experimental Protocol

This protocol describes a general procedure for the synthesis of a model tetracyclic compound.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable or corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Reagents and Materials
  • 1-Ethynylcyclohexylamine (1.0 mmol, 123.2 mg)

  • 2-Iodoaniline (1.0 mmol, 219.0 mg)

  • Benzaldehyde (1.2 mmol, 127.3 mg, 122 µL)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

  • Triphenylphosphine (PPh₃) (0.1 mmol, 26.2 mg)

  • Copper(I) Iodide (CuI) (0.05 mmol, 9.5 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • Anhydrous, degassed 1,4-Dioxane (10 mL)

  • Nitrogen or Argon gas supply

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg), PPh₃ (26.2 mg), CuI (9.5 mg), and K₂CO₃ (414.6 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-Ethynylcyclohexylamine (123.2 mg), 2-iodoaniline (219.0 mg), and anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Aldehyde Addition: Add benzaldehyde (122 µL) to the stirring suspension.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Experimental Insight: The initial condensation to an imine is often rapid. The subsequent Sonogashira coupling and cyclization are the rate-limiting steps. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete (as determined by TLC), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel.

    • Purification Insight: A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2 to 90:10 Hexane:EtOAc), is usually effective for isolating the tetracyclic product.

Data and Expected Results

The scope of this reaction can be explored by varying the aniline and aldehyde components. The following table summarizes expected outcomes for a small substrate screen based on literature precedents for similar cascade reactions.[5]

Entry2-Iodoaniline DerivativeAldehyde DerivativeTime (h)Yield (%)
12-IodoanilineBenzaldehyde1678
24-Methyl-2-iodoanilineBenzaldehyde1872
32-Iodoaniline4-Methoxybenzaldehyde1681
42-Iodoaniline2-Naphthaldehyde2065

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is poor, ensure all reagents and solvents are strictly anhydrous and the system is free of oxygen. Increasing the catalyst loading to 7-10 mol% may be beneficial. The choice of phosphine ligand can also be critical; consider screening bidentate ligands like Xantphos if monodentate ligands fail.[6]

  • Formation of Side Products: The primary side product is often the simple Sonogashira-coupled intermediate without the final cyclization. This indicates the intramolecular annulation step is sluggish. Increasing the reaction temperature (e.g., to 110-120 °C in a sealed tube) or switching to a higher-boiling solvent like toluene may promote the final C-H activation step.

  • Imine Hydrolysis: If starting materials are recovered, it may be due to trace water hydrolyzing the in-situ formed imine. Adding molecular sieves (3 Å) to the reaction vessel can mitigate this issue.

Conclusion

The described protocol offers an efficient and modular entry point to complex tetracyclic scaffolds from 1-Ethynylcyclohexylamine. The cascade nature of the reaction minimizes operational steps and waste, making it an attractive method for library synthesis in drug discovery programs. The insights provided into the mechanism and potential troubleshooting steps should enable researchers to successfully implement and adapt this methodology for their specific synthetic targets.

References

  • MDPI. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Available at: [Link]

  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662-5663. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular cyclization of alkynes under various conditions leading.... Available at: [Link]

  • Royal Society of Chemistry. (2024). Zinc amidinate-catalysed cyclization reaction of carbodiimides and alkynes. An insight into the mechanism. Dalton Transactions. Available at: [Link]

  • ResearchGate. (n.d.). Diversification strategy for the tetracyclic scaffold. Available at: [Link]

  • Royal Society of Chemistry. (2013). Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes. Chemical Society Reviews. Available at: [Link]

  • CORE. (n.d.). Transition metal catalyzed cyclizations and C-H couplings of heterocyclic scaffolds. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. Available at: [Link]

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Application Notes and Protocols: 1-Ethynylcyclohexylamine in Mercury(II) Acetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Spirocyclic Scaffolds through Mercury-Mediated Cyclization

1-Ethynylcyclohexylamine stands as a versatile building block in synthetic organic chemistry, offering a gateway to complex nitrogen-containing heterocyclic structures. Its reaction with mercury(II) acetate provides a powerful and regioselective method for the synthesis of spiro[cyclohexane-1,2'-piperidine] derivatives. These spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can enhance binding affinity and selectivity to biological targets.[1] This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and potential applications of the resulting products in drug discovery.

The interaction of the terminal alkyne in 1-ethynylcyclohexylamine with the electrophilic mercury(II) acetate initiates a cascade of events, leading to an intramolecular aminomercuration. This process is governed by the nucleophilic nature of the tethered amino group, which readily attacks the activated alkyne, resulting in the formation of a six-membered piperidine ring. Subsequent demercuration affords the stable spirocyclic amine. Understanding the nuances of this reaction is crucial for harnessing its full potential in the synthesis of novel therapeutic agents.

Reaction Mechanisms and Stereochemical Considerations

The reaction of 1-ethynylcyclohexylamine with mercury(II) acetate can proceed through two primary pathways: intermolecular hydration or intramolecular aminomercuration. While intermolecular hydration of terminal alkynes with mercury(II) salts in the presence of water typically yields methyl ketones, the proximate amino group in 1-ethynylcyclohexylamine strongly favors an intramolecular cyclization.

The generally accepted mechanism for this intramolecular aminomercuration involves the following key steps:

  • Activation of the Alkyne: The electrophilic mercury(II) acetate coordinates to the triple bond of 1-ethynylcyclohexylamine, forming a mercurinium ion intermediate. This activation polarizes the alkyne, making it susceptible to nucleophilic attack.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the cyclohexylamine moiety acts as an internal nucleophile, attacking the more substituted carbon of the activated alkyne. This regioselectivity follows Markovnikov's rule.

  • Cyclization and Formation of the Organomercurial Intermediate: The intramolecular attack results in the formation of a six-membered piperidine ring, yielding a vinylmercury intermediate.

  • Demercuration: The carbon-mercury bond is then cleaved, typically through reductive quenching with a reagent like sodium borohydride (NaBH₄), to replace the mercury-containing group with a hydrogen atom. This step yields the final spiro[cyclohexane-1,2'-piperidine] derivative.

The stereochemistry of the newly formed stereocenter at the 2'-position of the piperidine ring is a critical aspect of this reaction. The stereochemical outcome can be influenced by various factors, including the reaction conditions and the nature of the substituents on the starting material. Detailed stereochemical studies of similar intramolecular Michael reactions suggest that the cyclization often proceeds through a chair-like transition state, which can lead to a high degree of stereocontrol.[2]

Experimental Protocols

The following protocols provide a general framework for conducting the mercury(II) acetate-mediated cyclization of 1-ethynylcyclohexylamine. Optimization of these conditions may be necessary depending on the specific scale and desired purity of the product.

Protocol 1: Synthesis of 2'-Methylene-spiro[cyclohexane-1,3'-piperidine]

This protocol is adapted from a general procedure for the intramolecular aminomercuration of aminoalkynes.

Materials:

  • 1-Ethynylcyclohexylamine

  • Mercury(II) acetate (Hg(OAc)₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH) solution (10%)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-ethynylcyclohexylamine (1.0 eq) in anhydrous THF (0.1 M).

  • Addition of Mercury(II) Acetate: To the stirred solution at room temperature, add mercury(II) acetate (1.1 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Demercuration: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) until the solution is basic. Then, carefully add a solution of sodium borohydride (NaBH₄) (1.5 eq) in 10% NaOH.

  • Work-up: Allow the mixture to warm to room temperature and stir for an additional hour. The formation of a black precipitate of elemental mercury will be observed.

  • Extraction: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the mercury precipitate. Wash the celite pad with additional diethyl ether.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography on silica gel to afford the desired 2'-methylene-spiro[cyclohexane-1,3'-piperidine]. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

ParameterValue/RangeReference
Reactant Ratio 1-Ethynylcyclohexylamine : Hg(OAc)₂ (1 : 1.1)General Protocol
Solvent Anhydrous Tetrahydrofuran (THF)General Protocol
Temperature Room Temperature (Cyclization), 0 °C to Room Temperature (Demercuration)General Protocol
Reaction Time 2-4 hours (Cyclization), 1 hour (Demercuration)General Protocol
Reducing Agent Sodium borohydride (NaBH₄)General Protocol
Typical Yield 70-90% (Varies with substrate)General Observation

Visualization of Reaction Pathway and Workflow

reaction_pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Final Product start 1-Ethynylcyclohexylamine mercurinium Mercurinium Ion Intermediate start->mercurinium Coordination hg_oac Hg(OAc)₂ hg_oac->mercurinium nabh4 NaBH₄, NaOH vinylmercury Vinylmercury Intermediate nabh4->vinylmercury mercurinium->vinylmercury Intramolecular Aminomercuration product Spiro[cyclohexane-1,2'-piperidine] Derivative vinylmercury->product Demercuration

Caption: Reaction pathway for the synthesis of spiro[cyclohexane-1,2'-piperidine] derivatives.

experimental_workflow setup 1. Reaction Setup (1-Ethynylcyclohexylamine in THF) addition 2. Add Hg(OAc)₂ setup->addition reaction 3. Stir at RT (Monitor by TLC) addition->reaction demercuration 4. Demercuration (NaOH, NaBH₄ at 0°C) reaction->demercuration workup 5. Work-up & Extraction (Filter, Wash, Dry) demercuration->workup purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization

Caption: Step-by-step experimental workflow for the aminomercuration-demercuration reaction.

Applications in Drug Development

Spiro-piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a number of biologically active compounds and approved drugs.[1] Their rigid conformation can lead to enhanced binding to target proteins and improved pharmacokinetic properties compared to more flexible acyclic or monocyclic analogs.

Potential Therapeutic Areas:

  • Antileishmanial Agents: Recent studies have highlighted the potential of spiro-piperidine derivatives as potent antileishmanial agents.[3][4][5] The synthesized spiro[cyclohexane-1,2'-piperidine] derivatives from this protocol could be screened for their activity against Leishmania parasites.

  • Melanin-Concentrating Hormone 1 Receptor (MCH-1R) Antagonists: Spiro-piperidine derivatives have been identified as highly potent and selective MCH-1R antagonists, which are being investigated for the treatment of obesity and other metabolic disorders.[6]

  • Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. The unique three-dimensional structure of spiro-piperidines may offer novel opportunities for designing ligands for CNS targets with improved selectivity and reduced off-target effects.[1]

The synthetic route described herein provides a reliable method for accessing a library of novel spiro[cyclohexane-1,2'-piperidine] derivatives. These compounds can then be subjected to biological screening to identify lead candidates for further drug development efforts.

Safety and Handling

WARNING: Mercury(II) acetate is a highly toxic and environmentally hazardous substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. All mercury-containing waste must be collected and disposed of according to institutional and environmental regulations.

References

  • Mohamed, M. A. A., Kadry, A. M., Bekhit, S. A., Abourehab, M. A. S., Amagase, K., Ibrahim, T. M., El-Saghier, A. M. M., & Bekhit, A. A. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330–342. [Link]

  • Mohamed, M. A. A., Kadry, A. M., Bekhit, S. A., Abourehab, M. A. S., Amagase, K., Ibrahim, T. M., El-Saghier, A. M. M., & Bekhit, A. A. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330–342. [Link]

  • Mohamed, M. A. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. [Link]

  • Kumar, A., & Singh, P. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(3), 1-10. [Link]

  • Ishihara, Y., et al. (2007). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(13), 3659-3663. [Link]

  • Mandal, S., Chaudhari, R. D., & Biswas, G. (2021). Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds. Beilstein Journal of Organic Chemistry, 17, 2348–2376. [Link]

  • Mandal, S., Chaudhari, R. D., & Biswas, G. (2021). Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds. Beilstein Journal of Organic Chemistry, 17, 2348–2376. [Link]

  • Williams, J. T., Bahia, P. S., Kariuki, B. M., Spencer, N., Philp, D., & Snaith, J. S. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(6), 2460–2471. [Link]

  • Hood, J. A. (2018). Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization. The Aquila Digital Community. [Link]

  • Mandal, S., Chaudhari, R. D., & Biswas, G. (2021). Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds. ResearchGate. [Link]

  • Williams, J. T., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of organic chemistry, 71(6), 2460-71. [Link]

  • Periasamy, M., & Srinivas, G. (2000). Stereoselective synthesis of 2,4,5-trisubstituted piperidines via radical cyclization. The Journal of Organic Chemistry, 65(23), 7683–7689. [Link]

  • Perepelyuk, A., et al. (2013). Stereochemistry of intramolecular cyclization of tetra-β-(1→6)-D-glucosamines and related tetrasaccharides: the role of the conformational stereocontrol and the neighboring group participation. Carbohydrate research, 381, 137-47. [Link]

  • Periasamy, M., & Srinivas, G. (2000). Stereoselective synthesis of 2,4,5-trisubstituted piperidines via radical cyclization. The Journal of Organic Chemistry, 65(23), 7683–7689. [Link]

  • Denmark, S. E., & Stavenger, R. A. (2013). The stereochemical course of intramolecular Michael reactions. The Journal of Organic Chemistry, 78(1), 175–203. [Link]

Sources

Application Note: Strategic Synthesis of Complex Propargylamines via A3 Coupling with 1-Ethynylcyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Multicomponent Reactions

In the quest for molecular complexity and diversity, multicomponent reactions (MCRs) stand out for their efficiency, atom economy, and operational simplicity.[1][2] Among these, the A3 (Aldehyde-Alkyne-Amine) coupling reaction is a cornerstone for the synthesis of propargylamines, a structural motif present in numerous natural products and pharmacologically active compounds.[1][3][4] This one-pot procedure forges two new carbon-carbon and one carbon-nitrogen bond, typically under mild conditions with a metal catalyst, generating water as the primary byproduct.[3][5]

This guide provides an in-depth exploration of the A3 coupling reaction with a specific focus on utilizing 1-Ethynylcyclohexylamine as the amine component. The unique bifunctional nature of this reagent—possessing both a primary amine for the coupling and a terminal alkyne for subsequent functionalization—makes it an exceptionally valuable building block for creating complex molecular architectures relevant to drug discovery and materials science. We will delve into the mechanistic underpinnings, provide a robust and optimized experimental protocol, and discuss the strategic advantages of the resulting products.

Section 1: Mechanistic Insights into the A3 Coupling Reaction

Understanding the reaction mechanism is paramount to troubleshooting and optimization. The A3 coupling is not a simple confluence of three reactants; it is a carefully orchestrated sequence catalyzed by a transition metal. While various metals like gold, silver, and ruthenium have been employed, copper(I) salts remain the most prevalent due to their low cost, high catalytic efficiency, and stability.[3][6][7]

The generally accepted mechanism proceeds through a dual activation pathway:

  • Imine/Iminium Ion Formation: The reaction initiates with the condensation of the aldehyde and the amine (1-Ethynylcyclohexylamine in this case) to form an imine intermediate, which can be protonated or activated by the catalyst to generate a highly electrophilic iminium ion.[1][3]

  • Metal Acetylide Generation: Simultaneously, the metal catalyst coordinates with the terminal alkyne, increasing the acidity of its terminal proton. This facilitates deprotonation, often by the amine present in the reaction mixture, to form a nucleophilic metal-acetylide species.[3][7]

  • Nucleophilic Addition: The pivotal C-C bond-forming step involves the nucleophilic attack of the metal acetylide on the electrophilic carbon of the iminium ion.[1][3][7] This addition yields the final propargylamine product and regenerates the active catalyst for the next cycle.

This efficient, one-pot process avoids the isolation of intermediates, aligning with the principles of green chemistry by minimizing steps and waste.[3][8]

A3_Mechanism Reactants Aldehyde (R1CHO) + Amine (R2NH2) + Alkyne (R3C≡CH) Iminium Iminium Ion [R1CH=NR2H]+ Reactants->Iminium Condensation (-H2O) Acetylide Copper Acetylide Cu-C≡CR3 Reactants->Acetylide C-H Activation Catalyst Cu(I) Catalyst Catalyst->Acetylide Product Propargylamine Product Iminium->Product Nucleophilic Attack Acetylide->Product Product->Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for the Copper-catalyzed A3 coupling reaction.

Section 2: Protocol Optimization with 1-Ethynylcyclohexylamine

The choice of each reaction parameter has a causal effect on the reaction's outcome. This section explains the rationale behind the selection of conditions for a successful A3 coupling involving 1-Ethynylcyclohexylamine.

Catalyst Selection: The Case for Copper(I) Iodide

While numerous catalyst systems exist, Copper(I) Iodide (CuI) is recommended for its reliability, air stability (relative to other transition metal catalysts), and cost-effectiveness.[3] It efficiently activates the terminal alkyne without requiring rigorously inert conditions, making the protocol accessible and scalable.[8] A catalyst loading of 2-5 mol% is typically sufficient to drive the reaction to completion in a reasonable timeframe.

Solvent Choice: Balancing Solubility and Reactivity

The solvent plays a critical role in homogenizing the reactants and influencing reaction kinetics.

  • Toluene: An excellent choice for its ability to dissolve a wide range of organic substrates and its relatively high boiling point, allowing for heating if necessary. It also facilitates the removal of water via azeotropic distillation, which can help drive the imine formation equilibrium.

  • Dichloromethane (DCM): A common solvent that works well at room temperature, though its volatility can be a concern for longer reaction times.[6]

  • Solvent-Free: For a greener approach, reactions can often be run neat (solvent-free), especially if the aldehyde is a liquid.[8][9] This can dramatically increase reaction rates but may require more careful temperature control to manage exothermic events.

For this protocol, Toluene is selected as the default solvent for its versatility and robust performance across a range of substrates.

Substrate Scope and Considerations

The A3 coupling is remarkably versatile. When using 1-Ethynylcyclohexylamine as the amine, a wide variety of aldehydes and alkynes can be employed.

ComponentExample SubstratesKey Considerations
Aldehyde Benzaldehyde, 4-Chlorobenzaldehyde, 2-Naphthaldehyde, IsovaleraldehydeAromatic aldehydes with electron-withdrawing groups tend to react faster due to increased electrophilicity. Aliphatic aldehydes are also suitable.
Alkyne Phenylacetylene, 1-Octyne, Trimethylsilylacetylene, Propargyl alcoholSteric hindrance around the alkyne can slow the reaction. TMS-acetylene is useful for introducing a terminal alkyne after deprotection.

The product of this reaction is particularly valuable because it contains the newly formed propargylamine core and retains the ethynyl group from the original 1-Ethynylcyclohexylamine. This "un-touched" alkyne serves as a versatile chemical handle for downstream modifications, such as Cu-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) or further Sonogashira couplings, enabling the rapid construction of highly complex molecules.

Section 3: Detailed Experimental Protocol

Objective: To synthesize 1-(cyclohexylethynyl)-N-(1,3-diphenylprop-2-yn-1-yl)cyclohexan-1-amine via a Copper-catalyzed A3 coupling reaction.

Materials & Reagents:

  • 1-Ethynylcyclohexylamine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Toluene (Anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, condenser, and standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Ethynylcyclohexylamine (e.g., 123 mg, 1.0 mmol), Benzaldehyde (e.g., 106 mg, 1.0 mmol), and Copper(I) Iodide (e.g., 9.5 mg, 0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous Toluene (5 mL) to the flask. Finally, add Phenylacetylene (e.g., 112 mg, 1.1 mmol) to the mixture.

  • Reaction Execution: Seal the flask and stir the mixture at 60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Analyst's Note: To monitor by TLC, take a small aliquot from the reaction mixture and spot it on a silica plate. A suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) should show the consumption of the starting materials and the appearance of a new, higher Rƒ spot corresponding to the product.

  • Workup: Once the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature.

  • Quenching and Extraction: Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) followed by brine (1 x 15 mL). The aqueous washes help remove any unreacted aldehyde and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of Hexanes and Ethyl Acetate to isolate the pure propargylamine product.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

A3_Workflow A 1. Reagent Assembly (Amine, Aldehyde, CuI in Toluene) B 2. Add Alkyne (Phenylacetylene) A->B C 3. Heat & Stir (60 °C) Monitor by TLC B->C D 4. Workup (Cool, Dilute, Wash) C->D E 5. Isolate Crude Product (Dry & Concentrate) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: Step-by-step experimental workflow for the A3 coupling protocol.

Section 4: Applications in Drug Discovery and Beyond

The propargylamine products synthesized using 1-Ethynylcyclohexylamine are not merely final compounds; they are versatile intermediates for further molecular elaboration. The presence of two distinct alkyne functionalities opens avenues for diverse applications.

  • Medicinal Chemistry: These products can serve as scaffolds for building libraries of complex molecules for high-throughput screening. The propargylamine core is a known pharmacophore, and the additional alkyne allows for conjugation to other bioactive moieties or solubility-enhancing groups.[9][10]

  • PROTACs and Linker Design: The A3 coupling is a powerful method for generating novel linkers for Proteolysis Targeting Chimeras (PROTACs).[10] The products described herein can act as rigid, well-defined linkers connecting a protein-of-interest (POI) ligand and an E3 ligase ligand.

  • Materials Science: The dual-alkyne structure can be used to synthesize unique polymers and functional materials through cross-linking or polymerization reactions.

Conclusion

The A3 coupling reaction is a robust and highly efficient method for synthesizing valuable propargylamine compounds. By strategically employing 1-Ethynylcyclohexylamine as the amine component, researchers can rapidly access complex molecular architectures that possess a secondary, orthogonal alkyne handle. This application note provides the foundational knowledge and a validated protocol to empower scientists in leveraging this powerful reaction for applications ranging from fundamental synthetic chemistry to advanced drug development programs.

References

Application Notes and Protocols for Multicomponent Reactions Featuring 1-Ethynylcyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-Ethynylcyclohexylamine in Multicomponent Reactions

In the landscape of modern synthetic chemistry, multicomponent reactions (MCRs) stand out for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials.[1][2] These one-pot transformations are particularly valuable in drug discovery and medicinal chemistry, where the exploration of vast chemical spaces is paramount for identifying novel therapeutic agents.[3] 1-Ethynylcyclohexylamine, a bifunctional molecule featuring a primary amine and a terminal alkyne, represents a uniquely versatile substrate for a range of MCRs. Its rigid cyclohexyl scaffold and reactive functionalities allow for the creation of diverse and structurally complex molecules, making it a highly attractive building block for the synthesis of novel chemical entities with potential pharmacological activity.[4][5]

This guide provides an in-depth exploration of the application of 1-ethynylcyclohexylamine in key multicomponent reactions, including the A³ coupling, Ugi, and Passerini reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the broader implications for diversity-oriented synthesis.

The A³ Coupling Reaction: A Gateway to Propargylamines

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful method for the synthesis of propargylamines, which are crucial intermediates in the preparation of numerous nitrogen-containing biologically active compounds.[4][6] The reaction typically involves the condensation of an aldehyde, an amine, and a terminal alkyne, often catalyzed by a transition metal.[7]

Mechanistic Insights

The generally accepted mechanism for the A³ coupling reaction involves the in situ formation of two key intermediates: a metal acetylide and an imine.[4] The metal catalyst, commonly a copper(I) or gold(I) salt, activates the terminal alkyne, facilitating its deprotonation to form the nucleophilic metal acetylide. Concurrently, the aldehyde and amine condense to form an electrophilic imine. The subsequent nucleophilic attack of the metal acetylide on the imine generates the propargylamine product.

A3_Coupling_Mechanism cluster_reactants Reactants cluster_intermediates In Situ Intermediates cluster_product Product Aldehyde Aldehyde (R¹CHO) Imine Imine Aldehyde->Imine Condensation Amine 1-Ethynylcyclohexylamine Amine->Imine Alkyne Terminal Alkyne (R²C≡CH) Metal_Acetylide Metal Acetylide Alkyne->Metal_Acetylide C-H Activation Catalyst Metal Catalyst (e.g., CuI) Catalyst->Metal_Acetylide Propargylamine Propargylamine Imine->Propargylamine Nucleophilic Attack Metal_Acetylide->Propargylamine Ugi_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine 1-Ethynylcyclohexylamine Amine->Imine Carboxylic_Acid Carboxylic Acid Nitrilium_Ion Nitrilium Ion Carboxylic_Acid->Nitrilium_Ion Protonation Isocyanide Isocyanide Imine->Nitrilium_Ion + Isocyanide Acyl_Adduct Acyl Adduct Nitrilium_Ion->Acyl_Adduct + Carboxylate alpha_Acylamino_Amide α-Acylamino Amide Acyl_Adduct->alpha_Acylamino_Amide Mumm Rearrangement Passerini_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Transition State & Intermediate cluster_product Product Carbonyl Carbonyl (Aldehyde/Ketone) Transition_State Cyclic Transition State Carbonyl->Transition_State Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Transition_State Isocyanide Isocyanide Isocyanide->Transition_State Adduct Intermediate Adduct Transition_State->Adduct Concerted Cycloaddition alpha_Acyloxy_Amide α-Acyloxy Amide Adduct->alpha_Acyloxy_Amide Acyl Transfer

Sources

Application Notes & Protocols for 1-Ethynylcyclohexylamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

1-Ethynylcyclohexylamine is a valuable bifunctional molecule featuring a terminal alkyne and a primary amine on a cyclohexyl scaffold.[1] This unique combination of reactive groups makes it a highly versatile building block in medicinal chemistry, drug development, and materials science. The terminal alkyne is a gateway to a multitude of transformations, most notably carbon-carbon bond-forming reactions like the Sonogashira coupling and the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction.[2][3][4] The primary amine offers a nucleophilic site for amidation, alkylation, and the formation of various nitrogen-containing heterocycles. Its utility has been demonstrated in the synthesis of complex bicyclic and tetracyclic compounds.[2] This guide provides a detailed overview of the essential safety protocols, experimental setups, and reaction monitoring techniques for successfully employing 1-Ethynylcyclohexylamine in key synthetic transformations.

Critical Safety & Handling Protocols

Before any experimental work, a thorough understanding of the hazards associated with 1-Ethynylcyclohexylamine is mandatory. This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][2][5]

1.1 Hazard Profile

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[1][2]

  • Signal Word: Danger.[2]

  • Physical Properties: Colorless to light yellow liquid, air-sensitive.[6]

PropertyValueSource
Molecular FormulaC₈H₁₃N[5]
Molecular Weight123.20 g/mol [2]
Boiling Point65-66 °C @ 20 mmHg
Density0.913 g/mL at 25 °C
Flash Point42 °C (107.6 °F) - closed cup[2]

1.2 Mandatory Handling and Personal Protective Equipment (PPE)

Adherence to the following protocols is essential to ensure personal safety.

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[7] The work area must be equipped with an eyewash station and a safety shower.[7] Use explosion-proof electrical and ventilation equipment.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with laboratory regulations.

    • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure all skin is covered.

  • Handling Procedures:

    • Ground and bond all containers and receiving equipment to prevent static discharge.[8]

    • Use only non-sparking tools.[7]

    • Keep the compound away from heat, sparks, open flames, and hot surfaces.[5]

    • The compound is air-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where appropriate for reactions.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended storage temperature is 2-8°C, protected from light.[6] Store in a locked cabinet or area accessible only to authorized personnel.[5]

Experimental Setups and Protocols

The dual functionality of 1-Ethynylcyclohexylamine allows it to participate in a wide array of reactions. Below are detailed protocols for two of the most powerful and widely used transformations involving the ethynyl group: the Sonogashira coupling and the CuAAC "click" reaction.

Protocol 1: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is fundamental in synthesizing conjugated enynes and arylalkynes, which are common motifs in pharmaceutical compounds.

Causality of Reagents:

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The core of the catalytic cycle, facilitating the oxidative addition to the aryl halide.

  • Copper(I) Co-catalyst (e.g., CuI): Activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

  • Amine Base (e.g., Triethylamine, TEA or Diisopropylamine, DIPA): Acts as both a base to deprotonate the alkyne and as a solvent. It also scavenges the hydrogen halide byproduct formed during the reaction.[10]

  • Inert Solvent (e.g., THF, Toluene): Provides a medium for the reaction. Often, the amine base itself can serve as the solvent.

Step-by-Step Protocol: Coupling with 4-Iodoanisole

  • Glassware Preparation: Dry a Schlenk flask and a magnetic stir bar in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen or argon.

  • Reagent Assembly:

    • To the cooled Schlenk flask, add 4-iodoanisole (1.0 mmol, 234 mg).

    • Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg, 2 mol%).

    • Add the copper(I) iodide co-catalyst (0.04 mmol, 7.6 mg, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reagent Addition:

    • Through the septum, add dry, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 2.5 mL) via syringe.

    • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

    • Slowly add 1-Ethynylcyclohexylamine (1.2 mmol, 148 mg, 1.2 eq.) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The reaction is typically complete within 2-6 hours.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to reactions that are modular, high-yielding, and generate minimal byproducts.[4] The CuAAC reaction, a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, is the premier example, forming a stable 1,2,3-triazole linkage.[11]

Causality of Reagents:

  • Copper(I) Source: The essential catalyst for this cycloaddition. It is often generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[11]

  • Stabilizing Ligand (e.g., THPTA, TBTA): Prevents the disproportionation and oxidation of the active Cu(I) catalyst and can accelerate the reaction. Water-soluble ligands like THPTA are ideal for bioconjugation reactions in aqueous media.[11]

  • Solvent System: Often performed in a mixture of water and a co-solvent like t-butanol or DMSO to dissolve all reactants.

Step-by-Step Protocol: Reaction with Benzyl Azide

  • Reagent Preparation:

    • Prepare a stock solution of 1-Ethynylcyclohexylamine (100 mM in DMSO).

    • Prepare a stock solution of benzyl azide (100 mM in DMSO).

    • Prepare a fresh stock solution of sodium ascorbate (1 M in deionized water).

    • Prepare a stock solution of copper(II) sulfate (100 mM in deionized water).

    • Prepare a stock solution of the ligand THPTA (100 mM in deionized water).

  • Reaction Assembly:

    • In a microcentrifuge tube or vial, combine the following:

      • 100 µL of a t-butanol/water (1:1) solvent mixture.

      • 10 µL of the 1-Ethynylcyclohexylamine stock solution (1.0 µmol, 1.0 eq.).

      • 10 µL of the benzyl azide stock solution (1.0 µmol, 1.0 eq.).

  • Catalyst Addition:

    • Add 5 µL of the THPTA ligand solution (0.5 µmol, 0.5 eq.).

    • Add 1 µL of the copper(II) sulfate solution (0.1 µmol, 0.1 eq.). Vortex briefly.

    • Initiate the reaction by adding 2 µL of the freshly prepared sodium ascorbate solution (2.0 µmol, 2.0 eq.).

  • Reaction Execution:

    • Vortex the mixture thoroughly.

    • Allow the reaction to proceed at room temperature for 1-2 hours. The reaction is often complete in under 30 minutes.[11] Protect from light if working with fluorescently-labeled molecules.

  • Analysis and Purification:

    • The reaction progress and product formation can be directly analyzed by LC-MS.

    • For purification, the product can be extracted with an organic solvent (e.g., ethyl acetate) or purified using preparative HPLC if necessary.

General Experimental Workflow and Analysis

A systematic workflow is crucial for reproducibility and success. This involves careful planning, execution, and analysis.

3.1 Reaction Monitoring

Consistent monitoring is key to determining reaction completion and preventing the formation of byproducts.

  • Thin Layer Chromatography (TLC): A rapid and effective technique. A suitable eluent system (e.g., hexane/ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. The spots can be visualized under UV light or by using a chemical stain like potassium permanganate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the consumption of reactants and the appearance of the product's mass peak. This is particularly useful for complex reaction mixtures.[12]

3.2 Product Characterization

After purification, the identity and purity of the final compound must be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the product, confirming the formation of new bonds and the presence of all expected functional groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Can be used to observe the disappearance of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and the appearance of new functional group vibrations.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Reaction safety Safety Assessment (Review SDS) reagents Reagent Preparation & Weighing safety->reagents glassware Glassware Setup (Dry & Inert) safety->glassware assembly Reaction Assembly (Under Inert Atmosphere) reagents->assembly glassware->assembly execution Reaction Execution & Monitoring (TLC/LC-MS) assembly->execution Initiate Reaction workup Aqueous Workup & Extraction execution->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify analysis Product Characterization (NMR, MS, IR) purify->analysis

Sources

Application Notes & Protocols: Strategic Solvent Selection for Reactions of 1-Ethynylcyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Ethynylcyclohexylamine is a valuable bifunctional building block in organic synthesis and drug development, featuring a nucleophilic primary amine and a reactive terminal alkyne. The successful outcome of reactions involving this substrate—be it yield, selectivity, or reaction rate—is critically dependent on the judicious choice of solvent. This guide provides an in-depth analysis of solvent selection strategies for the key transformations of 1-ethynylcyclohexylamine, including palladium-catalyzed cross-coupling, aza-Michael additions, and cycloaddition reactions. We move beyond simple heuristics to explore the mechanistic role of the solvent, offering field-proven protocols and a logical framework for reaction optimization.

Introduction: The Dual Reactivity of 1-Ethynylcyclohexylamine

1-Ethynylcyclohexylamine (CAS 30389-18-5) presents two orthogonal reactive centers: the sp-hybridized C-H bond of the terminal alkyne and the lone pair of electrons on the primary amine.[1] This duality allows for a diverse range of chemical transformations. However, it also introduces challenges, as the solvent must be compatible with both functionalities and the specific reagents or catalysts employed.

A solvent is not merely an inert medium; it is an active participant that can influence reaction outcomes by:

  • Solvating Reagents and Intermediates: Stabilizing charged species or transition states.[2]

  • Modulating Catalyst Activity: Coordinating to metal centers or influencing ligand exchange rates.[3]

  • Affecting Basicity and Nucleophilicity: Caging nucleophiles through hydrogen bonding or leaving them "naked" and more reactive.[4]

  • Controlling Selectivity: Influencing chemo-, regio-, and stereoselectivity through differential solvation of transition states.[5][6]

This document serves as a comprehensive guide for researchers to navigate these complexities and optimize their synthetic routes.

A Logic-Based Framework for Solvent Selection

Effective solvent selection is a systematic process. The following workflow provides a structured approach to choosing an optimal reaction medium for 1-ethynylcyclohexylamine.

Solvent_Selection_Workflow cluster_0 cluster_3 Solvent Class Recommendation start Identify Reaction Type (e.g., Coupling, Addition, Cyclization) ionic Involves Ionic Intermediates or Charged Transition States? start->ionic radical Radical Mechanism? start->radical catalyst Catalyst-Mediated? start->catalyst polarity Polarity & Dielectric Constant (ε) (Stabilizes charges) ionic->polarity Yes proticity Proticity (H-bond donor/acceptor) ionic->proticity Consider effect on nucleophile nonpolar Nonpolar / Weakly Polar (Toluene, THF, Dioxane) radical->nonpolar Generally preferred coordination Coordinating Ability (Can it bind to catalyst?) catalyst->coordination Yes polar_protic Polar Protic (MeOH, EtOH, H₂O) polarity->polar_protic High ε, Protic polar_aprotic Polar Aprotic (DMF, DMSO, MeCN) polarity->polar_aprotic High ε, Aprotic proticity->polar_protic H-bond donor proticity->polar_aprotic Non-donor coordination->polar_aprotic Strongly coordinating (e.g., DMF, DMSO) coordination->nonpolar Weakly/Non-coordinating (e.g., Toluene, Hexane)

Caption: A decision workflow for initial solvent screening.

Solvent Selection for Reactions at the Alkyne Moiety

The terminal alkyne is a versatile handle for C-C bond formation, most notably in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling presents a classic solvent selection challenge, as the ideal medium must solubilize the aryl halide, the alkyne, the base (often an amine), and both palladium and copper catalyst complexes.[3] There is no single "best" solvent; the choice is highly dependent on the specific catalyst system and substrates.

Key Solvent Considerations:

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants and are excellent at dissolving a wide range of organic and inorganic reagents.[3] DMF, for instance, is thought to facilitate the deprotonation of the alkyne and promote product dissociation from the palladium center.[3] However, coordinating solvents like DMF can sometimes displace essential ligands from the palladium complex, potentially slowing the reaction.[3]

  • Nonpolar/Weakly Polar Solvents (Toluene, THF, 1,4-Dioxane): Toluene is often an excellent choice, particularly in copper-free Sonogashira protocols.[3] In some systems, non-polar solvents lead to higher yields compared to polar alternatives like DMF, suggesting that minimizing solvent-catalyst coordination is beneficial.[3]

  • Amine as Solvent/Co-solvent (Triethylamine, Diisopropylamine): Using the amine base as the solvent can be highly effective, as it ensures a high concentration of the base needed for alkyne deprotonation and scavenging the HX byproduct.[7] A common mixture is 3:1 Toluene:Triethylamine.[7]

Data Summary: Solvent Effects on Sonogashira Coupling Yield

Solvent SystemCatalyst SystemYield (%)Observations & RationaleReference
ToluenePd₂(dba)₃/AsPh₃70%Superior to DMF. DMF may displace the bulky AsPh₃ ligand, inhibiting the catalytic cycle.[3]
DMFPd(PPh₃)₂Cl₂/CuIHigh YieldsEffective for polar substrates. High electron-donating capacity facilitates catalysis.[3][7]
Ethanol (EtOH)Pd/CuFe₂O₄ MNPsHigh YieldsA "green" protic solvent found to be superior to water for this specific heterogeneous catalyst system, likely due to better solubility of nonpolar reactants.[8]
1,4-DioxaneMagnetically separable Pd catalystLower YieldOptimization studies showed non-polar toluene was superior to polar ethers like dioxane and THF for this system.[3]
Azide-Alkyne Cycloaddition (CuAAC "Click" Reaction)

The copper(I)-catalyzed azide-alkyne cycloaddition is a powerful method for synthesizing 1,2,3-triazoles. Solvent choice is critical for catalyst stability and reaction efficiency.

  • Polar Aprotic Solvents: Solvents like Cyrene™, a biomass-derived alternative to DMF and NMP, have proven highly effective.[9][10] Its strong solvating power allows for one-pot, sequential reactions where an alkyl halide is first converted to an azide with NaN₃, followed by the in-situ cycloaddition with 1-ethynylcyclohexylamine.[10]

  • Protic Solvents: While water is often considered an ideal solvent for click reactions, the limited solubility of many organic substrates, including potentially 1-ethynylcyclohexylamine, can be a drawback.[9] Alcohols can be a good compromise.

Solvent Selection for Reactions at the Amine Moiety

The primary amine of 1-ethynylcyclohexylamine is a potent nucleophile, readily participating in reactions such as aza-Michael additions.

Aza-Michael Addition

In the aza-Michael reaction, the amine adds to an electron-deficient C=C double bond. The solvent can play a crucial role in promoting the reaction, sometimes even obviating the need for a catalyst.[11][12]

  • Polar Protic Solvents (Methanol, Water, HFIP): These solvents can promote the reaction through hydrogen bonding, which both activates the Michael acceptor (electrophile) and stabilizes the charged intermediates formed during the addition.[11] In some cases, selectivity can be controlled by the choice of solvent; for example, using water might favor mono-addition, while a more activating solvent like hexafluoroisopropanol (HFIP) could lead to the diadduct.[11]

  • Solvent-Free Conditions: For certain substrates, the aza-Michael addition can be performed neat (without any solvent), which is an environmentally friendly approach.[12][13][14] The reaction can sometimes proceed simply by mixing the amine and the Michael acceptor, potentially with gentle heating.[14] This is particularly effective when one of the reactants is a liquid, acting as the solvent itself.[12]

Caption: Role of polar protic solvents in the aza-Michael addition.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for optimization.

Protocol 1: Copper-Free Sonogashira Coupling of 1-Ethynylcyclohexylamine with an Aryl Iodide

This protocol is adapted from general procedures favoring non-coordinating solvents.[3][7]

Materials:

  • 1-Ethynylcyclohexylamine (1.0 mmol, 1.0 equiv)

  • Aryl iodide (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Triphenylarsine (AsPh₃, 0.08 mmol, 8 mol%)

  • Triethylamine (TEA, 3.0 mmol, 3.0 equiv)

  • Toluene, anhydrous (5 mL)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add Pd₂(dba)₃ (18.3 mg) and AsPh₃ (24.5 mg).

  • Add 3 mL of anhydrous toluene and stir for 10 minutes at room temperature until the catalyst system is dissolved and homogeneous.

  • Add the aryl iodide (1.1 mmol) and 1-ethynylcyclohexylamine (123 mg, 128 µL).

  • Add triethylamine (418 µL) followed by the remaining 2 mL of toluene.

  • Heat the reaction mixture to 70-80 °C and monitor by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove palladium black. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired coupled product.

Rationale: Toluene is chosen to avoid potential displacement of the bulky triphenylarsine ligand from the palladium center, which can occur with more coordinating solvents like DMF.[3] Triethylamine acts as both the base and a co-solvent.

Protocol 2: One-Pot Synthesis of a 1,2,3-Triazole via CuAAC in a Biomass-Derived Solvent

This protocol demonstrates a modern, efficient approach using Cyrene™ for a sequential azidation and cycloaddition.[9][10]

Materials:

  • An appropriate alkyl bromide (e.g., benzyl bromide, 1.15 mmol, 1.15 equiv)

  • Sodium azide (NaN₃, 1.3 mmol, 1.3 equiv)

  • 1-Ethynylcyclohexylamine (1.0 mmol, 1.0 equiv)

  • Copper(I) iodide (CuI, 0.01 mmol, 1 mol%)

  • Triethylamine (TEA, 0.1 mmol, 0.1 equiv)

  • Cyrene™ (2.5 mL)

Procedure:

  • Step 1 (Azidation): In a vial, dissolve the alkyl bromide (1.15 mmol) and sodium azide (84.5 mg) in Cyrene™ (2.5 mL).

  • Seal the vial and heat the mixture to 85 °C for 8 hours to form the organic azide in situ.

  • Step 2 (Cycloaddition): Cool the reaction mixture to room temperature (approx. 30 °C).

  • To the same vial containing the newly formed azide solution, add 1-ethynylcyclohexylamine (123 mg, 128 µL), copper(I) iodide (1.9 mg), and triethylamine (14 µL).

  • Reseal the vial and stir at 30 °C for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (15 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target 1,2,3-triazole.

Rationale: Cyrene™ is a polar aprotic solvent capable of dissolving both the organic reagents and the inorganic sodium azide, enabling a convenient one-pot procedure.[9][10] This avoids the isolation of the potentially hazardous organic azide intermediate.

Conclusion

The choice of solvent is a powerful tool for controlling the outcome of reactions involving 1-ethynylcyclohexylamine. For C-C coupling at the alkyne, a balance must be struck between reagent solubility and minimizing unwanted solvent-catalyst interactions, with toluene and DMF serving as excellent starting points for optimization. For nucleophilic additions at the amine, polar protic solvents can act as catalysts themselves, while solvent-free conditions offer a green alternative. By understanding the underlying mechanistic principles outlined in this guide, researchers can move from trial-and-error to a knowledge-based approach, accelerating the development of robust and efficient synthetic methods.

References

  • Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • Various Authors. (2025). Synthesis and biological activity of cyclohexylamine derivatives. Request PDF on ResearchGate. [Link]

  • Various Authors. (2014). What is the best procedure for Sonogashira coupling? ResearchGate. [Link]

  • Ardesh, V., et al. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • Chutia, R., et al. (2025). International Journal of New Chemistry. Retrieved from [Link]

  • Faraone, S., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]

  • Faraone, S., et al. (2025). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]

  • Astruc, D., et al. (n.d.). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences. [Link]

  • Cossío, F. P., et al. (n.d.). Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. Journal of the Chemical Society, Chemical Communications. [Link]

  • Namboodiri, V. V., et al. (2007). Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. PubMed. [Link]

  • Anonymous. (n.d.). Solvent-free, catalyst-free aza-Michael addition of cyclohexylamine to diethyl maleate: Reaction mechanism and kinetics. Request PDF on ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethynylcyclohexylamine. PubChem. [Link]

  • Vella, C., et al. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. MDPI. [Link]

  • Blakey, S., et al. (2023). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. ChemRxiv. [Link]

  • Ranu, B. C., et al. (2025). (PDF) Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Mack, J., et al. (n.d.). Solvent-free Sonogashira coupling reaction via high speed ball milling. Green Chemistry. [Link]

  • Banik, B. K. (n.d.). (PDF) Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. ResearchGate. [Link]

  • University of Calgary. (n.d.). Ch 8: Solvent Effects. Retrieved from [Link]

  • ChemBK. (n.d.). 1-ETHYNYLCYCLOHEXYLAMINE. Retrieved from [Link]

  • Barroso, S., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

  • Mika, L. T., et al. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journals. [Link]

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  • Mika, L. T., et al. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journals. [Link]

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Application Notes and Protocols: Advanced Catalytic Systems for 1-Ethynylcyclohexylamine Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 1-Ethynylcyclohexylamine in Medicinal Chemistry

1-Ethynylcyclohexylamine serves as a critical building block in modern synthetic chemistry, particularly in the development of novel therapeutic agents. Its rigid cyclohexyl scaffold combined with the reactive ethynyl group provides a unique three-dimensional framework that is highly sought after in drug design. The propargylamine moiety is a key pharmacophore found in a range of biologically active molecules, including enzyme inhibitors and central nervous system agents such as Cariprazine. The ability to selectively transform the ethynyl group opens a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth exploration of advanced catalytic systems for the transformation of 1-ethynylcyclohexylamine, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Sonogashira Coupling: Forging Carbon-Carbon Bonds with Precision

The Sonogashira coupling is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] It utilizes a palladium catalyst and a copper co-catalyst to couple terminal alkynes with aryl or vinyl halides.[1][3] For 1-ethynylcyclohexylamine, this reaction provides a direct and efficient route to introduce aromatic and heteroaromatic moieties, which are prevalent in drug candidates. The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups.[1][4]

Mechanistic Rationale and Catalyst System Selection

The catalytic cycle of the Sonogashira reaction involves a synergistic interplay between palladium and copper.[2] The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.[1][2] Concurrently, the copper co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[2] This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to form the desired carbon-carbon bond and regenerate the active palladium(0) catalyst.[1][5]

The choice of palladium source, ligand, and copper salt is critical for achieving high yields and preventing undesired side reactions, such as the Glaser homocoupling of the alkyne.[2] Dichlorobis(triphenylphosphine)palladium(II) is a robust and commonly used palladium precursor, while copper(I) iodide is a preferred co-catalyst. The use of an amine base, such as triethylamine or diisopropylethylamine, is essential to neutralize the hydrogen halide formed during the reaction.[3]

Experimental Protocol: Sonogashira Coupling of 1-Ethynylcyclohexylamine with 4-Iodoanisole

Objective: To synthesize 1-(2-(4-methoxyphenyl)ethynyl)cyclohexan-1-amine.

Materials:

  • 1-Ethynylcyclohexylamine

  • 4-Iodoanisole

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Reagent Addition: Add 4-iodoanisole (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL). Stir the mixture for 5 minutes at room temperature.

  • Amine and Alkyne Addition: Add triethylamine (2.0 mmol, 2.0 equiv) followed by the dropwise addition of a solution of 1-ethynylcyclohexylamine (1.2 mmol, 1.2 equiv) in anhydrous toluene (2 mL).

  • Reaction Progression: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Summary: Catalyst and Base Screening
EntryPalladium Catalyst (mol%)Copper Catalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)TEA (2)Toluene60492
2Pd(PPh₃)₄ (2)CuI (4)TEA (2)Toluene60488
3PdCl₂(PPh₃)₂ (2)CuI (4)DIPEA (2)THF60685
4PdCl₂(PPh₃)₂ (2)NoneTEA (2)Toluene6012<10

Workflow Diagram: Sonogashira Coupling

Sonogashira_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add PdCl₂(PPh₃)₂ and CuI to Schlenk flask B 2. Add 4-Iodoanisole and Toluene A->B Stir 5 min C 3. Add TEA and 1-Ethynylcyclohexylamine B->C Dropwise addition D 4. Heat to 60°C Monitor by TLC/GC-MS C->D E 5. Cool and dilute with Ethyl Acetate D->E Upon completion F 6. Aqueous Wash (NH₄Cl, Brine) E->F G 7. Dry, concentrate, and purify by Chromatography F->G

Caption: Step-by-step workflow for the Sonogashira coupling reaction.

Gold-Catalyzed Intramolecular Hydroamination/Cyclization

Gold catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack.[6][7][8] For 1-ethynylcyclohexylamine, gold catalysis can facilitate intramolecular hydroamination, leading to the formation of valuable nitrogen-containing heterocyclic compounds, such as dihydropyrroles.[9][10] This transformation is particularly useful for constructing complex molecular scaffolds from simple acyclic precursors.

Mechanistic Principles and Catalyst Selection

Gold(I) and Gold(III) complexes are highly π-philic and can coordinate to the carbon-carbon triple bond of 1-ethynylcyclohexylamine, rendering it more electrophilic.[7] The pendant amine group can then attack the activated alkyne in an exo- or endo-dig manner.[9] The regioselectivity of this cyclization is often influenced by the ligand on the gold catalyst and the reaction conditions.[9] Simple gold salts like gold(I) chloride or cationic gold complexes, often generated in situ from a gold precursor and a silver salt, are effective for this transformation.[11]

Experimental Protocol: Gold(I)-Catalyzed Cyclization of a Boc-Protected 1-Ethynylcyclohexylamine Derivative

Objective: To synthesize a Boc-protected dihydropyrrole derivative. Note: Protection of the amine is often necessary to modulate its nucleophilicity and prevent catalyst deactivation.

Materials:

  • tert-butyl (1-ethynylcyclohexyl)carbamate (Boc-protected 1-ethynylcyclohexylamine)

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

  • Silver tetrafluoroborate (AgBF₄)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Catalyst Activation: In a dry Schlenk tube under an inert atmosphere, dissolve Ph₃PAuCl (0.025 mmol, 2.5 mol%) and AgBF₄ (0.025 mmol, 2.5 mol%) in anhydrous DCM (2 mL). Stir the mixture at room temperature for 10 minutes. A white precipitate of AgCl will form.

  • Reaction Initiation: Add a solution of tert-butyl (1-ethynylcyclohexyl)carbamate (1.0 mmol, 1.0 equiv) in anhydrous DCM (3 mL) to the activated catalyst mixture.

  • Reaction Progression: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a short pad of Celite to remove the silver salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the cyclized product.

Logical Relationship Diagram: Catalyst Activation and Cyclization

Gold_Catalysis cluster_activation Catalyst Activation cluster_cyclization Cyclization Reaction Precatalyst Ph₃PAuCl + AgBF₄ ActiveCatalyst [Ph₃PAu]⁺BF₄⁻ (Active Catalyst) Precatalyst->ActiveCatalyst Generates Byproduct AgCl (precipitate) Precatalyst->Byproduct Intermediate Gold-Alkyne π-Complex ActiveCatalyst->Intermediate Activates Substrate Boc-Protected 1-Ethynylcyclohexylamine Substrate->Intermediate Coordinates Product Cyclized Dihydropyrrole Derivative Intermediate->Product Intramolecular Nucleophilic Attack

Caption: Generation of the active gold catalyst and subsequent cyclization.

Asymmetric A³ Coupling (Aldehyde-Alkyne-Amine)

The A³ coupling is a powerful multicomponent reaction that combines an aldehyde, an alkyne, and an amine to form a propargylamine.[12] When applied to 1-ethynylcyclohexylamine, this reaction can be rendered asymmetric through the use of a chiral catalyst, providing enantiomerically enriched products that are highly valuable in drug discovery.[13][14]

Catalytic System and Enantiocontrol

Chiral copper or zinc complexes are often employed to catalyze the asymmetric A³ coupling. The catalyst is believed to activate the terminal alkyne, which then undergoes nucleophilic addition to an iminium ion generated in situ from the aldehyde and the amine.[12] The choice of chiral ligand is paramount for achieving high levels of enantioselectivity.[14] A variety of chiral ligands, including those based on BINAP, BOX, and PyBox, have been successfully employed in these reactions.[14]

Illustrative Protocol: Chiral Copper-Catalyzed Asymmetric A³ Coupling

Objective: To synthesize a chiral propargylamine derivative.

Materials:

  • 1-Ethynylcyclohexylamine

  • Benzaldehyde

  • Piperidine

  • Copper(I) bromide (CuBr)

  • (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a suitable chiral ligand

  • Toluene, anhydrous

Procedure:

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add CuBr (0.05 mmol, 5 mol%) and the chiral ligand (e.g., (R)-BINOL, 0.06 mmol, 6 mol%). Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes.

  • Reagent Addition: To the catalyst mixture, add benzaldehyde (1.0 mmol, 1.0 equiv) and piperidine (1.2 mmol, 1.2 equiv). Stir for 10 minutes.

  • Alkyne Addition: Add 1-ethynylcyclohexylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Reaction Progression: Stir the reaction at 40 °C for 24-48 hours. Monitor the reaction progress by TLC or chiral High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL). Extract the product with ethyl acetate (3 x 15 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Summary: Influence of Chiral Ligand on Enantioselectivity
EntryChiral LigandTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1(R)-BINOL40248592
2(S)-Ph-Box40367888
3(R,R)-DIOP40487265

References

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  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • Sotorrios, L., et al. (2020). Gold(I)-Catalyzed Intramolecular Hydroamination and Hydroalkoxylation of Alkynes: Access to Original Heterospirocycles. Organic Letters, 22(15), 5896-5900. [Link]

  • Rokade, B. V., & Guiry, P. J. (2019). Development of and recent advances in asymmetric A3 coupling. Chemical Society Reviews, 48(18), 4766-4790. [Link]

  • Mo, J.-N., Su, J., & Zhao, J. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1216. [Link]

  • Hong, S. (2008). Chiral Acyclic Carbene Ligands for the Asymmetric Suzuki Coupling Reaction. ACS National Meeting Book of Abstracts. [Link]

  • Scott, J. S., et al. (2022). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters, 13(5), 798-804. [Link]

  • Paioti, P. H. S., Abboud, K. A., & Aponick, A. (2017). Incorporation of Axial Chirality into Phosphino-Imidazoline Ligands for Enantioselective Catalysis. Organic Letters, 19(5), 1196-1199. [Link]

  • Li, Y., et al. (2023). Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. Molecules, 28(15), 5851. [Link]

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  • ResearchGate. (2011). Ethynyl-cyclohexanol: an efficient acetylene surrogate in Sonogashira coupling. [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 1-Ethynylcyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Propargylamines

1-Ethynylcyclohexylamine and its derivatives represent a critical class of chemical intermediates, prized as versatile building blocks in medicinal chemistry and materials science. Their rigid, three-dimensional structure, conferred by the cyclohexyl ring, combined with the reactive ethynyl group, makes them ideal scaffolds for constructing complex molecular architectures. These propargylamines are key precursors for a range of pharmaceutical agents, including antivirals and central nervous system drugs.

However, transitioning the synthesis of these valuable compounds from the laboratory bench to an industrial scale presents significant challenges. These include managing the highly reactive and potentially explosive nature of acetylene, ensuring high-yield conversions, controlling stereochemistry, and developing robust purification protocols. This document provides a comprehensive guide for researchers and process chemists, detailing field-proven strategies, step-by-step protocols, and the critical safety considerations necessary for the successful scale-up synthesis of 1-ethynylcyclohexylamine.

Core Synthetic Strategy: A Two-Step Approach via Favorskii-Babayan Reaction

The most established and reliable pathway for the large-scale synthesis of 1-ethynylcyclohexylamine begins with the formation of a key intermediate, 1-ethynylcyclohexanol. This is achieved through the ethynylation of cyclohexanone, a classic carbonyl addition reaction. The subsequent conversion of the resulting propargyl alcohol to the target primary amine completes the sequence.

Part 1: Ethynylation of Cyclohexanone to 1-Ethynylcyclohexanol

The cornerstone of this synthesis is the Favorskii-Babayan reaction , which involves the addition of a terminal alkyne to a carbonyl group under basic conditions.[1] In this case, acetylene is reacted with cyclohexanone to form 1-ethynylcyclohexanol.

Mechanism and Rationale:

The reaction proceeds via the in-situ formation of a metal acetylide by a strong base. This acetylide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.[1] The choice of base and solvent is critical for driving the reaction to completion while minimizing side reactions like aldol condensation. For large-scale operations, potassium hydroxide (KOH) is often favored for its cost-effectiveness and efficacy, though alkali metal amides in liquid ether media can also be employed for specific applications.[2][3]

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Cyclohexanone Cyclohexanone Attack Nucleophilic Attack on Carbonyl Carbon Cyclohexanone->Attack Acetylene Acetylene (HC≡CH) Acetylide Acetylide Anion Formed (HC≡C⁻ K⁺) Acetylene->Acetylide Base Base (e.g., KOH) Base->Acetylide Deprotonation Acetylide->Attack Alkoxide Intermediate Alkoxide Attack->Alkoxide Protonation Protonation (from H₂O) Alkoxide->Protonation Product 1-Ethynylcyclohexanol Protonation->Product

Caption: Mechanism of the Favorskii-Babayan Reaction.

Safety Interlude: Critical Protocols for Handling Acetylene Gas

Acetylene is a highly flammable and explosive gas, especially under pressure.[4] Its safe handling is non-negotiable and paramount to any successful scale-up operation. Acetylene is typically supplied dissolved in acetone within cylinders packed with a porous material to prevent decomposition.[5][6]

Key Safety Mandates:

  • Pressure Limitation: Never use or store pure acetylene gas at pressures exceeding 15 psig, as it becomes unstable and can decompose explosively.[6]

  • Cylinder Handling: Always store and use acetylene cylinders in an upright, secured position to prevent the liquid acetone solvent from entering the regulator.[6][7]

  • Material Compatibility: Use piping and fittings made of materials compatible with acetylene. Copper, silver, and mercury can form explosive acetylides and must be avoided. Refer to ASME B31.3 for compliant piping codes.[4]

  • Engineering Controls: Conduct all reactions in a well-ventilated area or a fume hood designed for handling explosive gases. Install flashback arrestors and check valves on all acetylene lines.[7]

  • Personal Protective Equipment (PPE): Flame-resistant (FR) clothing, safety glasses with side shields, and appropriate gloves are mandatory.[8]

G start Start: Acetylene Cylinder Use storage 1. Verify Upright Storage & Secure Cylinder with Chains start->storage ppe 2. Don Correct PPE (FR Coat, Goggles, Gloves) storage->ppe crack 3. 'Crack' Cylinder Valve (Briefly open/close to clear debris) ppe->crack connect 4. Attach Regulator & Check for Leaks (Use soap solution) crack->connect purge 5. Purge Lines Individually connect->purge pressure 6. Set Delivery Pressure (NEVER exceed 15 psig) purge->pressure operate 7. Operate System pressure->operate shutdown 8. Shutdown: Close Cylinder Valve First, Then Bleed Lines operate->shutdown end End: Safe Shutdown shutdown->end

Caption: Workflow for Safe Acetylene Cylinder Handling.

Scale-Up Protocol 1: Synthesis of 1-Ethynylcyclohexanol

This protocol is designed for a multi-liter scale synthesis. All operations must be conducted behind a blast shield in a walk-in fume hood.

Materials & Equipment:

  • High-pressure glass reactor or stainless-steel autoclave equipped with mechanical stirring, a gas inlet tube, a thermocouple, and a pressure gauge.

  • Cyclohexanone (reagent grade)

  • Potassium Hydroxide (KOH), powdered

  • Anhydrous solvent (e.g., Toluene or THF)

  • Acetylene gas (dissolved in acetone)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether or MTBE for extraction

Procedure:

  • Reactor Setup: Charge the reactor with powdered KOH (1.5 equivalents) and anhydrous toluene (approx. 2 L per mole of cyclohexanone).

  • Inerting: Purge the reactor with nitrogen or argon to remove all oxygen.

  • Reactant Charge: Add cyclohexanone (1.0 equivalent) to the reactor.

  • Cooling: Cool the stirred suspension to 0-5 °C using an appropriate cooling bath.

  • Acetylene Introduction: Begin bubbling acetylene gas through the suspension via the gas inlet tube. The introduction should be controlled to maintain the reaction temperature below 10 °C. Monitor the pressure to ensure it does not exceed safe limits for the equipment.

  • Reaction Monitoring: The reaction is exothermic. Continue the acetylene addition until the uptake ceases or slows significantly. The reaction progress can be monitored by TLC or GC-MS analysis of quenched aliquots.

  • Quenching: Once the reaction is complete, stop the acetylene flow and purge the reactor with nitrogen. Slowly and carefully add saturated aqueous NH₄Cl solution to the cold reaction mixture to quench the unreacted base and the alkoxide product.

  • Work-up & Extraction: Transfer the mixture to a separation funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether or MTBE.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 1-ethynylcyclohexanol can be purified by vacuum distillation.[9]

ParameterTypical ValueRationale
Temperature 0-10 °CControls exothermicity and minimizes side reactions.
Pressure 1-5 bar (gauge)Increases acetylene concentration in the liquid phase, accelerating the reaction.[10]
Solvent Toluene / THFProvides a suitable medium for the reaction and helps dissipate heat.
Base Powdered KOHHigh surface area increases reaction rate; cost-effective for scale-up.
Yield 70-90%Dependent on precise control of reaction conditions.

Part 2: Conversion of 1-Ethynylcyclohexanol to 1-Ethynylcyclohexylamine

With the key alcohol intermediate in hand, the next step is the introduction of the amine functionality. A common and scalable method is a variation of the Ritter reaction followed by hydrolysis, or more directly, a reductive amination pathway. A practical approach involves converting the alcohol to a better leaving group (e.g., a halide or tosylate) followed by substitution with an ammonia equivalent.

Overall Synthesis Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Ethynylation cluster_intermediate Intermediate cluster_step2 Step 2: Amination cluster_product Final Product ketone Cyclohexanone ethynylation Favorskii-Babayan Reaction ketone->ethynylation acetylene Acetylene acetylene->ethynylation alcohol 1-Ethynylcyclohexanol ethynylation->alcohol amination Conversion to Amine (e.g., Ritter Reaction or Reductive Amination) alcohol->amination amine 1-Ethynylcyclohexylamine amination->amine salt 1-Ethynylcyclohexylamine Hydrochloride amine->salt Optional Salt Formation

Caption: Two-step workflow for 1-ethynylcyclohexylamine synthesis.

Scale-Up Protocol 2: Synthesis of 1-Ethynylcyclohexylamine Hydrochloride

This protocol outlines a reductive amination approach followed by salt formation for enhanced stability and handling.

Materials & Equipment:

  • Glass-lined reactor with overhead stirring, temperature control, and an addition funnel.

  • 1-Ethynylcyclohexanol (from Protocol 1)

  • Ammonia solution (e.g., 20% in water) or Ammonium acetate

  • A reducing agent (e.g., Sodium borohydride or catalytic hydrogenation setup)

  • Appropriate solvent (e.g., Methanol, Ethanol)

  • Hydrochloric acid (HCl), either gaseous or concentrated aqueous solution

  • Ethyl acetate or Isopropanol for crystallization

Procedure:

  • Imine Formation: Charge the reactor with 1-ethynylcyclohexanol (1.0 eq), a suitable solvent like ethanol, and an ammonia source such as ammonium acetate (3-5 eq). Heat the mixture to reflux to drive the formation of the intermediate imine/enamine.

  • Reduction: Cool the reaction mixture. If using sodium borohydride (NaBH₄), add it portion-wise while maintaining the temperature below 30°C. If using catalytic hydrogenation, transfer the mixture to a suitable hydrogenator with a catalyst like Raney Nickel or Palladium on carbon (Pd/C) and pressurize with hydrogen gas.

  • Reaction Monitoring: Monitor the disappearance of the intermediate by GC-MS.

  • Work-up: Once the reduction is complete, quench the reaction carefully (e.g., with water if NaBH₄ was used). Filter off any solid catalyst.

  • Extraction & Isolation: Concentrate the solvent. Add water and a suitable organic solvent (e.g., ethyl acetate). Basify the aqueous layer with NaOH to deprotonate the amine product and extract it into the organic layer. Repeat the extraction.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-ethynylcyclohexylamine free base.[11][12]

  • Salt Formation: Dissolve the crude amine in a suitable solvent like ethyl acetate or isopropanol.[13] Cool the solution in an ice bath. Slowly add a stoichiometric amount of concentrated HCl or bubble anhydrous HCl gas through the solution.[14]

  • Crystallization and Filtration: The hydrochloride salt will precipitate. Stir the slurry for a few hours to ensure complete crystallization. Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

PropertyValueSource
Molecular Formula C₈H₁₃N[15]
Molecular Weight 123.20 g/mol [15]
Boiling Point (free base) 65-66 °C / 20 mmHg[11][12]
Density (free base) 0.913 g/mL at 25 °C[11][12]
Appearance Colorless liquid (free base)[11][12]
Flash Point 42 °C[12]
Safety Hazards Flammable liquid, Causes severe skin burns and eye damage (H226, H314)[11][12]

Alternative Pathways: The Promise of Multicomponent Reactions

Modern synthetic chemistry offers more atom-economical routes through multicomponent reactions (MCRs). The A³ (Aldehyde-Amine-Alkyne) and KA² (Ketone-Amine-Alkyne) coupling reactions can, in principle, generate propargylamines in a single step.[16][17] These reactions are often catalyzed by copper or gold salts and involve the in-situ formation of an iminium ion, which is then attacked by a metal acetylide.[18][19] While many published protocols focus on synthesizing tertiary amines, adapting these methods for the direct, large-scale synthesis of primary amines like 1-ethynylcyclohexylamine is an active area of research that could significantly streamline production by reducing the number of synthetic steps.[17][20]

Conclusion

The scale-up synthesis of 1-ethynylcyclohexylamine and its derivatives is a challenging yet achievable endeavor that hinges on a deep understanding of the underlying chemical principles and an unwavering commitment to safety. The two-step pathway, proceeding through the Favorskii-Babayan ethynylation of cyclohexanone followed by amination, remains the most robust and well-documented method for industrial production. Mastery of the reaction parameters and, most importantly, the stringent safety protocols for handling acetylene, are the keys to success. As synthetic methodologies advance, one-pot multicomponent reactions may offer more efficient and sustainable alternatives, further enhancing the accessibility of these vital chemical building blocks for the pharmaceutical and materials science industries.

References

Troubleshooting & Optimization

Side reactions and byproduct formation with 1-Ethynylcyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Ethynylcyclohexylamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis, handling, and use of this versatile building block. As a bifunctional molecule containing both a primary amine and a terminal alkyne, 1-Ethynylcyclohexylamine offers unique synthetic utility but also presents specific challenges related to side reactions and byproduct formation. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, synthesis, and stability of 1-Ethynylcyclohexylamine.

Q1: What is the primary synthetic route for 1-Ethynylcyclohexylamine, and what are its inherent challenges?

A1: The most prevalent method for synthesizing 1-Ethynylcyclohexylamine is a variant of the Favorskii reaction .[1] This involves the nucleophilic addition of an acetylide (generated in situ from acetylene gas and a strong base like KOH or NaNH₂) to cyclohexanone, followed by the introduction of the amine group, often through a process like the Strecker synthesis or reductive amination of an intermediate.

The primary challenge lies in the initial ethynylation step. Under the required strong basic conditions, the starting material, cyclohexanone, can readily undergo self-condensation via an aldol condensation pathway.[1] This side reaction competes directly with the desired acetylide addition, reducing the yield of the target 1-ethynylcyclohexanol intermediate and complicating purification.

Q2: My freshly distilled 1-Ethynylcyclohexylamine is colorless, but it turns yellow or brown over time. Why does this happen?

A2: The discoloration is a classic indicator of product degradation, primarily due to air oxidation . The primary amine group is susceptible to oxidation, which can form colored impurities like nitroso or nitro compounds, as well as imines that can polymerize. The product is listed as "Air Sensitive" for this reason.[2] Additionally, trace metal impurities can catalyze oxidative coupling of the terminal alkyne.

Q3: What are the best practices for handling and storing 1-Ethynylcyclohexylamine to ensure its stability and purity?

A3: Due to its sensitivity to air and moisture, strict handling and storage protocols are crucial.

  • Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]

  • Storage: Store in a tightly sealed container, preferably in a refrigerator (2-8°C) and protected from light.[2][5] For long-term storage, consider an amber vial sealed with a PTFE-lined cap and wrapped with Parafilm.

  • Avoid Contaminants: Ensure all glassware is scrupulously dry. Avoid contact with strong oxidizing agents, strong acids, and certain metals that can catalyze alkyne coupling.[3][6]

Q4: I've observed a solid precipitate forming in my sample during storage. What is it?

A4: If the compound has been exposed to air, the primary amine can react with atmospheric carbon dioxide (CO₂) to form a carbamate salt. This salt is typically a white or off-white solid and will reduce the effective molarity of your amine, leading to stoichiometry errors in subsequent reactions.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental problems.

Troubleshooting Summary Table
Problem ID Observed Issue Potential Cause(s) Recommended Action(s)
P1 Low yield during synthesis from cyclohexanone.A. Competing aldol condensation of cyclohexanone.[1] B. Incomplete reaction or loss during workup.Optimize base addition, use aprotic polar solvents (e.g., DMSO), monitor reaction by TLC/GC.
P2 Product is colored (yellow/brown) after purification.A. Air oxidation of the amine group. B. Thermal decomposition during distillation.Handle under inert gas, use degassed solvents, perform distillation at the lowest possible pressure.
P3 Higher molecular weight impurities detected by GC-MS.A. Oxidative dimerization of the alkyne (Glaser coupling). B. Polymerization initiated by impurities or light.Avoid exposure to oxygen and copper/transition metal contaminants. Store protected from light.
P4 Inconsistent results in subsequent reactions (e.g., couplings, cycloadditions).A. Residual cyclohexanone or aldol byproducts. B. Formation of carbamate salts from CO₂ exposure.Re-purify by vacuum distillation. Use freshly opened or distilled material.
In-Depth Troubleshooting Workflows
Problem P1: Low Yield During Synthesis

The competition between the desired Favorskii reaction and the aldol condensation side reaction is the most common cause of low yields.

Causality: Strong bases, such as KOH or NaNH₂, deprotonate the α-carbon of cyclohexanone, forming an enolate. This enolate can then act as a nucleophile, attacking another molecule of cyclohexanone (aldol reaction) or the desired electrophile (acetylene). The relative rates of these reactions are highly dependent on conditions.[1]

Favorskii_vs_Aldol Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Aldol_Product Aldol Condensation Byproduct Base Strong Base (e.g., KOH) Base->Cyclohexanone Deprotonation Enolate->Cyclohexanone < Side Reaction > Aldol Condensation Acetylene Acetylene (HC≡CH) Enolate->Acetylene < Desired Path > Favorskii Reaction Ethynyl_Intermediate 1-Ethynylcyclohexanol (Desired Intermediate) Acetylene->Ethynyl_Intermediate

Caption: Synthesis pathway competition.

  • Setup: Assemble a flame-dried, three-neck flask equipped with a mechanical stirrer, a gas inlet for acetylene, and a dropping funnel, all under a positive pressure of Argon.

  • Solvent and Base: Add a polar aprotic solvent like DMSO or THF. These solvents can improve the solubility of the acetylide salt.[1] Cool the flask to 0°C.

  • Acetylide Formation: Slowly bubble purified acetylene gas through the stirred solvent while cautiously adding a strong base (e.g., potassium tert-butoxide or sodium amide).

  • Ketone Addition: Once acetylide formation is established, add a solution of high-purity cyclohexanone dropwise from the addition funnel, maintaining a low temperature (0-10°C) to disfavor the aldol reaction.

  • Monitoring: Follow the consumption of cyclohexanone by TLC or GC analysis.

  • Quench: Once the reaction is complete, quench carefully by pouring the mixture over an ice-cold aqueous solution of ammonium chloride.

  • Workup: Proceed with standard aqueous workup and extraction.

Problem P3/P4: Impure Product and Inconsistent Reactivity

Product impurity is often linked to degradation during storage or workup. The diagram below outlines the main degradation pathways.

Degradation_Pathways Main 1-Ethynylcyclohexylamine O2 O₂ (Air) Main->O2 Oxidation of Amine CO2 CO₂ (Air) Main->CO2 Reaction with Amine Metal Trace Metals (e.g., Cu⁺) Main->Metal Oxidative Coupling Oxidized Oxidized Impurities (Colored) O2->Oxidized Carbamate Carbamate Salt (Solid Precipitate) CO2->Carbamate Dimer Alkyne Dimer (High MW Impurity) Metal->Dimer

Sources

Technical Support Center: Purification of 1-Ethynylcyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of 1-Ethynylcyclohexylamine. Moving beyond simple procedural lists, this document explains the underlying chemical principles behind each purification step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of 1-Ethynylcyclohexylamine in a direct question-and-answer format.

Q1: My crude product is a dark brown or yellow liquid, but the literature specifies it should be colorless to pale brown. What causes this discoloration and how can I fix it?

A1: Discoloration is a frequent issue with amines and is primarily caused by air oxidation.[1][2] The amine functional group is susceptible to oxidation, which forms highly colored impurities. The ethynyl group can also be sensitive to certain conditions.

  • Causality: Exposure to atmospheric oxygen, especially when heated or in the presence of trace metal impurities, accelerates the formation of these chromophores. The product's sensitivity is noted in handling guidelines, which often recommend protection from air.[3]

  • Immediate Solution:

    • Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable solvent (e.g., diethyl ether or dichloromethane) and stir with a small amount of activated carbon (typically 1-2% w/w) for 15-30 minutes.

    • Filtration: Filter the mixture through a pad of Celite® or a syringe filter to remove the carbon.

    • Proceed to Purification: Remove the solvent under reduced pressure and immediately proceed with a primary purification method like vacuum distillation.

  • Prevention: Always handle the amine under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating steps like distillation. Store the purified product under an inert atmosphere and in a cool, dark place.[3]

Q2: After purification by distillation, my yield is significantly lower than expected. What are the common sources of product loss?

A2: Low recovery after distillation can stem from several factors, ranging from mechanical losses to thermal decomposition. Given the boiling point of 65-66 °C at 20 mmHg, careful control of distillation parameters is crucial.[4][5]

  • Potential Causes & Solutions:

    • Inaccurate Pressure Measurement: If the vacuum pressure is higher (less vacuum) than indicated, a higher pot temperature is required to initiate boiling, which can lead to thermal decomposition or polymerization of the ethynyl group. Ensure your manometer is calibrated and positioned correctly.

    • Bumping: Violent boiling (bumping) can cause the product to splash into the condenser and collection flask prematurely, contaminating fractions. Use a magnetic stir bar or an ebullator to ensure smooth boiling.

    • Hold-up in the Apparatus: A significant portion of your product can be lost as a thin film coating the inside of the distillation flask and column. For small-scale distillations (<5 g), consider using a Kugelrohr apparatus to minimize surface area and reduce hold-up.

    • Leaks in the System: A poor vacuum will lead to an elevated boiling point. Ensure all glass joints are properly sealed with a suitable vacuum grease and that all connections are secure.

Q3: I am trying to purify 1-Ethynylcyclohexylamine using silica gel column chromatography, but I'm getting severe tailing/streaking and poor recovery. Why is this happening?

A3: This is a classic problem when purifying basic compounds like amines on acidic stationary phases like standard silica gel.

  • Mechanism of the Issue: The primary amine group (a Lewis base) interacts strongly and often irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to the observed streaking, poor separation, and product loss on the column.

  • Solutions:

    • Basify the Mobile Phase: Add a small amount of a volatile base to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or 0.1-1% ammonium hydroxide in the solvent mixture (e.g., Hexane/Ethyl Acetate). The added base neutralizes the acidic sites on the silica, allowing your product to elute cleanly.

    • Use a Different Stationary Phase:

      • Alumina (Basic or Neutral): Aluminum oxide is an excellent alternative to silica for purifying amines. Use Brockmann I activity and deactivate it with water as needed for your specific separation.

      • Treated Silica: Commercially available "base-deactivated" silica gel can also be used.

    • "Sacrificial" Column Priming: Before loading your sample, you can flush the column with the basified mobile phase for several column volumes to ensure all acidic sites are neutralized.

Q4: My GC-MS and/or NMR analysis shows a persistent impurity with a mass corresponding to 1-ethynylcyclohexanol. How do I remove this?

A4: The presence of 1-ethynylcyclohexanol indicates an incomplete conversion from the alcohol intermediate, a common precursor in synthesis.[6] Since its polarity is very close to your amine product, separation can be challenging.

  • Separation Strategy:

    • Fractional Vacuum Distillation: This is the most effective method. The boiling point of 1-ethynylcyclohexanol is higher than the amine product. Careful distillation with a short Vigreux column should allow for separation. Collect fractions and analyze each by GC or TLC to ensure purity.

    • Acid Wash (Aqueous Workup): This technique exploits the basicity of your amine product.

      • Dissolve the crude mixture in a water-immiscible organic solvent like diethyl ether.

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer, while the neutral alcohol impurity remains in the organic layer.

      • Separate the layers. Discard the organic layer containing the impurity.

      • Basify the aqueous layer carefully with a strong base (e.g., 6M NaOH) until it is strongly basic (pH > 12), while cooling in an ice bath.

      • Extract the liberated free amine back into an organic solvent (e.g., diethyl ether, 3x).

      • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to recover the purified amine. Proceed with distillation for final polishing.

Workflow Diagram: Selecting a Purification Method

The following diagram outlines a decision-making process for choosing the most appropriate purification strategy.

Purification_Workflow start Crude 1-Ethynylcyclohexylamine check_thermal Is the product thermally stable? start->check_thermal check_impurities What are the impurities? check_thermal->check_impurities Yes salt_cryst Purify via HCl Salt Crystallization check_thermal->salt_cryst No / Sensitive distillation Fractional Vacuum Distillation check_impurities->distillation Volatile / High-boiling chromatography Column Chromatography (Alumina or basified Silica) check_impurities->chromatography Non-volatile / Similar B.P. acid_base Acid-Base Extraction check_impurities->acid_base Neutral / Acidic final_product Pure Product distillation->final_product chromatography->final_product acid_base->distillation For final polishing salt_cryst->final_product After neutralization

Caption: Decision tree for selecting the optimal purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and safety properties I should be aware of for 1-Ethynylcyclohexylamine?

A1: Understanding the compound's properties is critical for safe and effective handling. Key data is summarized below.

PropertyValueSource
Molecular Formula C₈H₁₃N[1]
Molecular Weight 123.20 g/mol [5]
Appearance Colorless to pale brown liquid[1][2]
Boiling Point 65-66 °C / 20 mmHg[4][5]
Density 0.913 g/mL at 25 °C[4]
Flash Point 42 °C (107.6 °F) - closed cup
Hazards Flammable liquid, Causes severe skin burns and eye damage[3]

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Keep away from heat, sparks, and open flames.

Q2: How can I best assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): This is an excellent method for determining the percentage purity of volatile compounds. Using a column designed for amines is beneficial.[7] A GC-MS will also help in identifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can reveal the presence of impurities. Integrating the peaks corresponding to your product against those of impurities (if their structure is known) can provide a molar ratio.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups: the N-H stretch of the amine, the ≡C-H stretch of the terminal alkyne, and the C≡C stretch.[8][9]

Q3: Is it possible to purify the free base by crystallization?

A3: No, the free base of 1-Ethynylcyclohexylamine is a liquid at room temperature and has a low melting point, making direct crystallization impractical. However, a highly effective method for purifying amines is through the crystallization of their acid salts, such as the hydrochloride salt. This derivative is typically a stable, crystalline solid that can be purified by recrystallization from a suitable solvent system.[10] After purification, the salt can be neutralized with a base to regenerate the pure free amine.

Q4: What is the best way to store purified 1-Ethynylcyclohexylamine?

A4: To maintain purity and prevent degradation, proper storage is essential.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent air oxidation.

  • Temperature: Keep in a refrigerator (2-8°C).[3]

  • Container: Use an amber glass bottle to protect it from light. Ensure the container is tightly sealed.

  • Purity: The compound is air-sensitive; degradation can occur over time.[3] It is advisable to use freshly purified material or re-purify if it has been stored for an extended period.

Detailed Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point is lowered, preventing thermal decomposition of the amine.[11]

Workflow Diagram:

Distillation_Workflow cluster_setup Setup cluster_run Execution cluster_shutdown Shutdown a Assemble dry glassware: - Round-bottom flask - Vigreux column - Distillation head - Condenser - Receiving flask(s) b Add stir bar & crude oil a->b c Seal joints & connect to vacuum b->c d Start stirring & pull vacuum (Target: < 20 mmHg) c->d e Gently heat the pot d->e g Monitor head temperature e->g f Collect fractions: 1. Low-boiling impurities 2. Product (65-66°C) 3. High-boiling residue h Remove heat source f->h g->f i Allow to cool completely h->i j Vent system to N₂ or Ar i->j

Caption: Step-by-step workflow for fractional vacuum distillation.

Procedure:

  • Apparatus Setup: Assemble a dry fractional distillation apparatus with a short (10-15 cm) Vigreux column. Ensure all glass joints are lightly greased and sealed.

  • Charging the Flask: Charge the distillation flask (not more than 2/3 full) with the crude 1-Ethynylcyclohexylamine and a magnetic stir bar.

  • Evacuation: Begin stirring and slowly evacuate the system to the target pressure (e.g., 20 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any initial low-boiling solvent or impurity that comes over first in a separate receiving flask.

    • When the vapor temperature stabilizes at the product's boiling point (approx. 65-66 °C at 20 mmHg), switch to a clean receiving flask to collect the pure product.[4][5]

    • Monitor the temperature closely. A drop in temperature indicates the product has finished distilling.

  • Shutdown: Stop heating and allow the system to cool to room temperature before venting the apparatus, preferably by back-filling with an inert gas.

Protocol 2: Purification via Hydrochloride Salt Crystallization

Principle: The basic amine is converted to its hydrochloride salt, which is a solid. This salt is then purified by recrystallization, a process that removes impurities that are more or less soluble than the salt in the chosen solvent system.[10]

Procedure:

  • Salt Formation:

    • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether, or concentrated HCl dropwise if using isopropanol) with stirring. A precipitate (the hydrochloride salt) will form. Continue adding acid until no more precipitate forms.

  • Isolation:

    • Collect the solid salt by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any adhering non-basic impurities.

  • Recrystallization:

    • Choose a suitable solvent system (e.g., ethanol/ether, isopropanol/hexane).

    • Dissolve the crude salt in a minimum amount of the hot primary solvent (e.g., ethanol).

    • Slowly add the anti-solvent (e.g., ether) until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Product:

    • Collect the purified crystals by vacuum filtration and dry under vacuum.

    • To regenerate the free amine, dissolve the salt in water, basify with NaOH, and extract with ether as described in the Troubleshooting Guide (Q4).

References

Optimizing temperature and pressure for 1-Ethynylcyclohexylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Ethynylcyclohexylamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions, with a specific focus on temperature and pressure. Our goal is to equip you with the necessary knowledge to troubleshoot common issues and enhance the yield and purity of your synthesis.

Fundamental Synthesis Pathway: The Favorskii-Babayan Reaction

The synthesis of 1-Ethynylcyclohexylamine typically proceeds through a variation of the Favorskii-Babayan reaction.[1][2] This involves the nucleophilic addition of an acetylide to a carbonyl group. In this case, cyclohexanone serves as the ketone precursor. The reaction can be conceptualized in two main stages: the formation of the key intermediate, 1-ethynyl-1-cyclohexanol, followed by its amination.

The initial and most critical step is the ethynylation of cyclohexanone. This is achieved by reacting cyclohexanone with a metal acetylide, which is often generated in situ from acetylene gas and a strong base.[1][3]

G Overall Synthesis Workflow cluster_0 Stage 1: Ethynylation cluster_1 Stage 2: Amination Cyclohexanone Cyclohexanone Intermediate 1-Ethynyl-1-cyclohexanol Cyclohexanone->Intermediate Acetylene Acetylene Gas (HC≡CH) Acetylene->Intermediate Base Strong Base (e.g., KOH, NaNH2) Base->Intermediate Forms Metal Acetylide FinalProduct 1-Ethynylcyclohexylamine Intermediate->FinalProduct AmineSource Amine Source (e.g., NH3, Ritter Reaction) AmineSource->FinalProduct G cluster_Temp Temperature Effects cluster_Pressure Pressure Effects Temp Temperature Kinetics Reaction Rate Temp->Kinetics + SideRxns Side Reactions (e.g., Aldol) Temp->SideRxns + Pressure Pressure GasConc Acetylene Conc. Pressure->GasConc + Safety Safety/Equipment Pressure->Safety - Outcome Optimal Yield & Purity Kinetics->Outcome SideRxns->Outcome - GasConc->Outcome Safety->Outcome

Caption: Interplay of temperature and pressure on reaction outcome.
Q4: What are the most common side reactions and how can they be minimized?

The primary side reactions include:

  • Aldol Condensation: Cyclohexanone can self-condense in the presence of a strong base. This is minimized by using low temperatures and adding the cyclohexanone slowly to the metal acetylide solution. [1]* Polymerization: Acetylene can polymerize under certain conditions. Ensuring proper temperature control and using appropriate solvents can mitigate this.

  • Over-alkylation (in amination): If the amination step is not properly controlled, the primary amine product can react further to form secondary or tertiary amines. [4]This can be controlled by using a large excess of the aminating agent (e.g., ammonia) and controlling the stoichiometry.

Q5: What are the best practices for the purification of 1-Ethynylcyclohexylamine?

The final product is a liquid with a boiling point of 65-66 °C at 20 mmHg. [5]1. Workup: After the reaction is complete, it is typically quenched with a saturated aqueous solution of ammonium chloride. [6]2. Extraction: The product is extracted into an organic solvent like diethyl ether or dichloromethane. [6][7]3. Washing: The organic layer should be washed with brine to remove water-soluble impurities. 4. Drying: Dry the organic extract over an anhydrous drying agent like magnesium sulfate or sodium sulfate. [6][7]5. Distillation: The most effective method for purification is vacuum distillation. [5][7]This allows for the separation of the product from less volatile impurities and unreacted starting materials at a lower temperature, preventing thermal degradation.

Experimental Protocol: Synthesis of 1-Ethynylcyclohexylamine

This section provides a representative two-step protocol. Safety Note: This procedure involves strong bases, flammable solvents, and gaseous acetylene. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 1-Ethynyl-1-cyclohexanol
ParameterValue/ConditionRationale
Reactants Cyclohexanone, Trimethylsilylacetylene, n-ButyllithiumUsing silyl-protected acetylene improves handling and stability. [3]n-BuLi is a strong base for deprotonation.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic ether solvent, suitable for organolithium reactions.
Temperature -78 °C to Room TemperatureInitial low temperature minimizes side reactions; warming allows the reaction to proceed to completion. [6]
Workup Saturated NH4Cl (aq.), Diethyl ether extractionQuenches the reaction and separates the organic product. [6]

Step-by-Step Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add anhydrous THF (30 mL) and trimethylsilylacetylene (3.23 g).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (14 mL, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes. [6]4. Slowly add cyclohexanone (30 mmol) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 5 hours. [6]6. Perform a desilylation step (e.g., using a fluoride source like TBAF or a mild acid workup).

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the resulting crude 1-ethynyl-1-cyclohexanol by vacuum distillation or column chromatography.

Protocol 2: Amination to form 1-Ethynylcyclohexylamine (Illustrative)

This is a generalized approach as multiple amination strategies exist.

ParameterValue/ConditionRationale
Reactants 1-Ethynyl-1-cyclohexanol, Ammonia (or nitrile + acid for Ritter)Direct displacement of the alcohol or reaction via a carbocation intermediate.
Catalyst Acid catalyst (for Ritter) or transition metal catalystTo activate the hydroxyl group for substitution.
Temperature 0 °C to 50 °CTemperature must be controlled to prevent side reactions like elimination or polymerization.
Pressure High pressure (if using ammonia gas)To maintain a high concentration of the aminating agent.

Conceptual Steps (via Ritter Reaction):

  • Dissolve 1-ethynyl-1-cyclohexanol in a suitable nitrile (e.g., acetonitrile) and a non-nucleophilic solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a strong acid (e.g., concentrated sulfuric acid). The acid protonates the hydroxyl group, which leaves as water, forming a stable tertiary carbocation.

  • The nitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion.

  • Hydrolysis of the nitrilium ion during aqueous workup yields the N-acetylated amine.

  • Subsequent hydrolysis of the amide under acidic or basic conditions yields the desired primary amine, 1-ethynylcyclohexylamine.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield of 1-Ethynyl-1-cyclohexanol 1. Inactive base (n-BuLi).2. Wet solvent or glassware.3. Reaction temperature too high, favoring aldol condensation. [1]1. Titrate the n-BuLi before use.2. Ensure all glassware is oven-dried and the solvent is anhydrous.3. Maintain the reaction temperature at -78°C during the addition steps.
Significant Aldol Byproduct 1. Reaction temperature too high.2. Cyclohexanone added too quickly.1. Lower the reaction temperature.2. Add the cyclohexanone solution dropwise over an extended period.
Low Yield of 1-Ethynylcyclohexylamine 1. Incomplete conversion of the alcohol.2. Formation of elimination byproducts (alkenes).3. Over-alkylation leading to secondary/tertiary amines. [4]1. Increase reaction time or temperature for the amination step cautiously.2. Use milder conditions for the amination.3. Use a large excess of the aminating agent (e.g., ammonia).
Product is Impure After Distillation 1. Inefficient distillation column.2. Co-distillation with a close-boiling impurity.3. Thermal decomposition during distillation.1. Use a fractionating column (e.g., Vigreux).2. Consider purification by column chromatography on silica gel before distillation.3. Ensure the vacuum is stable and as low as possible to reduce the boiling point.

References

  • Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Favorskii reaction. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]

  • Synthesis method of 2-(1-cyclohexenyl) ethylamine - Eureka | Patsnap. (n.d.). Patsnap. Retrieved January 1, 2026, from [Link]

  • Favorskii rearrangement. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]

  • Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 1, 2026, from [Link]

  • Favorskii-Babayan Synthesis - Chempedia. (n.d.). LookChem. Retrieved January 1, 2026, from [Link]

  • 1-Ethynylcyclohexylamine | C8H13N | CID 121691. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024). PubMed. Retrieved January 1, 2026, from [Link]

  • High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. (n.d.). Beilstein Journals. Retrieved January 1, 2026, from [Link]

  • Favorskii Rearrangement. (n.d.). Chemist Wizards. Retrieved January 1, 2026, from [Link]

  • Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]

  • 1-acetylcyclohexanol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 1, 2026, from [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved January 1, 2026, from [Link]

  • Optimization of the annealing temperature for DNA amplification in vitro. (1990). ResearchGate. Retrieved January 1, 2026, from [Link]

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Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 1-Ethynylcyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the critical issue of catalyst deactivation in reactions involving 1-Ethynylcyclohexylamine. Given its dual functionality—a primary amine and a terminal alkyne—this valuable building block presents unique challenges in catalysis, particularly in widely used cross-coupling reactions like Sonogashira, Suzuki, and Buchwald-Hartwig aminations.

This resource is structured to move from rapid diagnostics to deep, mechanism-based problem-solving, equipping you with the knowledge to not only fix failed reactions but also to design more robust catalytic systems.

Part 1: Frequently Asked Questions (FAQs) - Your First Response

This section is designed for quick problem assessment. If your reaction is underperforming, start here.

Q1: My reaction has stalled completely or shows very low conversion. What are the immediate checks?

A: An abrupt halt in reactivity often points to a catastrophic failure of the catalytic cycle, most commonly severe catalyst poisoning.

  • Check 1: Purity of Reagents. The most common issue is the presence of potent catalyst poisons in your starting materials or solvents.[1] Even trace amounts of sulfur compounds (from thiols or sulfur-containing reagents), halides, or water can irreversibly deactivate catalysts like palladium.[2][3][4]

  • Check 2: Atmosphere Control. Many catalysts, particularly Palladium(0) species active in cross-coupling, are sensitive to oxygen.[5] An incomplete inert atmosphere (N₂ or Ar) can lead to rapid oxidation and deactivation. Ensure your degassing procedures and inert gas manifold are functioning correctly.

  • Check 3: Amine Self-Poisoning. The primary amine of 1-Ethynylcyclohexylamine itself can act as a poison.[6][7] It can coordinate too strongly to the metal center, blocking the sites needed for the catalytic cycle to proceed. This is highly dependent on the ligand, metal, and reaction conditions.

Q2: I'm observing a significant drop in catalytic activity when I try to recycle my catalyst. What's the likely cause?

A: A sharp drop in activity on the second run often indicates irreversible chemical changes or leaching of the active species.

  • Leaching: If you are using a heterogeneous (supported) catalyst, the active metal may be dissolving into the reaction medium during the first run.[8] What you recover is the inert support, not the active catalyst.

  • Irreversible Poisoning: A poison introduced in the first run has permanently bound to the active sites. The recovered catalyst is no longer active.[3][9]

  • Structural Change: The catalyst may have undergone a significant structural change, such as the collapse of a supporting framework or a change in the metal's oxidation state.[10]

Q3: The catalyst's performance is declining gradually over several cycles. What should I investigate?

A: A slow, steady decline is characteristic of fouling, coking, or thermal degradation (sintering).[11][12]

  • Fouling/Coking: This involves the physical deposition of byproducts or polymerized starting material onto the catalyst surface.[1][13][14] Alkynes, in particular, can be prone to polymerization under certain conditions, leading to a buildup of carbonaceous material that blocks active sites and pores.[14]

  • Sintering: If your reaction is run at high temperatures, the small metal nanoparticles of a supported catalyst can melt and agglomerate into larger, less active particles.[1][11][14] This reduces the available catalytic surface area.

Q4: Can the amine group in 1-Ethynylcyclohexylamine directly cause deactivation? How do I prevent this?

A: Yes, this is a critical point. The lone pair of electrons on the nitrogen in 1-ethynylcyclohexylamine makes it a Lewis base, which can coordinate strongly to the electron-deficient metal center of the catalyst (e.g., Palladium).[6][7] This can be a "self-poisoning" or inhibitory effect.

  • Mechanism: The amine competes with other necessary ligands (like phosphines) and reactants for coordination sites on the metal. If it binds too strongly, it can form a stable, off-cycle complex that is catalytically inactive.[15]

  • Prevention: The key is ligand choice. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are designed to form highly stable and active complexes with the metal.[16] This stability can prevent or minimize the inhibitory binding of the substrate's amine group, keeping the catalytic cycle active.[17]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Catalyst Poisoning

Catalyst poisoning refers to the strong chemisorption of a substance onto the active sites, rendering them unavailable for catalysis.[13] This is a chemical deactivation mechanism and is often irreversible.[3][9]

G A Reaction Failure: Sudden Drop in Activity B Hypothesis: Catalyst Poisoning A->B C Step 1: Analyze Reactants (GC-MS, NMR for impurities) B->C D Step 2: Purify Reagents (Distillation, Column, Alumina Plug) C->D E Step 3: Rerun with Purified Materials & Fresh Catalyst D->E F Success? Activity Restored E->F Yes G No Success? Investigate Self-Poisoning E->G No H Modify Ligand/Catalyst System (e.g., use bulkier phosphine ligand) G->H I Characterize Spent Catalyst (XPS, Elemental Analysis) G->I

Caption: Workflow for troubleshooting catalyst poisoning.

Poison ClassSpecific ExamplesCommon Sources in Synthesis
Sulfur Compounds Thiols, sulfides, sulfates, thiophenesImpurities in solvents, reagents synthesized using sulfur chemistry
Nitrogen Compounds Other amines, nitriles, pyridines, nitro compoundsByproducts, impurities in starting materials, the reactant itself
Halides Excess I⁻, Br⁻, Cl⁻Residual halides from previous synthetic steps, degradation of solvents (e.g., DCM)
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Contamination from glassware, reagents, or upstream processes
Strongly Coordinating Species Carbon Monoxide (CO), Cyanides (CN⁻)Impurities in gas lines, degradation of reagents (e.g., DMF)

Causality: This protocol is designed to remove non-volatile impurities and trace water that can act as catalyst poisons. Passing the amine through a short plug of a polar adsorbent like basic alumina effectively removes many common contaminants without requiring a full distillation.

  • Prepare the Plug: Take a glass pipette or small chromatography column and plug the bottom with a small amount of glass wool.

  • Add Adsorbent: Add approximately 2-3 cm of basic alumina. The basic nature of the alumina prevents protonation and retention of the desired amine product.

  • Condition the Plug: Gently tap the column to pack the alumina and wash it with 2-3 column volumes of a dry, non-polar solvent (e.g., hexanes or diethyl ether).

  • Load the Amine: Dissolve the 1-Ethynylcyclohexylamine in a minimal amount of the same solvent and carefully add it to the top of the plug.

  • Elute: Gently apply positive pressure (e.g., with a pipette bulb) to push the solution through the alumina plug into a clean, dry, and tared flask.

  • Rinse: Wash the plug with a small amount of additional dry solvent to ensure complete recovery.

  • Remove Solvent: Remove the solvent under reduced pressure (rotary evaporator). The purified amine should be used immediately or stored under an inert atmosphere.

Guide 2: Addressing Fouling and Coking

Fouling is the physical blockage of active sites and pores by the deposition of materials from the reaction mixture.[1][11] In the context of 1-ethynylcyclohexylamine, this is often due to the formation of oligomers/polymers from the alkyne moiety or the precipitation of insoluble metal complexes.

G A Reaction Failure: Gradual Decline in Activity B Hypothesis: Fouling or Coking A->B C Step 1: Visual Inspection (Is the catalyst discolored/clumped?) B->C D Step 2: Modify Conditions (Lower Temp, Lower Concentration) C->D E Step 3: Rerun Reaction D->E F Success? Activity Improved E->F Yes G No Success? Attempt Catalyst Regeneration E->G No H Protocol: Solvent Washing or Mild Calcination G->H I Characterize Spent Catalyst (BET Surface Area, TGA) G->I

Caption: Workflow for troubleshooting catalyst fouling.

Causality: This procedure aims to dissolve and remove organic deposits (foulants) from the catalyst surface without chemically altering the active metal sites. A sequence of solvents with varying polarities ensures a broad range of potential foulants are addressed.

  • Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Initial Wash: Wash the recovered catalyst multiple times with a solvent that is a good solvent for your product and reactants (e.g., toluene or THF) to remove physically adsorbed species.

  • Polar Wash: Wash the catalyst with a more polar solvent like acetone or isopropanol to remove more polar byproducts.

  • Non-Polar Wash: Follow with a wash using a non-polar solvent like hexanes to remove any remaining organic residues.

  • Drying: Dry the washed catalyst thoroughly under high vacuum, potentially with gentle heating (ensure the temperature is well below any threshold for thermal degradation).

  • Validation: Test the activity of the regenerated catalyst against a fresh sample in a small-scale control reaction. This step is critical to confirm if the deactivation was indeed due to reversible fouling.

Part 3: Advanced Diagnostics and Characterization

When troubleshooting protocols are insufficient, advanced characterization of the spent catalyst is necessary to definitively identify the deactivation mechanism.[18][19] This is a crucial step for process optimization and the development of next-generation catalysts.

G cluster_0 Deactivation Mechanism cluster_1 Primary Analytical Technique cluster_2 Information Gained Poisoning Poisoning XPS XPS (X-ray Photoelectron Spectroscopy) Poisoning->XPS Fouling Fouling/Coking BET BET Surface Area Analysis Fouling->BET Sintering Sintering XRD XRD / TEM (X-ray Diffraction / Microscopy) Sintering->XRD Info_XPS Detects poison elements (S, Cl, etc.) Identifies metal oxidation state XPS->Info_XPS Info_BET Measures loss of surface area Indicates pore blockage BET->Info_BET Info_XRD Measures increase in metal crystallite size XRD->Info_XRD

Caption: Key catalyst deactivation pathways and their diagnostic techniques.

TechniqueAbbreviationInformation ProvidedPrimary Deactivation Mechanism Identified
X-ray Photoelectron Spectroscopy XPSElemental composition of the catalyst surface, oxidation state of the active metal.[18][20]Poisoning (detects foreign elements), Chemical Alteration.
Brunauer-Emmett-Teller Analysis BETTotal surface area and pore size distribution of the catalyst.[18][19][21]Fouling/Coking (loss of surface area), Sintering (loss of surface area).
X-ray Diffraction XRDCrystalline structure, phase composition, and average size of metal crystallites.[19]Sintering (increase in crystallite size), Phase Change.
Transmission Electron Microscopy TEMDirect visualization of catalyst particle size, shape, and dispersion.Sintering (direct observation of particle growth/agglomeration).
Thermogravimetric Analysis TGAQuantifies the amount of deposited material (coke) by measuring weight loss upon heating.Fouling/Coking (quantifies carbonaceous deposits).
Elemental Analysis (ICP-MS, XRF) ICP-MS, XRFPrecise bulk elemental composition of the catalyst.[18]Poisoning (identifies presence of poison elements).

References

  • Fiveable. Catalytic Poisoning Definition - Organic Chemistry Key Term.
  • Applied Catalysts. (2024).
  • Wikipedia.
  • NPTEL.
  • Generative AI. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
  • Britannica. Catalyst poison | Toxicity, Inhibition, Effects.
  • ChemCatBio.
  • AmmoniaKnowHow.
  • MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • Tascon GmbH.
  • Chemistry For Everyone. (2025).
  • ResearchGate.
  • Generative AI. (2025). Catalyst deactivation mechanisms and how to prevent them.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2025). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited.
  • Wikipedia.
  • Chemistry For Everyone. (2025).
  • Wikipedia. Sonogashira coupling.
  • NPTEL.
  • ACS Publications.
  • PubMed. (2022).
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ResearchGate. (2022). Amines as Activating Ligands for Phosphine Palladium(II)
  • Enamine.
  • NIH. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.

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Technical Support Center: 1-Ethynylcyclohexylamine Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights for your experimental work involving 1-Ethynylcyclohexylamine. The following sections are structured to address the most common challenges encountered during its synthesis, purification, and handling, moving beyond simple procedural steps to explain the underlying chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, focusing on causality and providing robust solutions.

Q1: My synthesis of 1-Ethynylcyclohexylamine from cyclohexanone and a lithium acetylide reagent is resulting in very low to no yield. What is happening?

Low yields in this reaction are frequently due to competing side reactions or suboptimal conditions. The primary culprits are the enolization of the cyclohexanone starting material and degradation of the organometallic reagent.

Potential Causes & Recommended Solutions

  • Cause 1: Enolization of Cyclohexanone. Lithium acetylide is a strong base (the pKa of acetylene is ~25) and can deprotonate the alpha-carbon of cyclohexanone (pKa ~20) to form a lithium enolate.[1] This acid-base reaction is often faster than the desired nucleophilic addition to the carbonyl group, consuming your reagents without forming the desired product.[2]

    • Solution: Perform the reaction at very low temperatures (-78 °C using a dry ice/acetone bath). At this temperature, the nucleophilic 1,2-addition to the carbonyl is kinetically favored over the enolization reaction.[3] A slow, dropwise addition of the ketone to the acetylide solution (inverse addition) can also help maintain a low concentration of the ketone, minimizing self-condensation and enolization.

  • Cause 2: Inactive or Decomposed Reagent. Lithium acetylides and Grignard reagents are extremely sensitive to moisture and air.[4][5] Any protic source will quench the reagent.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, and conduct the entire reaction under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen).

  • Cause 3: Inappropriate Solvent. The choice of solvent can influence the reactivity and stability of the organometallic reagent.

    • Solution: Ethereal solvents like anhydrous Tetrahydrofuran (THF) or Diethyl Ether are standard and generally perform well.[3] They effectively solvate the lithium cation, enhancing the nucleophilicity of the acetylide.

Q2: I've successfully synthesized the precursor, 1-ethynylcyclohexanol, but the subsequent conversion to 1-ethynylcyclohexylamine is problematic. What are the best practices?

Converting the tertiary alcohol to the amine can be challenging. Direct substitution methods (like an Sₙ1 reaction) are often complicated by carbocation rearrangements and elimination reactions. A more reliable approach is often a two-step process involving activation of the hydroxyl group followed by displacement with an amine source.

Potential Causes & Recommended Solutions

  • Cause 1: Poor Leaving Group. The hydroxyl group (-OH) is a notoriously poor leaving group. It must be converted into a better one.

    • Solution (Ritter Reaction): A classic method is the Ritter reaction, where the alcohol is treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid (like concentrated sulfuric acid). This forms a stable nitrilium ion intermediate, which is then hydrolyzed to yield the N-acetylated amine. The acetyl group can then be removed under basic or acidic conditions to yield the primary amine.

    • Solution (Mesylation/Tosylation & Displacement): Convert the alcohol to a mesylate or tosylate by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like pyridine or triethylamine. The resulting sulfonate is an excellent leaving group that can be displaced by an amine source like ammonia or an azide (followed by reduction).

  • Cause 2: Harsh Reaction Conditions. The alkyne and amine functionalities can be sensitive to overly harsh conditions, leading to polymerization or side reactions.

    • Solution: Monitor reaction temperatures carefully. If using strong acids, maintain low temperatures during addition. Ensure thorough quenching and workup to remove reactive reagents before purification.

Q3: My final product is impure after workup. What are the likely contaminants and how can I remove them?

Impurities often consist of unreacted starting materials, reaction byproducts, or residual solvents. Effective purification is critical.

Potential Causes & Recommended Solutions

  • Cause 1: Residual Cyclohexanone or 1-Ethynylcyclohexanol. Incomplete reaction is a common source of contamination.

    • Solution (Purification): 1-Ethynylcyclohexylamine is a liquid with a boiling point of 65-66 °C at 20 mmHg. Vacuum distillation is the most effective method for purification on a larger scale. For smaller scales or to remove non-volatile impurities, column chromatography on silica gel can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes, with a small percentage (e.g., 1-2%) of triethylamine added to the solvent system to prevent the amine product from streaking on the acidic silica gel.

  • Cause 2: Polymerization Byproducts. Alkynes can be prone to polymerization, especially if exposed to trace metals, air, or high temperatures for extended periods.

    • Solution: Use the mildest possible purification conditions. Store the purified product under an inert atmosphere and at a low temperature (2-8°C).[5]

  • Cause 3: Emulsion during Aqueous Workup. Amines can act as surfactants, leading to frustrating emulsions during extraction.

    • Solution: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, disrupting the emulsion and "salting out" the organic product, driving it into the organic layer.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling 1-Ethynylcyclohexylamine?

1-Ethynylcyclohexylamine is a hazardous chemical and must be handled with appropriate care.

  • Hazards: It is a flammable liquid and vapor.[4] It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[4][6] It is also suspected of damaging fertility or the unborn child.[4]

  • Handling: Always work in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield.[4] Keep away from heat, sparks, open flames, and hot surfaces.[6][7] Use non-sparking tools and take precautionary measures against static discharge.[4]

  • First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[6] For eye contact, rinse cautiously with water for several minutes.[6] If swallowed, rinse the mouth but do NOT induce vomiting.[7] In all cases of exposure, seek immediate medical attention.[6]

Q2: How should I properly store 1-Ethynylcyclohexylamine?

Proper storage is crucial to maintain its purity and stability.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[4][7] The recommended storage temperature is 2-8°C.[5]

  • Atmosphere: The compound is listed as air-sensitive.[4][5] For long-term storage, it is best to store it under an inert atmosphere, such as argon or nitrogen, to prevent slow degradation or polymerization.

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents and acids.[7]

Q3: What are the characteristic spectroscopic signatures I should look for to confirm the identity and purity of 1-Ethynylcyclohexylamine?

Spectroscopic analysis is essential for structural verification.

Technique Characteristic Signal Expected Value (cm⁻¹ or ppm) Notes
FT-IR N-H Stretch (primary amine)3350-3450 cm⁻¹ (two bands)Primary amines show symmetric and asymmetric stretching modes.[8]
≡C-H Stretch (alkyne)~3300 cm⁻¹ (sharp, strong)This is a very characteristic peak for a terminal alkyne.
C≡C Stretch (alkyne)~2100 cm⁻¹ (weak to medium)This peak can sometimes be weak or absent in symmetrical alkynes, but should be visible here.
C-H Stretch (alkane)2850-2950 cm⁻¹From the cyclohexane ring.
¹H NMR Cyclohexane Protons (CH₂)δ 1.2-1.8 ppm (multiplet)A complex multiplet representing the 10 protons on the ring.[9]
Amine Protons (NH₂)δ ~1.5-2.5 ppm (broad singlet)The chemical shift can vary with concentration and solvent. This signal will disappear upon D₂O exchange.
Acetylenic Proton (≡C-H)δ ~2.2 ppm (singlet)A sharp singlet characteristic of the terminal alkyne proton.[9]
¹³C NMR Cyclohexane Carbons (CH₂)δ 20-45 ppmMultiple signals expected for the different carbons of the ring.
Quaternary Carbon (C-NH₂)δ ~50-60 ppmThe carbon of the cyclohexane ring attached to the amine and alkyne groups.
Alkyne Carbons (C≡C)δ ~70-90 ppmTwo distinct signals are expected for the two carbons of the triple bond.
Mass Spec Molecular Ion (M⁺)m/z = 123The molecular weight is 123.20 g/mol .[10] The nitrogen rule predicts an odd molecular weight for a compound with one nitrogen atom.[8]

Note: NMR chemical shifts are approximate and can vary depending on the solvent (typically CDCl₃) and concentration.[9]

Part 3: Key Experimental Protocols & Diagrams

Protocol 1: Synthesis of 1-Ethynylcyclohexylamine Precursor via TMS-Acetylene

This protocol uses (trimethylsilyl)acetylene, a protected form of acetylene that is easier and safer to handle than acetylene gas.[11] The TMS group is removed in a subsequent step.[12]

Step 1: Addition of (trimethylsilyl)acetylide to Cyclohexanone

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Add anhydrous THF (100 mL) to the flask and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 equivalents) to the stirred THF.

  • Slowly add (trimethylsilyl)acetylene (1.0 equivalent) to the solution. Allow the mixture to stir for 30 minutes at -78 °C.

  • In a separate flask, prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous THF (20 mL).

  • Add the cyclohexanone solution dropwise to the lithium acetylide solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, let the reaction stir at -78 °C for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude TMS-protected alcohol.

Step 2: Deprotection and Amination (Conceptual)

  • The crude TMS-protected alcohol can be deprotected using a mild fluoride source like tetrabutylammonium fluoride (TBAF) in THF or potassium carbonate in methanol to yield 1-ethynylcyclohexanol.[11][12]

  • This alcohol intermediate would then be converted to the amine as discussed in the troubleshooting section (e.g., via a Ritter reaction or mesylation/displacement).

Visualization of Key Reaction Pathways

The following diagram illustrates the critical choice the acetylide reagent makes when reacting with cyclohexanone. The goal is to favor the desired 1,2-addition pathway.

G cluster_paths Reaction Pathways reagents Cyclohexanone + Lithium Acetylide path_1_2 1,2-Nucleophilic Addition (Desired Reaction) reagents->path_1_2 Low Temp (-78 °C) path_enol α-Deprotonation (Enolization - Side Reaction) reagents->path_enol Higher Temp product Alkoxide Intermediate (Leads to Product) path_1_2->product side_product Lithium Enolate (Unproductive) path_enol->side_product

Caption: Competing pathways in the synthesis of the alcohol precursor.

Troubleshooting Workflow

When an experiment fails, a logical, systematic approach is the most efficient way to solve the problem.

G start Problem Identified (e.g., Low Yield, Impure Product) hypothesize Formulate Hypothesis (e.g., 'Reagents were wet', 'Wrong temperature') start->hypothesize design_test Design a Control Experiment (Change one variable) hypothesize->design_test execute Execute Experiment design_test->execute analyze Analyze Results (TLC, NMR, etc.) execute->analyze evaluate Was Hypothesis Correct? analyze->evaluate resolve Problem Solved (Implement optimized procedure) evaluate->resolve Yes re_hypothesize Formulate New Hypothesis evaluate->re_hypothesize No re_hypothesize->design_test

Sources

Technical Support Center: Improving the Selectivity of 1-Ethynylcyclohexylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethynylcyclohexylamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve the selectivity and outcome of your reactions involving this versatile building block.

Introduction

1-Ethynylcyclohexylamine is a valuable bifunctional molecule featuring a nucleophilic primary amine and a reactive terminal alkyne.[1][2] This unique combination allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[3][4][5] However, the presence of two reactive centers can often lead to challenges in controlling selectivity, resulting in undesired side products and reduced yields. This guide provides practical solutions and the underlying chemical principles to help you navigate these challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield and/or Significant Side Product Formation in Sonogashira Coupling Reactions

Question: I am performing a Sonogashira coupling with 1-Ethynylcyclohexylamine and an aryl halide, but I am observing low yields of my desired cross-coupled product and a significant amount of homocoupled alkyne (Glaser coupling) byproduct. How can I improve the selectivity for the cross-coupling reaction?

Answer:

This is a common issue in Sonogashira couplings, particularly when using terminal alkynes.[6][7] The formation of the homocoupled dimer is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[6][7] Here’s a systematic approach to troubleshoot and optimize your reaction:

1. Rigorous Exclusion of Oxygen: The primary cause of homocoupling is the presence of oxygen.[6]

  • Protocol: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[8] Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. All reagents should also be handled under inert conditions.

2. Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can significantly influence the relative rates of cross-coupling versus homocoupling.

  • Recommendation: For sterically hindered substrates or less reactive aryl bromides and chlorides, consider using more electron-rich and bulky phosphine ligands such as XPhos or SPhos. These ligands can promote the reductive elimination step of the palladium cycle, favoring the formation of the desired product.

3. Copper-Free Sonogashira Conditions: To completely avoid the issue of copper-catalyzed homocoupling, you can employ a copper-free protocol.[9]

  • Methodology: These reactions often require a higher loading of the palladium catalyst and a different base, such as tetrabutylammonium fluoride (TBAF) or pyrrolidine. While the reaction kinetics might be slower, the elimination of the copper co-catalyst can significantly improve the selectivity.[9]

4. Reaction Temperature and Time: Careful control of reaction temperature is crucial.[8]

  • Optimization: Start with room temperature and monitor the reaction progress by TLC or LC-MS.[10] If the reaction is sluggish, a gentle increase in temperature (e.g., to 40-60 °C) may be necessary. Prolonged reaction times at high temperatures can lead to catalyst decomposition and side product formation.

Troubleshooting Workflow for Sonogashira Coupling

start Low Yield in Sonogashira Coupling check_oxygen Is the reaction strictly anaerobic? start->check_oxygen degas Degas solvents and use inert atmosphere check_oxygen->degas No catalyst Review catalyst and ligand system check_oxygen->catalyst Yes degas->catalyst copper_free Consider copper-free conditions catalyst->copper_free run_copper_free Perform reaction with higher Pd loading and suitable base copper_free->run_copper_free Yes temp_time Optimize temperature and reaction time copper_free->temp_time No run_copper_free->temp_time monitor Monitor progress by TLC/LC-MS temp_time->monitor success Improved Yield and Selectivity monitor->success

Caption: Decision-making workflow for troubleshooting Sonogashira coupling reactions.

Issue 2: Lack of Regioselectivity in Azide-Alkyne Cycloaddition (Click Chemistry)

Question: I am attempting a "click" reaction between 1-Ethynylcyclohexylamine and an organic azide. I am obtaining a mixture of 1,4- and 1,5-regioisomers of the resulting triazole. How can I control the regioselectivity of this reaction?

Answer:

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne can produce a mixture of 1,4- and 1,5-disubstituted triazoles when performed under thermal conditions.[11][12] However, the regioselectivity can be effectively controlled by the choice of catalyst.

1. For the 1,4-Regioisomer (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

  • Mechanism: The use of a copper(I) catalyst is the most common and reliable method to exclusively obtain the 1,4-disubstituted triazole.[11][12] The reaction proceeds through a copper acetylide intermediate, which directs the regioselectivity.

  • Protocol:

    • Dissolve 1-Ethynylcyclohexylamine and your organic azide in a suitable solvent (e.g., a mixture of water and t-butanol, or DMF).

    • Add a copper(II) sulfate (CuSO₄) solution and a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ.

    • Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.

2. For the 1,5-Regioisomer (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition - RuAAC):

  • Mechanism: To favor the formation of the 1,5-disubstituted triazole, a ruthenium catalyst is typically employed.[12][13] The mechanism involves the formation of a ruthenium vinylidene intermediate, which leads to the alternative regiochemical outcome.

  • Protocol:

    • Use a ruthenium catalyst such as CpRuCl(PPh₃)₂ or [CpRuCl]₄.

    • The reaction is typically carried out in an organic solvent like toluene or DMF at elevated temperatures.

    • Careful optimization of the reaction conditions may be necessary depending on the specific substrates.[13]

Regioselectivity Control in Click Chemistry

Catalyst Predominant Isomer Typical Conditions Reference
Copper(I) 1,4-disubstituted triazole CuSO₄, Sodium Ascorbate, H₂O/t-BuOH, rt [11][12]

| Ruthenium | 1,5-disubstituted triazole | Cp*RuCl(PPh₃)₂, Toluene, 60-100 °C |[13] |

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I selectively functionalize the amine group of 1-Ethynylcyclohexylamine while leaving the alkyne untouched?

A1: Selective functionalization of the amine can be achieved through the use of protecting groups or by choosing reaction conditions that favor reaction at the more nucleophilic amine.[14]

  • Amide or Sulfonamide Formation: The primary amine is a good nucleophile and will readily react with acyl chlorides, anhydrides, or sulfonyl chlorides under basic conditions.[8] The alkyne is generally unreactive under these conditions.

    • Example Protocol (Acylation):

      • Dissolve 1-Ethynylcyclohexylamine in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents).

      • Cool the mixture to 0 °C and slowly add the acyl chloride or anhydride (1.0-1.1 equivalents).

      • Allow the reaction to warm to room temperature and stir until completion.

  • Use of Protecting Groups: For multi-step syntheses where the alkyne needs to be reacted later, protecting the amine is a robust strategy.[15][16] The tert-butoxycarbonyl (Boc) group is a common choice as it is stable to many reaction conditions and can be easily removed with acid.

    • Boc-Protection Protocol:

      • Dissolve 1-Ethynylcyclohexylamine in a solvent like DCM or THF.

      • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base like triethylamine (1.2 equivalents).

      • Stir at room temperature for several hours until the starting material is consumed (monitor by TLC).

      • Work up the reaction to isolate the N-Boc protected 1-Ethynylcyclohexylamine.

Q2: Conversely, how can I react the alkyne group while preserving the primary amine?

A2: Protecting the amine group is the most reliable method to ensure its preservation while performing reactions at the alkyne.

  • Protecting Group Strategy:

    • Protect the amine, for example, as a Boc-carbamate as described above.[14]

    • With the amine protected, you can now perform a variety of alkyne reactions, such as Sonogashira coupling, click chemistry, or hydration.

    • After the alkyne functionalization is complete, the Boc group can be removed by treatment with an acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

Protecting Group Strategy Workflow

start 1-Ethynylcyclohexylamine protect Protect Amine (e.g., with Boc₂O) start->protect protected_intermediate N-Boc-1-Ethynyl- cyclohexylamine protect->protected_intermediate react_alkyne Functionalize Alkyne (e.g., Sonogashira) protected_intermediate->react_alkyne functionalized_protected Functionalized and Protected Intermediate react_alkyne->functionalized_protected deprotect Deprotect Amine (e.g., with TFA) functionalized_protected->deprotect final_product Selectively Functionalized Product deprotect->final_product

Caption: Workflow for selective alkyne functionalization via amine protection.

Q3: Are there methods for the site-selective C-H functionalization of the cyclohexyl ring?

A3: Direct C-H functionalization of the cyclohexyl ring in the presence of the amine and alkyne is challenging due to the higher reactivity of the heteroatom functionalities. However, recent advances in catalysis have shown promise for the site-selective functionalization of alkylamines.[17][18][19]

  • HAT Catalysis: Hydrogen Atom Transfer (HAT) catalysis is an emerging strategy.[17][18] By using a suitable photocatalyst and a HAT catalyst (like a thiol), it's possible to generate a radical at the α-position to the nitrogen. This radical can then be trapped by a radical acceptor. The selectivity between different C-H bonds on the ring and on any N-alkyl substituents would depend on factors like bond dissociation energies and steric accessibility.[17][19] While not yet a routine transformation for this specific molecule, it represents a cutting-edge area of research.

References

  • GalChimia. (2017, September 1). Reaction Optimization: Case Study 1. Retrieved from [Link]

  • Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542–545.
  • Lu, Y.-N., Che, C., Zhen, G., Chang, X., Dong, X.-Q., & Wang, C.-J. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(17), 6507–6514.
  • National Center for Biotechnology Information. (n.d.). 1-Ethynylcyclohexylamine. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Shen, Y., Funez-Ardoiz, I., Schoenebeck, F., & Rovis, T. (2021). Site-Selective α-C–H Functionalization of Trialkylamines via Reversible Hydrogen Atom Transfer Catalysis. Journal of the American Chemical Society, 143(45), 18952–18959.
  • Shen, Y., Funez-Ardoiz, I., Schoenebeck, F., & Rovis, T. (2021).
  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Alkynylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted alkynylamines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the synthesis of these valuable building blocks. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

This resource is divided into two main sections:

  • Troubleshooting Guide: A problem-oriented section addressing specific experimental failures in a question-and-answer format.

  • Frequently Asked Questions (FAQs): Broader questions regarding reaction choices, substrate stability, and general best practices.

Troubleshooting Guide

This section tackles the most common and frustrating issues encountered during the synthesis of alkynylamines.

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira Reaction)

Question: I am attempting a Sonogashira coupling between my terminal alkyne and an aryl halide to form a substituted alkynylamine, but I'm getting very low yields or only recovering starting materials. What's going wrong?

Answer: A failed Sonogashira coupling is a classic problem that can almost always be traced back to one of three areas: the catalyst system, the reaction conditions, or the reactivity of your substrates.

Causality & Solution Workflow:

  • Catalyst Deactivation: The active Pd(0) species is the engine of your reaction. If it's not present or gets deactivated, the catalytic cycle grinds to a halt.

    • Symptom: You observe a black precipitate ("palladium black") in your reaction flask.[1][2] This indicates that the Pd(0) has crashed out of solution.

    • Root Cause: Oxygen is a primary culprit. It can oxidize the phosphine ligands and the Pd(0) catalyst itself. Certain solvents, like THF, have also been anecdotally reported to promote the formation of palladium black.[2]

    • Solution:

      • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed. The freeze-pump-thaw technique (three cycles) is superior to simply bubbling with inert gas.[1][3]

      • Inert Atmosphere: Maintain a positive pressure of a high-purity inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.

      • Catalyst Quality: Use fresh, high-quality palladium catalysts and phosphine ligands. Pd(PPh₃)₄, for instance, should be a bright yellow powder; if it's dark or clumpy, its activity may be compromised.

  • Undesired Homocoupling (Glaser Coupling):

    • Symptom: Your desired product is absent, but you isolate a symmetrical 1,3-diyne, which is the product of your alkyne coupling with itself.[4][5]

    • Root Cause: This side reaction is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[3][5]

    • Solution:

      • Minimize Oxygen: As above, rigorous exclusion of air is critical.

      • Slow Addition: Add the terminal alkyne slowly via syringe pump. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1][4]

      • Go Copper-Free: If homocoupling is persistent, switch to a copper-free Sonogashira protocol. These methods often require specialized ligands (e.g., bulky, electron-rich phosphines) but eliminate the Glaser pathway.[1][3]

  • Substrate Reactivity:

    • Symptom: The reaction stalls with unreacted aryl halide.

    • Root Cause: The oxidative addition step is highly dependent on the nature of the halide. The general order of reactivity is I > OTf > Br >> Cl.[1][3] Aryl chlorides are particularly challenging and often require specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) and higher temperatures to react.[1][6]

    • Solution:

      • Switch Halide: If possible, synthesize the aryl iodide or bromide equivalent of your substrate. This is often the most effective solution.

      • Optimize Ligand/Catalyst: For less reactive halides (Br, Cl), screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and more activating phosphine ligands.

      • Increase Temperature: For aryl bromides and chlorides, higher temperatures (80-120 °C) are often necessary.[6]

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition Pd_acetylide Ar-Pd(II)-C≡C-R'(L₂) Pd_complex->Pd_acetylide Transmetalation Cu_acetylide R'−C≡C−Cu Cu_acetylide->Pd_acetylide CuX CuX Cu_acetylide->CuX (to Transmetalation) Pd_acetylide->Pd0 Product Ar−C≡C−R' Pd_acetylide->Product Reductive Elimination ArX Ar-X ArX->Pd_complex R1CCH R'−C≡C−H R1CCH->Cu_acetylide Deprotonation Base Base Base->R1CCH

The Sonogashira catalytic cycle highlighting key stages.
Protocol: Standard Sonogashira Coupling for an Aryl Bromide
  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon three times.

  • Solvent/Base Addition: Add degassed triethylamine (3.0 equiv) and degassed toluene (to achieve a 0.2 M concentration with respect to the aryl bromide) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 80 °C and stir under argon. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired alkynylamine.

Problem 2: My A³ (Aldehyde-Alkyne-Amine) Coupling is Failing or Giving Side Products

Question: I'm trying to perform a three-component A³ coupling, but the reaction is messy, low-yielding, or I'm isolating the homocoupling product of the alkyne. What should I check?

Answer: A³ and related Mannich-type reactions are powerful for building complexity quickly, but their success hinges on the delicate balance of multiple equilibria.[7][8][9] The key is to favor the formation of the iminium ion intermediate and its subsequent trapping by the metal acetylide.

Causality & Solution Workflow:

  • Catalyst Choice & Sensitivity: Many A³ couplings use copper or gold catalysts.[7] Copper catalysts are particularly susceptible to oxidation, leading to alkyne homocoupling, especially if the reaction is run open to the air or with non-degassed solvents.[10]

    • Symptom: Formation of the symmetrical diyne (Glaser product).

    • Solution: While some A³ protocols are robust, if you are facing issues, revert to stricter air-free techniques. Use degassed solvents and run the reaction under an inert atmosphere (Argon or Nitrogen).[10]

  • Iminium Ion Formation as the Rate-Limiting Step: The reaction requires the amine and aldehyde to condense to form an iminium ion, which is the actual electrophile for the alkynyl nucleophile.[11][12]

    • Symptom: Recovery of unreacted aldehyde and alkyne.

    • Root Cause: If the aldehyde is sterically hindered or electronically deactivated, or if the amine is a poor nucleophile (e.g., a hindered secondary amine), iminium formation can be slow. Water is a byproduct of this step, and running the reaction in a "wet" solvent can disfavor iminium formation due to Le Chatelier's principle. However, paradoxically, water can sometimes be a beneficial solvent for these reactions.[7][8]

    • Solution:

      • Add a Dehydrating Agent: Including a small amount of a dehydrating agent like MgSO₄ or molecular sieves can help drive the equilibrium towards the iminium ion.

      • Solvent Screening: The optimal solvent is highly substrate-dependent. Screen a range of solvents from non-polar (toluene) to polar aprotic (acetonitrile) and polar protic (water, ethanol).[8][10]

      • Pre-formation: In difficult cases, consider pre-forming the iminium ion by stirring the aldehyde and amine together for 30-60 minutes before adding the alkyne and catalyst.

  • Purification Difficulties: The product is a propargylamine, which is basic.

    • Symptom: Streaking on silica gel TLC plates, difficulty with column chromatography.

    • Root Cause: The basic amine product interacts strongly with the acidic silica gel.

    • Solution:

      • Base-Washed Silica: Prepare a slurry of silica gel with a solvent containing 1-2% triethylamine (e.g., 2% Et₃N in ethyl acetate/hexanes), pack the column with this slurry, and elute with a mobile phase containing 1% triethylamine. This neutralizes the acidic sites on the silica, allowing for much cleaner separation.

      • Alternative Purification: Consider extraction with a dilute acid (e.g., 1M HCl) to pull the amine product into the aqueous phase, followed by basification (e.g., with NaOH) and re-extraction into an organic solvent.

Troubleshooting Workflow: A³ Coupling

A3_Troubleshooting start Low Yield in A³ Coupling check_homocoupling Is Diyne (Homocoupling) Product Observed? start->check_homocoupling check_starting_material Are Aldehyde/Alkyne Unreacted? check_homocoupling->check_starting_material No sol_oxygen Reaction is Oxygen-Sensitive. 1. Use Degassed Solvents. 2. Run under Inert Atmosphere (Ar/N₂). check_homocoupling->sol_oxygen Yes check_purification Is the Crude Product Messy but TLC Shows Spot? check_starting_material->check_purification No sol_iminium Iminium Formation is Likely Slow. 1. Add Dehydrating Agent (e.g., MgSO₄). 2. Pre-mix Aldehyde + Amine. 3. Screen Solvents (Toluene, Water). check_starting_material->sol_iminium Yes sol_purification Product is a Basic Amine. 1. Use Base-Washed Silica Gel. 2. Elute with Solvent + 1% Et₃N. 3. Consider Acid/Base Extraction. check_purification->sol_purification Yes

A decision-making workflow for troubleshooting A³ coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main stability differences between propargylamines and ynamides?

A1: This is a crucial consideration for synthesis and storage. Ynamides display a unique balance of stability and reactivity, making them versatile building blocks.[13] Propargylamines are generally stable compounds. Ynamides, which are N-alkynyl amides, are significantly more stable than their ynamine (N-alkynyl amine) counterparts due to the electron-withdrawing effect of the carbonyl group. However, a key pitfall in the synthesis of ynamides from N-propargyl amides is the potential for base-catalyzed isomerization. This process often thermodynamically favors the formation of the corresponding allenamide rather than the desired ynamide.[14] The specific substitution on the amide can influence this equilibrium.[14]

Q2: My palladium catalyst seems to be "poisoned." What are common catalyst poisons in these reactions?

A2: Palladium catalysts are sensitive to a range of substances that can irreversibly bind to the metal center and halt catalysis.[15]

  • Sulfur Compounds: Thiols, sulfides, and even residual sulfate salts can be potent poisons. Ensure starting materials derived from sulfur-containing reagents are rigorously purified.

  • Strongly Coordinating Species: Excessively nucleophilic reagents can act as poisons. For instance, using alkynyllithium reagents directly in palladium-catalyzed alkynylations can be problematic as they can displace the necessary phosphine ligands.[16] Similarly, excess cyanide can terminate the catalytic cycle by forming stable, inactive palladium-cyanide complexes.[17]

  • Other Functional Groups: Functional groups like nitriles, nitro compounds, and some nitrogen heterocycles can coordinate strongly to the palladium center and inhibit activity.[18]

Q3: When should I choose a Cadiot-Chodkiewicz coupling over a Sonogashira coupling?

A3: The choice depends on the desired product.

  • Use Sonogashira coupling when you want to form a C(sp²)-C(sp) bond (coupling an aryl/vinyl halide with a terminal alkyne).

  • Use Cadiot-Chodkiewicz coupling when you want to form a C(sp)-C(sp) bond to create an unsymmetrical 1,3-diyne (coupling a terminal alkyne with a 1-haloalkyne).[19][20][21]

The primary pitfall in Cadiot-Chodkiewicz coupling is similar to the side reaction in Sonogashira: oxidative homocoupling of the terminal alkyne. This is driven by the oxidation of the Cu(I) catalyst to Cu(II) by air.[22] Recent methods have shown that using a reducing agent like sodium ascorbate can make the reaction air-tolerant by regenerating the active Cu(I) species.[22]

Q4: Are there alternative, metal-free methods to generate terminal alkynes for these reactions?

A4: Yes, a common and useful method is the decarboxylation of propiolic acids (alkynyl carboxylic acids). This can be an effective way to generate a terminal alkyne in situ or as a final deprotection step.[23][24] The reaction is often mediated by heat or a base like TMEDA in DMSO.[23] However, be aware that some transition metal catalysts, including copper, can also catalyze the reverse reaction (carboxylation) or other unwanted side reactions.[25]

Data Summary: Typical Sonogashira Reaction Parameters
ParameterAryl IodideAryl BromideAryl Chloride
Pd Catalyst Loading 1-2 mol%2-5 mol%5-10 mol%
Cu Co-Catalyst Loading 2-5 mol%4-10 mol%10-20 mol%
Typical Ligand PPh₃PPh₃, XantphosXPhos, SPhos, RuPhos
Typical Temperature Room Temp - 50 °C60 - 100 °C100 - 140 °C
Common Base Et₃N, DIPEAEt₃N, DBU, K₂CO₃K₂CO₃, Cs₂CO₃
Common Solvent THF, DMF, TolueneToluene, Dioxane, NMPDioxane, Toluene

Note: These are general starting points. Optimization is always required for specific substrates.

References

  • Negishi, E. I., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation. Chemical Reviews, 103(5), 1979-2017. [Link]

  • Gimbert, Y., et al. (2015). Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides. Beilstein Journal of Organic Chemistry, 11, 1482-1491. [Link]

  • Dong, Z., et al. (2023). Synthesis of terminal alkynes via decarboxylation of alkynoic acids. Organic & Biomolecular Chemistry. [Link]

  • Al-Saad, M., et al. (2007). Facile decarboxylation of propiolic acid on a ruthenium center and related chemistry. Journal of Organometallic Chemistry, 692(15), 3325-3333. [Link]

  • ResearchGate. (n.d.). Synthesis of aryl allyl alkynes via reaction with allyl amine and aryl alkynoic acids through decarboxylation. ResearchGate. [Link]

  • DeKorver, K. A., et al. (2010). Ynamides: a modern functional group for the new millennium. Chemical Reviews, 110(9), 5064-5106. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. [Link]

  • Miranzadeh, M. (2013). What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)? ResearchGate. [Link]

  • Wang, D., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 387. [Link]

  • StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. StudySmarter. [Link]

  • Singh, G. (2014). What is the best procedure for Sonogashira coupling? ResearchGate. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Wikipedia. (n.d.). Cadiot–Chodkiewicz coupling. Wikipedia. [Link]

  • ChemistryViews. (2023). Cadiot–Chodkiewicz Reactions Made Air-Tolerant. ChemistryViews. [Link]

  • Wikipedia. (n.d.). A3 coupling reaction. Wikipedia. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Chemistry LibreTexts. (2023). Mannich reaction. Chemistry LibreTexts. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]

  • Casares, J. A., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Journal of the American Chemical Society, 130(17), 5843-5855. [Link]

  • Wikipedia. (n.d.). Mannich reaction. Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. Chemistry Steps. [Link]

  • SynArchive. (n.d.). Cadiot-Chodkiewicz Coupling. SynArchive. [Link]

  • Chemistry LibreTexts. (2023). A3 Coupling Reaction. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Organic Chemistry Portal. [Link]

  • Gooßen, L. J., et al. (2013). Process for preparing a propiolic acid or a derivative thereof.
  • Gholinejad, M., & Ghorbani-Choghamarani, A. (2020). Recent trends and applications of the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry, 18(3), 398-417. [Link]

  • Stahl, S. S., et al. (2012). Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. ACS Catalysis, 2(12), 2736-2741. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Academia.edu. [Link]

  • Seayad, J., & Tillack, A. (2012). A walk around the A3-coupling. Chemical Society Reviews, 41(9), 3790-3807. [Link]

Sources

Impact of reagent purity on 1-Ethynylcyclohexylamine reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Ethynylcyclohexylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on how reagent purity dictates reaction outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-purity results.

Frequently Asked Questions (FAQs)

Q1: My yield of 1-ethynylcyclohexylamine is consistently low, despite following the procedure. What is the most common culprit?

A: The most frequent cause of low yield is moisture contamination. The key step in this synthesis involves the formation of a potent nucleophile, the acetylide anion. This is typically generated using a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-Butyllithium (n-BuLi). These bases react instantly and irreversibly with even trace amounts of water. This quenches the base, preventing it from deprotonating the alkyne, and thus halts the reaction before it can begin. Ensure all glassware is oven- or flame-dried, and all solvents and reagents are rigorously anhydrous.

Q2: I'm observing a significant amount of a byproduct with a similar boiling point, making purification difficult. What could it be?

A: A common byproduct is 1,1'-diethynyl-1,1'-bicyclohexyl-1,1'-diol, which arises from the presence of oxygen. If the reaction is not performed under a strictly inert atmosphere (e.g., Nitrogen or Argon), oxygen can facilitate the oxidative coupling of the intermediate, 1-ethynylcyclohexanol. Another possibility is the presence of other ketone or aldehyde impurities in your starting cyclohexanone, which would react to form different propargyl alcohols.

Q3: Can I use technical-grade solvents and reagents to save costs for a large-scale reaction?

A: While tempting, using lower-grade reagents is a significant risk and often leads to false economies. Technical-grade solvents may contain unacceptable levels of water or peroxides. For example, ethers like THF or diethyl ether can form explosive peroxides which also initiate unwanted side reactions. Technical-grade starting materials may contain isomeric impurities or oxidation products that are difficult to remove from the final product. For reproducible and high-purity synthesis, ACS-grade or higher, specifically designated as anhydrous where appropriate, is strongly recommended.

Q4: The reaction mixture turned dark brown/black immediately after adding the base. Is this normal?

A: While some color change is expected, a rapid shift to a very dark color or the formation of tar-like substances often indicates polymerization or degradation. This can be caused by several factors related to purity:

  • Excessive Heat: Localized heating during the addition of a strong base can cause polymerization of the acetylene or the product.

  • Acidic Impurities: Traces of acid in the starting materials can catalyze polymerization of the alkyne.

  • Peroxides: As mentioned, peroxides in solvents can initiate radical polymerization pathways.

Troubleshooting Guide: Purity-Related Issues

This guide connects common experimental problems to their likely causes related to reagent purity.

Observed Problem Potential Purity-Related Cause Recommended Solution & Prevention
No reaction or very low conversion Moisture in reagents/solvents: Water quenches the strong base (e.g., n-BuLi, NaNH₂) required to form the acetylide anion.[1]Use freshly distilled, anhydrous solvents. Purchase anhydrous grade reagents and handle them under an inert atmosphere. Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or argon.
Formation of a white precipitate before alkyne addition Carbon Dioxide (CO₂) contamination: Strong bases like n-BuLi react with atmospheric CO₂ to form lithium carbonates.Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the setup. Purge the reaction flask thoroughly before adding reagents.
Multiple spots on TLC/GC-MS, unexpected byproducts Impurities in cyclohexanone: Starting material may contain cyclohexanol or other ketones (e.g., 2-methylcyclopentanone) which also react with the acetylide.Purify the cyclohexanone by distillation before use. Verify purity by GC or ¹H NMR.
Peroxides in etheric solvents (THF, Et₂O): Peroxides can initiate radical side reactions and pose a significant safety hazard.Always test etheric solvents for peroxides before use. If positive, purify by passing through an activated alumina column or by distillation from a suitable drying agent (e.g., sodium/benzophenone).
Low yield in the second step (conversion of alcohol to amine) Poor quality nitrile (in Ritter-type reaction): Water in the nitrile (e.g., acetonitrile) can hydrolyze the intermediate nitrilium ion, preventing amine formation.Use anhydrous grade acetonitrile. Consider distilling it over calcium hydride if water contamination is suspected.
Product is off-color (yellow to brown) Air (Oxygen) exposure: The amine product is susceptible to air oxidation, which forms colored impurities.[2]Conduct the reaction work-up and purification (especially distillation) under an inert atmosphere or reduced pressure to minimize air exposure. Store the final product under nitrogen or argon.[3]

In-Depth Analysis & Mechanistic Insights

The primary route to 1-Ethynylcyclohexylamine typically involves two key stages:

  • Alkynylation: Nucleophilic addition of an acetylide anion to cyclohexanone to form the intermediate, 1-ethynylcyclohexanol.

  • Amination: Conversion of the tertiary alcohol into the primary amine, often via a Ritter reaction or a related transformation.

Mechanism: The Critical Alkynylation Step

The success of the entire synthesis hinges on the efficient formation of the acetylide anion and its subsequent attack on the carbonyl carbon of cyclohexanone.

Reaction_Pathway cluster_reagents Reagents & Impurities cluster_reaction Reaction Pathway Acetylene H-C≡C-H Acetylide Acetylide Anion (H-C≡C⁻) Acetylene->Acetylide + Base (B⁻) Base Strong Base (B⁻) (e.g., n-BuLi) Base->Acetylide Cyclohexanone Cyclohexanone Intermediate Alkoxide Intermediate Cyclohexanone->Intermediate Water Water (H₂O) (Impurity) Water->Base Quenches Base! Oxygen Oxygen (O₂) (Impurity) Side Products Side Products Oxygen->Side Products Acetylide->Intermediate + Cyclohexanone Product1 1-Ethynylcyclohexanol Intermediate->Product1 + H⁺ workup Product1->Side Products + O₂ (Coupling) 1-Ethynylcyclohexylamine 1-Ethynylcyclohexylamine Product1->1-Ethynylcyclohexylamine + Amination Step (e.g., Ritter Rxn)

Caption: Alkynylation pathway and key points of impurity interference.

As the diagram illustrates, a strong base is essential to deprotonate acetylene, forming the nucleophilic acetylide. If water is present, it will be deprotonated instead—a simple acid-base reaction that is much faster than the desired deprotonation of the alkyne. This consumes the base, leading to reaction failure. Similarly, oxygen can lead to undesired coupling reactions, consuming the intermediate alcohol and reducing the final yield.

Recommended Experimental Protocol (Alkynylation Step)

This protocol emphasizes the critical handling steps required to mitigate purity-related issues.

Materials:

  • Cyclohexanone (distilled, >99.5%)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Acetylene gas (passed through a cold trap at -78°C)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry argon.

  • Solvent & Reagent Preparation: Transfer anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) to the flask via cannula. Cool the flask to -78°C in a dry ice/acetone bath.

    • Scientist's Note: A temperature of -78°C is crucial to control the reaction rate and prevent side reactions.

  • Acetylene Introduction: Bubble purified acetylene gas through the stirred THF solution for 20-30 minutes to ensure saturation.

  • Base Addition: Slowly add n-BuLi solution dropwise via syringe through the septum over 30 minutes. Maintain the temperature below -70°C. A white precipitate of lithium acetylide should form.

    • Scientist's Note: Adding the strong base slowly to a solution of the alkyne (rather than the other way around) prevents localized high concentrations of the base, which can lead to degradation.

  • Substrate Addition: In a separate, dry flask, dissolve the distilled cyclohexanone (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the acetylide suspension via cannula over 30 minutes, again maintaining the temperature below -70°C.

  • Reaction Monitoring: Stir the mixture at -78°C for 2-3 hours. Progress can be monitored by TLC (staining with potassium permanganate).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78°C. Allow the mixture to warm to room temperature.

    • Scientist's Note: Quenching with a weak acid like NH₄Cl protonates the alkoxide intermediate without causing acid-catalyzed side reactions.

  • Work-up & Isolation: Proceed with a standard aqueous work-up and extraction with an organic solvent (e.g., diethyl ether). The resulting organic phase contains the 1-ethynylcyclohexanol intermediate, which can be purified or used directly in the subsequent amination step.

Data Summary: Impact of Reagent Purity on Yield

The following table provides representative data on how the purity of key reagents can affect the outcome of the alkynylation step.

Cyclohexanone PurityTHF GradeInert AtmosphereApproximate Yield of 1-Ethynylcyclohexanol Purity of Crude Product (by GC)
98% (Technical)Reagent Grade (not dried)No< 5%< 50%
99% (ACS Grade)Reagent Grade (dried over Na₂SO₄)Nitrogen65-75%~85%
>99.5% (Distilled)Anhydrous (from still or sealed bottle)Argon85-95%>97%

This data clearly demonstrates that rigorous control over reagent and solvent purity is directly correlated with both the yield and the quality of the reaction product.

References

  • Abry, R. G. F., & DuPart, M. S. (1995).
  • ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Khan Academy. (n.d.). Formation of imines and enamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Determination of 1-Ethynylcyclohexylamine: A Comparative Analysis of HPLC, GC, and CE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

1-Ethynylcyclohexylamine is a valuable primary amine building block utilized in the synthesis of more complex molecular frameworks, including bicyclic and tetracyclic compounds.[1] In both academic research and pharmaceutical development, the chemical purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring reaction reproducibility, optimizing yields, and preventing the introduction of unwanted impurities into a synthetic pathway. The presence of even minor impurities can lead to significant downstream consequences, including altered biological activity or the formation of toxic byproducts.

This guide provides an in-depth, comparative analysis of robust analytical methodologies for determining the purity of 1-Ethynylcyclohexylamine. As a small, volatile, and basic primary amine lacking a native chromophore, this molecule presents a classic analytical challenge that necessitates a carefully considered approach.[2][3] We will explore a primary High-Performance Liquid Chromatography (HPLC) method in detail and contrast its performance with two powerful alternatives: Gas Chromatography (GC) and Capillary Electrophoresis (CE). Our discussion is grounded in established analytical principles and adheres to the validation expectations outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[4][5][6][7]

The Primary Challenge: Analyzing a Small, Basic, Non-Chromophoric Amine

The physicochemical properties of 1-Ethynylcyclohexylamine dictate the analytical strategy:

  • Lack of a Chromophore: The molecule does not possess a significant UV-absorbing functional group, rendering standard UV-Vis detection in HPLC ineffective for achieving the required sensitivity.

  • High Basicity: As a primary amine, the molecule is basic. In reversed-phase HPLC, this can lead to deleterious interactions with residual acidic silanol groups on the surface of silica-based stationary phases, resulting in poor peak shape (tailing) and unreliable quantification.[2] Similarly, in GC, its polarity and basicity can cause adsorption to active sites within the column, also leading to tailing peaks.[3][8][9]

  • Volatility: The compound's relatively low boiling point (65-66 °C at 20 mmHg) makes it a suitable candidate for GC analysis.

These challenges necessitate strategies that either modify the molecule to make it more "well-behaved" chromatographically or employ specialized instrumentation and columns designed to handle such difficult analytes.

High-Performance Liquid Chromatography (HPLC): A Robust Method via Pre-Column Derivatization

For routine quality control, an HPLC method offers a superb balance of robustness, resolution, and accessibility. To overcome the detection and peak shape challenges, our recommended approach is pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol, such as N-acetyl-cysteine.

The Causality Behind the Choice: The reaction between OPA, the primary amine of 1-Ethynylcyclohexylamine, and a thiol is a rapid and quantitative process that forms a highly fluorescent and strongly UV-absorbing sulfonatoisoindole derivative.[10] This single step solves two problems simultaneously: it introduces a powerful chromophore/fluorophore for sensitive detection and converts the small, polar amine into a larger, less polar derivative that exhibits excellent retention and peak shape on standard C18 reversed-phase columns.[10][11]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Pre-Column Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh 1-Ethynylcyclohexylamine (Sample & Standard) p2 Dissolve in Diluent (e.g., Acetonitrile/Water) p1->p2 d1 Mix Aliquot with OPA/Thiol Reagent in Borate Buffer p2->d1 d2 React for ~1-2 min at Room Temperature d1->d2 a1 Inject Derivatized Sample onto C18 Column d2->a1 a2 Gradient Elution with Mobile Phase A/B a1->a2 a3 Detect at 330 nm (Fluorescence) or 340 nm (UV) a2->a3 data1 Integrate Peak Areas a3->data1 data2 Calculate Purity by Area Percent Normalization data1->data2 GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing p1 Weigh 1-Ethynylcyclohexylamine p2 Dissolve in Volatile Solvent (e.g., Methylene Chloride) p1->p2 a1 Inject into Heated Inlet p2->a1 a2 Separate on Base-Deactivated Capillary Column a1->a2 a3 Temperature Programmed Oven a2->a3 a4 Detect with Flame Ionization Detector (FID) a3->a4 data1 Integrate Peak Areas a4->data1 data2 Calculate Purity by Area Percent Normalization data1->data2 CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing p1 Weigh 1-Ethynylcyclohexylamine p2 Dissolve in Background Electrolyte (e.g., Phosphate Buffer) p1->p2 a1 Hydrodynamic Injection into Fused-Silica Capillary p2->a1 a2 Apply High Voltage (e.g., 20-30 kV) a1->a2 a3 On-Capillary Detection with DAD (low UV) a2->a3 data1 Integrate Peak Areas a3->data1 data2 Calculate Purity by Corrected Area Percent data1->data2

Sources

A Guide to the Spectroscopic Interpretation of 1-Ethynylcyclohexylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the unambiguous structural confirmation of novel chemical entities is paramount. 1-Ethynylcyclohexylamine is a valuable building block in medicinal chemistry and materials science, finding use in the synthesis of diverse structures from bicyclic compounds to potential anticancer agents.[1][2] Its unique structure, combining a primary amine and a terminal alkyne on a quaternary carbon center, presents a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, offering a comparative framework against related structures to empower researchers in their analytical workflows.

Part 1: Infrared (IR) Spectroscopy - Probing Functional Group Vibrations

Infrared spectroscopy is a powerful first-pass analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), we can generate a spectrum that is characteristic of the molecule's covalent bonds.

Predicted IR Spectrum of 1-Ethynylcyclohexylamine

The structure of 1-Ethynylcyclohexylamine contains three key regions of interest: the terminal alkyne, the primary amine, and the saturated cyclohexyl ring.

  • The Terminal Alkyne (–C≡C-H): This group is responsible for two highly characteristic absorptions.

    • ≡C-H Stretch: A strong and notably sharp peak is expected around 3300 cm⁻¹. This absorption is a hallmark of a hydrogen atom attached to an sp-hybridized carbon.[3]

    • C≡C Stretch: A weaker absorption between 2100-2260 cm⁻¹ signifies the carbon-carbon triple bond stretch.[3] Its intensity can be variable, but its position in a relatively "quiet" region of the spectrum makes it diagnostically significant.

  • The Primary Amine (–NH₂): Primary amines have two N-H bonds, leading to two distinct stretching vibrations.

    • N-H Stretch: A pair of medium-intensity bands is anticipated in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds.[4] It is crucial to note that these bands will likely overlap with the sharp ≡C-H stretch. However, the amine signals are typically broader than the alkyne signal.

    • N-H Bend: A medium to strong "scissoring" vibration typically appears around 1615 cm⁻¹.[5]

  • The Cyclohexyl Ring (C-H):

    • sp³ C-H Stretch: Strong, complex absorptions are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, which are characteristic of the C-H bonds within the saturated ring.[5]

Comparative IR Analysis

To appreciate the unique spectrum of 1-Ethynylcyclohexylamine, we compare it with its parent amine, Cyclohexylamine, and a simple terminal alkyne.

Functional Group1-Ethynylcyclohexylamine (Predicted)Cyclohexylamine (Reference)1-Hexyne (Reference)
≡C-H Stretch ~3300 cm⁻¹ (Strong, Sharp)Absent~3324 cm⁻¹ (Strong, Sharp)[3]
C≡C Stretch 2100-2260 cm⁻¹ (Weak-Medium)Absent~2126 cm⁻¹ (Weak-Medium)[3]
N-H Stretch ~3350 & 3450 cm⁻¹ (Two bands, Medium)~3378 & 3291 cm⁻¹ (Two bands, Medium)[5]Absent
N-H Bend ~1615 cm⁻¹ (Medium)~1615 cm⁻¹ (Medium)[5]Absent
sp³ C-H Stretch 2850-2960 cm⁻¹ (Strong)2850-2960 cm⁻¹ (Strong)[5]Present

This comparison demonstrates that only the spectrum of 1-Ethynylcyclohexylamine will exhibit the characteristic absorptions for both a primary amine and a terminal alkyne, providing clear evidence for the successful synthesis of the target molecule.

Part 2: NMR Spectroscopy - Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. It is the gold standard for unambiguous structural determination.

¹H NMR Spectrum of 1-Ethynylcyclohexylamine

The proton NMR spectrum is predicted to show three main signal regions corresponding to the distinct proton environments.

  • Acetylenic Proton (≡C-H): This proton is expected to appear as a singlet in the range of δ 2.0-3.0 ppm .[6] This upfield (shielded) position, relative to vinylic protons (δ 5-6 ppm), is a consequence of magnetic anisotropy. The circulating π-electrons of the triple bond induce a local magnetic field that opposes the applied field along the alkyne axis, shielding the attached proton.[7]

  • Amine Protons (-NH₂): These protons typically appear as a broad singlet whose chemical shift is highly variable and dependent on solvent, concentration, and temperature. A key identification method is to add a drop of D₂O to the NMR tube; the -NH₂ signal will disappear due to rapid proton-deuteron exchange.[4]

  • Cyclohexyl Protons (-CH₂-): The ten protons of the cyclohexyl ring will produce a complex series of overlapping multiplets in the aliphatic region, typically between δ 1.0-2.0 ppm .

¹³C NMR Spectrum of 1-Ethynylcyclohexylamine

The carbon spectrum provides complementary information, particularly for the non-protonated (quaternary) carbons.

  • Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons will resonate in a characteristic downfield region. The terminal carbon (≡C -H) is expected around δ 65-85 ppm , while the quaternary carbon (C ≡C-) appears slightly more downfield, around δ 70-100 ppm .[6]

  • Quaternary Cyclohexyl Carbon (-C(NH₂)(C≡CH)-): The sp³ carbon attached to both the amine and ethynyl groups will be significantly downfield from the other ring carbons due to the electronegativity of the attached nitrogen and the influence of the alkyne.

  • Cyclohexyl Carbons (-CH₂-): The remaining five CH₂ carbons of the ring will appear in the aliphatic region, with expected shifts based on their distance from the substituted carbon.

Comparative NMR Analysis

A comparison with cyclohexylamine is essential to highlight the spectral impact of introducing the ethynyl group.

Table 2: ¹H NMR Chemical Shift Comparison

Proton Type1-Ethynylcyclohexylamine (Predicted)Cyclohexylamine (Reference)
≡C-H ~2.5 ppm (s, 1H)Absent
-NH₂ Variable (broad s, 2H)~1.5 ppm (broad s, 2H)[5]
-CH-N Absent~2.4-2.6 ppm (m, 1H)[5][8]
Cyclohexyl CH₂ ~1.0-2.0 ppm (m, 10H)~1.0-1.8 ppm (m, 10H)[5][8]

Table 3: ¹³C NMR Chemical Shift Comparison

Carbon Type1-Ethynylcyclohexylamine (Predicted)Cyclohexylamine (Reference)
-C≡C- ~65-100 ppm (two signals)Absent
C1 (C-N) Downfield Quaternary C~50.2 ppm[5]
C2, C6 Aliphatic region~33.7 ppm[5]
C3, C5 Aliphatic region~25.4 ppm[5]
C4 Aliphatic region~24.6 ppm[5]

The most striking differences are the appearance of the acetylenic proton and carbon signals in 1-ethynylcyclohexylamine and the conversion of the C1 signal from a methine (-CH-) in cyclohexylamine to a quaternary carbon in the target compound.

Experimental Protocols & Workflows

Trustworthy data is built upon robust methodologies. The following are generalized protocols for acquiring high-quality spectra.

Protocol 1: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

  • Sample Application: Place a single drop of neat 1-Ethynylcyclohexylamine liquid directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically background-corrected. Label significant peaks corresponding to the key functional groups.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethynylcyclohexylamine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument shimming procedures to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time and more scans are required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals to determine proton ratios.

Visualized Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 1-Ethynylcyclohexylamine (Neat Liquid & CDCl3 Soln.) IR_Spec FTIR-ATR Spectrometer Sample->IR_Spec NMR_Spec NMR Spectrometer (¹H & ¹³C) Sample->NMR_Spec IR_Data Identify Vibrational Modes (C≡C-H, N-H, C≡C) IR_Spec->IR_Data NMR_Data Assign Chemical Shifts (Analyse Multiplicity & Integration) NMR_Spec->NMR_Data Comparison Compare with Reference Spectra (Cyclohexylamine) IR_Data->Comparison NMR_Data->Comparison Confirmation Unambiguous Structure Confirmation Comparison->Confirmation

Caption: Workflow for structural elucidation of 1-Ethynylcyclohexylamine.

Key Functional Groups and Their Spectroscopic Regions

G Molecule 1-Ethynylcyclohexylamine IR_Node IR Spectroscopy (cm⁻¹) ≡C-H (~3300) N-H (~3400) sp³ C-H (~2900) C≡C (~2150) N-H bend (~1615) Molecule->IR_Node Vibrational Modes NMR_Node ¹H NMR (δ ppm) Cyclohexyl H (1-2) ≡C-H (2-3) N-H (variable) Molecule->NMR_Node Chemical Environments

Caption: Correlation of molecular structure with key spectral regions.

Conclusion

The structural characterization of 1-Ethynylcyclohexylamine is straightforward when employing a combined analytical approach. IR spectroscopy provides rapid confirmation of the essential amine and terminal alkyne functional groups. Simultaneously, ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the carbon-hydrogen framework, with the chemical shifts of the acetylenic and quaternary carbons serving as definitive proof of structure. By comparing these spectra against simpler, related molecules like cyclohexylamine, researchers can confidently verify the identity and purity of their material, ensuring the integrity of their subsequent research and development efforts.

References

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Comparison of 1-Ethynylcyclohexylamine with other terminal alkynes in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Terminal Alkynes

Terminal alkynes are foundational building blocks in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their linear geometry and reactive C-H bond enable a vast array of transformations, including cross-coupling, cycloaddition, and alkynylation reactions.[1] Within this class of reagents, 1-Ethynylcyclohexylamine stands out due to its unique trifunctional nature: it incorporates a terminal alkyne, a bulky cycloalkyl group, and a nucleophilic primary amine. This guide provides an in-depth comparison of 1-ethynylcyclohexylamine with other common terminal alkynes, offering field-proven insights and experimental data to inform strategic decisions in synthetic route design for researchers, scientists, and drug development professionals. The propargylamine moiety, of which 1-ethynylcyclohexylamine is a prime example, is a widely distributed and important group in medicinal chemistry and drug discovery.[2][3][4][5]

Structural and Physicochemical Profiles: A Comparative Overview

The reactivity of a terminal alkyne is profoundly influenced by the steric and electronic nature of its substituent. 1-Ethynylcyclohexylamine presents a unique combination of these factors.

  • Steric Effects: The presence of the cyclohexyl ring introduces significant steric bulk adjacent to the reactive alkyne. This steric hindrance can influence reaction rates and selectivity, often preventing undesirable side reactions like homocoupling.[6][7] In contrast to the planar phenyl group of phenylacetylene or the linear alkyl chain of 1-hexyne, the chair conformation of the cyclohexane ring creates a distinct three-dimensional pocket around the reaction center.[8]

  • Electronic Effects: The primary amine at the α-position is an electron-donating group. This can increase the electron density of the alkyne, potentially modulating its reactivity in metal-catalyzed processes. Furthermore, the amine itself can act as an internal base or ligand, influencing the catalytic cycle in certain reactions.[9] This contrasts sharply with alkynes bearing electron-withdrawing groups or simple alkyl/aryl substituents.

G A A B B C C D D caption Fig. 1: Structural comparison of terminal alkynes.

Fig. 1: Structural comparison of terminal alkynes.

Comparative Performance in Key Synthetic Transformations

The true utility of a building block is revealed in its performance across a range of chemical reactions. Here, we compare 1-ethynylcyclohexylamine to other alkynes in cornerstone synthetic methods.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a pillar of modern synthesis.[1][10] The choice of alkyne can dramatically affect reaction efficiency, yield, and the prevalence of side products, such as Glaser homocoupling.[10]

The bulky cyclohexyl group of 1-ethynylcyclohexylamine can be advantageous, often minimizing the undesired homocoupling of the alkyne. However, this same steric hindrance may also slow the rate of the desired cross-coupling reaction compared to less hindered alkynes like phenylacetylene.[11] The presence of the amine can also coordinate to the metal catalysts, which may either inhibit or accelerate the reaction depending on the specific ligand and conditions used.

Alkyne SubstrateAryl HalideCatalyst SystemBase/SolventYield (%)Reference
1-Ethynylcyclohexylamine 2-Iodoaniline(PPh₃)₂CuBH₄ (5 mol%)DBU/Ethanol>99%[12]
PhenylacetyleneIodobenzenePd(CH₃CN)₂Cl₂/cataCXium ACs₂CO₃/Dioxane~95%[13]
Phenylacetylene4-BromobenzonitrileNS-MCM-41-Pd/CuI/PPh₃Et₃N96%[14]
1-Hexyne2-IodotolueneOxPdCy@clayK₂CO₃/PEG-200~90%[15]
2-Methyl-3-butyn-2-ol3-IodoanilinePd₁@NC/CuI/PPh₃NEt₃/MeCN~85%[10]

Note: Yields are representative and highly dependent on specific reaction conditions. Direct comparison requires identical reaction setups.

A³ (Aldehyde-Alkyne-Amine) Coupling: A Gateway to Propargylamines

The A³ coupling is a powerful one-pot, three-component reaction that efficiently synthesizes propargylamines.[16][17][18] Propargylamines are crucial intermediates for nitrogen-containing heterocycles and are found in numerous biologically active compounds.[3][19]

When using 1-ethynylcyclohexylamine in the context of A³ coupling, its inherent amine functionality presents a unique scenario. While it could potentially undergo an intramolecular or intermolecular reaction, it is more commonly used as the alkyne component with a different primary or secondary amine. In this role, its reactivity is compared to other terminal alkynes. The steric bulk can influence the approach to the iminium ion intermediate, potentially leading to different diastereoselectivities when chiral aldehydes or amines are used.[20]

G start start imine imine start->imine Condensation attack attack imine->attack alkyne alkyne acetylide acetylide alkyne->acetylide C-H Activation acetylide->attack product product attack->product C-C Bond Formation caption Fig. 2: Logical workflow of the A³ coupling reaction.

Fig. 2: Logical workflow of the A³ coupling reaction.

Click Chemistry: The CuAAC Reaction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency, selectivity, and biocompatibility.[21] The reaction's success depends on the accessibility of the terminal alkyne. The steric hindrance imparted by the cyclohexyl group in 1-ethynylcyclohexylamine may slightly decrease the reaction rate compared to less encumbered alkynes like propargyl alcohol or simple alkyl alkynes. However, the reaction is typically so robust that excellent yields are still achievable, and the bulky substituent can be a desirable feature for introducing specific steric properties into the final triazole product.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthesis relies on robust, reproducible protocols. Below is a representative, detailed methodology for a Sonogashira coupling reaction.

Protocol: Sonogashira Coupling of 1-Ethynylcyclohexylamine with an Aryl Iodide

Objective: To synthesize N-(1-(arylethynyl)cyclohexyl)amine.

Materials:

  • 1-Ethynylcyclohexylamine (1.0 eq)

  • Aryl Iodide (e.g., 2-Iodoaniline, 1.0 eq)

  • Bis(triphenylphosphine)copper(I) tetrahydroborate [(PPh₃)₂CuBH₄] (0.05 eq)

  • 1,8-Diazabicycloundec-7-ene (DBU) (2.0 eq)

  • Anhydrous Ethanol (to make a 0.2 M solution with respect to the limiting reagent)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Methodology:

  • Vessel Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of inert gas (N₂ or Ar) and allowed to cool to room temperature.

  • Reagent Addition: To the flask, add the aryl iodide (1.0 eq), (PPh₃)₂CuBH₄ (0.05 eq), and anhydrous ethanol.

    • Causality: The use of a copper(I) catalyst is crucial for the formation of the copper acetylide intermediate. The palladium-free system described here is an efficient alternative to traditional Pd/Cu systems.[12]

  • Substrate Addition: Add 1-ethynylcyclohexylamine (1.0 eq) followed by DBU (2.0 eq) via syringe.

    • Causality: DBU acts as a non-nucleophilic organic base to deprotonate the terminal alkyne, facilitating the formation of the reactive acetylide species without competing in side reactions.

  • Reaction Execution: The reaction mixture is heated to 120 °C and stirred vigorously under the inert atmosphere.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Workup: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with saturated aqueous NH₄Cl solution and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the pure 2-ethynylaniline derivative.

    • Self-Validation: Characterization of the final product by ¹H NMR, ¹³C NMR, and HRMS confirms the successful coupling and validates the protocol.

Applications in Drug Discovery and Medicinal Chemistry

The propargylamine scaffold is a privileged structure in medicinal chemistry, appearing in drugs for neurodegenerative disorders like Parkinson's disease (e.g., rasagiline, selegiline).[19][22] The unique structure of 1-ethynylcyclohexylamine makes it a particularly attractive building block for several reasons:

  • Introduction of Rigidity: The cyclohexyl group acts as a rigid, three-dimensional scaffold, which can help lock a molecule into a specific bioactive conformation, potentially improving binding affinity and selectivity.[23][24]

  • Vector for Further Synthesis: The terminal alkyne is a versatile handle for late-stage functionalization via reactions like Sonogashira coupling or CuAAC, enabling the rapid generation of compound libraries for screening.[25]

  • Modulation of Physicochemical Properties: The cycloalkylamine moiety can improve pharmacokinetic properties such as solubility and membrane permeability.[22]

G start start reaction1 reaction1 start->reaction1 intermediate intermediate reaction1->intermediate reaction2 reaction2 intermediate->reaction2 product product reaction2->product caption Fig. 3: Use of 1-Ethynylcyclohexylamine in a drug discovery workflow.

Fig. 3: Use of 1-Ethynylcyclohexylamine in a drug discovery workflow.

Conclusion

1-Ethynylcyclohexylamine is a potent and versatile building block in organic synthesis, offering a unique combination of steric bulk and electronic properties. Its performance must be carefully weighed against that of simpler terminal alkynes.

  • Choose 1-Ethynylcyclohexylamine when:

    • Introducing a rigid, three-dimensional cyclohexylamine scaffold is a key objective in molecular design, particularly in medicinal chemistry.

    • Minimizing alkyne homocoupling side reactions is critical.

    • The synthesis of complex bicyclic or polycyclic nitrogen-containing structures is the goal.[26][27]

  • Consider alternatives like Phenylacetylene or 1-Hexyne when:

    • Maximizing reaction speed is the primary concern and steric hindrance is undesirable.

    • A simple, unfunctionalized alkyne is required for the synthetic strategy.

    • Cost is a major limiting factor, as simpler alkynes are generally more economical.

By understanding the distinct reactivity profile of 1-ethynylcyclohexylamine, researchers can harness its unique structural attributes to build molecular complexity and accelerate the discovery of novel chemical entities.

References

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A Senior Application Scientist’s Guide to the Structural Validation of 1-Ethynylcyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

1-Ethynylcyclohexylamine and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The rigid cyclohexyl scaffold combined with the reactive ethynyl group and the basic amino functionality creates a versatile platform for synthesizing novel bioactive molecules. However, as with any synthetic program, the journey from a proposed structure on paper to a validated molecular entity is fraught with potential ambiguity. Isomers, unexpected reaction byproducts, and degradation products can compromise experimental results and lead to costly dead ends in development.

Therefore, rigorous and orthogonal structural validation is not merely a procedural step but the bedrock of reliable scientific discovery. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of 1-Ethynylcyclohexylamine derivatives. It is structured not as a rigid manual, but as a logical workflow, mirroring the decision-making process in a professional analytical laboratory. We will delve into the causality behind experimental choices, provide field-tested protocols, and demonstrate how integrating data from multiple techniques leads to irrefutable structural confirmation.

The Analytical Workflow: A Multi-Pronged Approach

The definitive elucidation of a novel compound's structure is rarely achieved with a single technique. Instead, it is a process of assembling a puzzle where each analytical method provides a unique set of clues. Our recommended workflow prioritizes a tiered approach, starting with rapid, high-throughput methods to confirm molecular weight and functional groups, followed by more detailed spectroscopic analysis to map the precise atomic connectivity.

G cluster_1 Detailed Structural Mapping cluster_2 Absolute Confirmation (If Required) MS Mass Spectrometry (MS) Confirm Molecular Weight NMR NMR Spectroscopy (1D & 2D) Establish Connectivity MS->NMR Elemental Composition Confirmed FTIR FTIR Spectroscopy Identify Key Functional Groups FTIR->NMR Functional Groups Confirmed XRAY X-Ray Crystallography Determine 3D Structure NMR->XRAY Ambiguous Stereochemistry or Need for Absolute Proof

Caption: An integrated workflow for structural validation.

Mass Spectrometry (MS): The First Verdict on Molecular Identity

Mass spectrometry is the cornerstone of structural analysis, providing the most direct measurement of a molecule's mass.[1][2] For derivatives of 1-Ethynylcyclohexylamine, the primary goal is to confirm the molecular weight and, with high-resolution instruments, deduce the elemental formula.

Causality in Technique Selection: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is critical and depends on the derivative's properties.

  • GC-MS with Electron Ionization (EI): This is a powerful technique for volatile and thermally stable compounds.[3] The high-energy EI process generates reproducible fragmentation patterns that act as a structural "fingerprint," which can be invaluable for identifying known compounds through library searches or for deducing the structure of new ones.[2] However, a significant drawback is that the molecular ion (the intact molecule with one electron removed) may be weak or entirely absent, complicating molecular weight determination.[2] For primary amines like our target compounds, poor peak shape due to interaction with the GC system is a common issue, often necessitating chemical derivatization (e.g., acylation or silylation) to increase volatility and reduce polarity.[4][5][6]

  • LC-MS with Electrospray Ionization (ESI): ESI is a "soft" ionization technique, making it ideal for less volatile or thermally sensitive derivatives.[1][3] It typically produces an abundant protonated molecule [M+H]+, providing a clear and unambiguous confirmation of the molecular weight. While ESI itself causes minimal fragmentation, structural information can be obtained by using tandem mass spectrometry (MS/MS), where the [M+H]+ ion is isolated and fragmented in a controlled manner.[2]

Experimental Protocol: High-Resolution LC-MS (ESI)

This protocol is designed to provide a definitive elemental composition, a self-validating standard in pharmaceutical development.

  • Sample Preparation: Dissolve approximately 1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would run from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Scan Range: m/z 100-1000.

    • Data Analysis: Extract the exact mass of the [M+H]+ ion. Use the instrument's software to calculate the elemental composition, constraining the search to C, H, N, and any other expected elements (e.g., O, Cl, F). The calculated mass should be within 5 ppm of the measured mass.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid, non-destructive technique that excels at identifying the functional groups present in a molecule.[7] It is an essential confirmatory tool in our workflow. For a 1-Ethynylcyclohexylamine derivative, we are looking for the characteristic vibrational signatures of the alkyne and amine groups.

Interpreting the Spectrum

The presence or absence of specific absorption bands provides immediate structural confirmation.

Functional GroupVibrationExpected Frequency (cm⁻¹)IntensityNotes
Terminal Alkyne ≡C-H Stretch3330 - 3270Strong, SharpA key indicator of a terminal alkyne. Disappears if the alkyne is substituted.[8][9]
C≡C Stretch2260 - 2100Weak to MediumMay be weak in symmetric molecules.[8][9]
Primary Amine N-H Stretch3500 - 3300Medium (two bands)The presence of two distinct bands is characteristic of a primary (-NH₂) group.[10][11]
N-H Bend1650 - 1580MediumCan sometimes overlap with C=C stretches.
Cyclohexane C-H Stretch3000 - 2850StrongPresent in nearly all organic molecules, but confirms the aliphatic scaffold.[8]

Causality Insight: If a synthetic step was intended to, for example, acylate the amine, the two N-H stretching bands of the primary amine should be replaced by a single N-H band of a secondary amide (~3300 cm⁻¹) and a strong C=O stretch (~1650 cm⁻¹). This direct comparison validates the reaction's success.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR has largely replaced traditional salt plate methods for its simplicity and speed.

  • Sample Preparation: No preparation is needed for liquid samples. Place one drop of the purified liquid derivative directly onto the ATR crystal. For solid samples, place a small amount of the powder on the crystal and apply pressure using the anvil.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum for the key absorption bands listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While MS confirms what a molecule is made of and FTIR confirms its functional groups, NMR spectroscopy reveals the precise atomic connectivity, establishing the carbon-hydrogen framework.[12][13] For any novel derivative, a full suite of 1D and 2D NMR experiments is mandatory for unambiguous structure elucidation.[14]

Key NMR Experiments and Their Purpose
  • ¹H NMR: Provides information about the chemical environment and number of different types of protons. Integration of peaks reveals the relative ratio of protons.

  • ¹³C NMR: Shows the number of distinct carbon environments. The chemical shift indicates the type of carbon (e.g., sp³, sp², sp).[15]

  • DEPT-135: A crucial experiment that distinguishes between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons. Quaternary carbons are absent.

  • 2D COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, allowing you to "walk" along a chain of connected protons (e.g., around the cyclohexane ring).[14]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing definitive ¹H-C assignments.[14][15]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over 2-3 bonds. This is the most powerful experiment for connecting different parts of the molecule, such as linking the ethynyl proton to the quaternary carbon of the cyclohexane ring.[14]

G cluster_0 NMR Data Integration H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connections) H1->COSY HSQC HSQC (Direct ¹H-¹³C) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C) H1->HMBC C13 ¹³C & DEPT (Carbon Types) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure Builds H-H Spin Systems HSQC->Structure Assigns Protons to Carbons HMBC->Structure Connects Fragments & Identifies Quaternary Carbons

Caption: Logical flow of information in 2D NMR analysis.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (CDCl₃ is common, but DMSO-d₆ may be needed for less soluble compounds).[14] Filter the solution into a clean NMR tube.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum (16 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (requires more scans, e.g., 1024, due to the low natural abundance of ¹³C).[15]

    • Acquire a DEPT-135 spectrum.

    • Acquire standard gradient-selected 2D COSY, HSQC, and HMBC spectra. Modern spectrometers can often run these experiments automatically overnight.

  • Data Analysis (A Self-Validating System):

    • Step 1: Use the ¹H and ¹³C spectra to count the number of unique proton and carbon signals. This must match the elemental formula from HRMS.

    • Step 2: Use HSQC to link every proton signal to its corresponding carbon signal.

    • Step 3: Use COSY to connect the protons of the cyclohexane ring.

    • Step 4: Use HMBC to find long-range correlations. Critically, look for a correlation from the ethynyl proton (≡C-H) to the quaternary carbon (C1) and the adjacent carbon (C2) of the alkyne. Also, look for correlations from the cyclohexane protons to any substituent carbons. This step validates the entire molecular assembly.

X-Ray Crystallography: The Ultimate Arbiter

For absolute proof of structure, including stereochemistry, single-crystal X-ray crystallography is the undisputed gold standard.[16][17] It provides a three-dimensional map of the electron density in a molecule, allowing for the precise determination of bond lengths, bond angles, and absolute configuration.

Applicability and Limitations

The primary requirement for this technique is the ability to grow a high-quality, single crystal of the compound or a suitable salt derivative. This can be a significant bottleneck and is often a matter of trial and error.[18] While powerful, it is not a high-throughput technique and is typically reserved for final confirmation of key compounds, especially those with chiral centers where the stereochemistry cannot be determined by NMR alone.

Experimental Protocol Overview
  • Crystallization: The compound is dissolved in a variety of solvents and solvent mixtures, and crystallization is induced through methods like slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays, producing a unique pattern of reflections.[17]

  • Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data, yielding the final 3D structure.

Comparative Summary of Techniques

TechniqueInformation ProvidedKey AdvantageKey Limitation
HRMS (ESI) Elemental Formula, Molecular WeightUnambiguous molecular formula.[2]Provides no connectivity information.
GC-MS (EI) Fragmentation Pattern, MWReproducible fragmentation aids identification.Molecular ion may be absent; requires volatility.[2]
FTIR Presence of Functional GroupsRapid, non-destructive, excellent for reaction monitoring.Gives limited information on the overall skeleton.
NMR (1D & 2D) Complete Connectivity, StereochemistryThe most powerful tool for de novo structure elucidation in solution.[13]Requires more sample and time; complex spectra can be challenging to interpret.
X-Ray Absolute 3D Structure, Crystal PackingThe "gold standard" for structural proof.[17][19]Requires a suitable single crystal, which can be difficult to obtain.[18]

Conclusion

The structural validation of 1-Ethynylcyclohexylamine derivatives is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. A high-resolution mass spectrum provides the elemental formula, FTIR confirms the expected functional modifications, and a comprehensive suite of NMR experiments pieces together the atomic framework. Each step serves to validate the previous one, building a robust and defensible structural assignment. For critical applications, particularly in regulated environments like drug development, the final, irrefutable proof provided by X-ray crystallography may be necessary. By following this integrated workflow, researchers can proceed with confidence, knowing that the molecules they are studying are precisely what they were designed to be.

References

  • ResearchGate. (n.d.). Chemical structures of cyclohexylamine derivatives (hydrochloride salts). Retrieved from [Link]

  • NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethynylcyclohexylamine. PubChem Compound Database. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. SpringerLink. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020, February 15). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Oxford Academic. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethynylcyclohexylamine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethynylcyclohexylamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50). Retrieved from [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Retrieved from [Link]

  • Kusch, P. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. Retrieved from [Link]

  • SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

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  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-ethynylcyclohexylamine. NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to Catalytic Systems in the Synthesis and Derivatization of 1-Ethynylcyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, 1-Ethynylcyclohexylamine stands as a valuable building block, prized for its utility in constructing complex molecular architectures found in numerous pharmaceutical agents and bioactive compounds. The strategic incorporation of its rigid ethynyl group and reactive primary amine functionality allows for diverse synthetic elaborations. This guide offers a comparative analysis of various catalytic systems employed in the synthesis of 1-Ethynylcyclohexylamine and its subsequent reactions, providing experimental data and field-proven insights to inform your selection of the most efficacious catalytic strategy.

I. Introduction to 1-Ethynylcyclohexylamine and its Synthetic Significance

1-Ethynylcyclohexylamine is a bifunctional molecule that serves as a versatile synthon in drug discovery and development. Its cyclohexyl scaffold provides a three-dimensional framework, while the terminal alkyne and primary amine groups offer orthogonal handles for a variety of chemical transformations. The synthesis of this key intermediate and its subsequent derivatization are critically dependent on the choice of catalyst, which governs reaction efficiency, selectivity, and overall yield. This guide will explore the catalytic landscape for the key transformations involving this valuable molecule.

II. Catalytic Synthesis of 1-Ethynylcyclohexylamine: A Two-Step Approach

The most common and practical route to 1-Ethynylcyclohexylamine involves a two-step sequence starting from cyclohexanone: 1) catalytic ethynylation to form 1-ethynylcyclohexanol, followed by 2) catalytic amination. A direct, one-pot three-component (A3) coupling of cyclohexanone, acetylene, and ammonia to produce 1-Ethynylcyclohexylamine is theoretically plausible but less documented in the literature for this specific substrate.

A. Step 1: Catalytic Ethynylation of Cyclohexanone

The addition of an acetylene moiety to cyclohexanone is a crucial C-C bond-forming reaction. The choice of catalyst significantly impacts the yield and reaction conditions. Below is a comparison of common catalytic systems for this transformation.

Table 1: Comparative Performance of Catalysts for the Ethynylation of Cyclohexanone

Catalyst SystemAcetylene SourceSolventTemperature (°C)Time (h)Yield of 1-ethynylcyclohexanol (%)Reference
KOH Acetylene gasLiquid Ammonia-332~70-80[1]
NaOH Acetylene gasLiquid Ammonia-332~70-80[1]
Cs₂CO₃/DMSO/H₂O Calcium CarbideDMSO/H₂ORT12~85[2]

Expertise & Experience: Causality Behind Experimental Choices

The use of strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in liquid ammonia is a classical and effective method for the ethynylation of ketones[1]. The low temperature (-33 °C) is necessary to maintain ammonia as a liquid and to control the exothermicity of the reaction. The high yields are attributed to the high solubility of acetylene in liquid ammonia and the strong basicity of the acetylide anion generated in situ.

The cesium carbonate (Cs₂CO₃) system in a mixture of dimethyl sulfoxide (DMSO) and water offers a milder and more operationally simple alternative[2]. DMSO is a polar apathetic solvent that enhances the basicity of the carbonate, while the presence of a small amount of water facilitates the generation of acetylene from calcium carbide. This system avoids the need for cryogenic conditions and handling of gaseous acetylene under pressure, making it an attractive option for laboratory-scale synthesis.

Experimental Protocol: Ethynylation of Cyclohexanone using Cs₂CO₃/DMSO/H₂O

  • To a stirred suspension of calcium carbide (1.2 equivalents) in a mixture of DMSO and water (10:1 v/v), add cesium carbonate (0.1 equivalents).

  • Add cyclohexanone (1.0 equivalent) dropwise to the suspension at room temperature.

  • Stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-ethynylcyclohexanol.

Workflow for Ethynylation of Cyclohexanone

Ethynylation_Workflow start Start reactants Cyclohexanone, CaC₂, Cs₂CO₃, DMSO/H₂O start->reactants reaction Stir at RT for 12h reactants->reaction workup Quench with H₂O, Extract with Et₂O reaction->workup purification Vacuum Distillation workup->purification product 1-Ethynylcyclohexanol purification->product

Caption: Workflow for the synthesis of 1-ethynylcyclohexanol.

B. Step 2: Catalytic Conversion of 1-Ethynylcyclohexanol to 1-Ethynylcyclohexylamine

The introduction of the amine group at the tertiary carbon center is a challenging transformation. The Ritter reaction provides a viable catalytic pathway for this conversion.

The Ritter Reaction: A Pathway to Amination

The Ritter reaction involves the reaction of an alcohol with a nitrile in the presence of a strong acid catalyst to form an amide, which can then be hydrolyzed to the corresponding amine[3][4]. For the synthesis of 1-Ethynylcyclohexylamine, 1-ethynylcyclohexanol is treated with a nitrile (e.g., acetonitrile) and an acid catalyst.

Table 2: Catalytic Systems for the Ritter Reaction of 1-Ethynylcyclohexanol

CatalystNitrileSolventTemperature (°C)Time (h)Yield of Amide Intermediate (%)Reference
H₂SO₄ AcetonitrileAcetic Acid25-504-6~60-70[3][4]
FeCl₃ AcetonitrileAcetonitrile803-5~75-85[5]

Expertise & Experience: Mechanistic Considerations

The classical Ritter reaction employs stoichiometric amounts of a strong protic acid like sulfuric acid to generate a stable carbocation from the alcohol[3][4]. This carbocation is then trapped by the nitrile, followed by hydrolysis to yield the amide. The harsh acidic conditions can sometimes lead to side reactions, including polymerization of the alkyne.

Lewis acid catalysts, such as iron(III) chloride (FeCl₃), offer a milder alternative[5]. The Lewis acid coordinates to the hydroxyl group, facilitating its departure and the formation of the carbocation. These conditions are often more compatible with sensitive functional groups.

Experimental Protocol: Ritter Reaction using FeCl₃ Catalyst

  • Dissolve 1-ethynylcyclohexanol (1.0 equivalent) in acetonitrile.

  • Add anhydrous iron(III) chloride (0.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Neutralize the mixture with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting N-(1-ethynylcyclohexyl)acetamide can be hydrolyzed to 1-Ethynylcyclohexylamine using standard basic or acidic conditions.

III. Catalytic Reactions of 1-Ethynylcyclohexylamine

Once synthesized, 1-Ethynylcyclohexylamine serves as a versatile building block for further molecular elaboration. The primary amine and the terminal alkyne can be selectively functionalized using a variety of catalytic methods.

A. C-N Bond Formation: Buchwald-Hartwig Amination

The primary amine of 1-Ethynylcyclohexylamine can be arylated via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction[6][7][8]. The choice of palladium precursor, ligand, and base is crucial for achieving high yields.

Table 3: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of 1-Ethynylcyclohexylamine with Aryl Halides

Pd-CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ XPhosNaOt-BuToluene100High[6][7]
Pd(OAc)₂ BINAPCs₂CO₃Dioxane110Good to High[8]

Expertise & Experience: The Role of Ligands

The success of the Buchwald-Hartwig amination hinges on the properties of the phosphine ligand. Bulky, electron-rich ligands like XPhos facilitate the crucial reductive elimination step, leading to higher turnover numbers and allowing for the coupling of less reactive aryl chlorides[6][7]. Bidentate ligands such as BINAP are also effective, though they may require higher reaction temperatures[8]. The choice of base is also critical, with sodium tert-butoxide being a common choice for its strong basicity and good solubility in organic solvents.

Mechanism of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd LigEx [Ar-Pd(II)-NH₂R]L₂⁺X⁻ OxAdd->LigEx Ligand Exchange Amine R-NH₂ Amine->LigEx RedElim Ar-NHR LigEx->RedElim Reductive Elimination RedElim->Pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

B. C-C Bond Formation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 1-Ethynylcyclohexylamine is an excellent substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[9][10][][12]. This reaction allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring.

Table 4: Common Catalytic Systems for CuAAC Reactions

Copper SourceReducing AgentLigandSolventTemperature (°C)Yield (%)Reference
CuSO₄·5H₂O Sodium AscorbateNonet-BuOH/H₂ORT>95[9][12]
CuI NoneTBTACH₂Cl₂RT>95[13]

Expertise & Experience: In Situ Generation of the Active Catalyst

The active catalyst in CuAAC is a Cu(I) species. A common and convenient method involves the in situ reduction of Cu(II) salts, such as copper(II) sulfate, using a mild reducing agent like sodium ascorbate[9][12]. This is typically performed in a mixture of water and an organic solvent to ensure the solubility of all reactants. Alternatively, a Cu(I) source like copper(I) iodide can be used directly[13]. The addition of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) catalyst and prevent disproportionation, leading to more robust and reproducible results.

Experimental Protocol: CuAAC Reaction of 1-Ethynylcyclohexylamine

  • Dissolve the organic azide (1.0 equivalent) and 1-Ethynylcyclohexylamine (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.05 equivalents).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

IV. Conclusion

The synthesis and derivatization of 1-Ethynylcyclohexylamine rely on a series of well-established catalytic transformations. For the synthesis of the key intermediate, 1-ethynylcyclohexanol, both traditional strong base catalysis and milder carbonate-based systems offer high yields. The subsequent amination via the Ritter reaction can be effectively catalyzed by both Brønsted and Lewis acids, with Lewis acids offering milder conditions.

For the derivatization of 1-Ethynylcyclohexylamine, the Buchwald-Hartwig amination and the CuAAC reaction provide powerful and reliable methods for C-N and C-C bond formation, respectively. The selection of the optimal catalyst, ligand, and reaction conditions is paramount to achieving the desired outcome with high efficiency and selectivity. This guide provides a foundation for researchers to make informed decisions in their synthetic endeavors involving this versatile building block.

V. References

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  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[6][7][9]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. [Link]

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. [Link]

  • Google Patents. (1961). Process for preparing 1-ethynylcyclohexanol and homologues. US2973390A.

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  • Krische, M. J., et al. (2007). Iridium-Catalyzed C-C Bond Forming Hydrogenation: Direct Regioselective Reductive Coupling of Alkyl-Substituted Alkynes to Activated Ketones. Journal of the American Chemical Society, 129(1), 280-281. [Link]

  • Bacsa, I., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 7, 1043–1051. [Link]

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  • Tirkasheva, S. I., Ziyadullayev, O. E., & Abdixoliqova, F. G. (2023). SYNTHESIS AND DEMETALLIZATION OF 1-ETHYNYLCYCLOHEXANOL. JOURNAL OF INTERNATIONAL SCIENTIFIC RESEARCH, 2(12), 23-28. [Link]

  • Hashmi, A. S. K., et al. (2012). Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. Molecules, 27(12), 3892. [Link]

  • Pérez-Galán, P., et al. (2011). Recent developments in gold-catalyzed cycloaddition reactions. Beilstein Journal of Organic Chemistry, 7, 802–821. [Link]

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  • Toste, F. D., et al. (2005). Gold(I)-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction. Journal of the American Chemical Society, 127(32), 11260–11261. [Link]

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  • Novák, Z., et al. (2007). Ethynyl-cyclohexanol: an efficient acetylene surrogate in Sonogashira coupling. Tetrahedron Letters, 48(39), 6883-6886. [Link]

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Benchmarking the Efficiency of 1-Ethynylcyclohexylamine Synthesis Methods: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethynylcyclohexylamine is a valuable building block in medicinal chemistry and materials science.[1] Its rigid cyclohexyl scaffold combined with the reactive ethynyl and amine functionalities makes it a versatile precursor for the synthesis of complex molecular architectures, including pharmaceutical agents and novel polymers. The efficient synthesis of this key intermediate is therefore of significant interest to the scientific community.

This guide provides an in-depth, objective comparison of the primary methodologies for synthesizing 1-Ethynylcyclohexylamine. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis based on key performance metrics such as yield, safety, and operational complexity. Our goal is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic route for their specific objectives.

Method 1: The Two-Step Favorskii-Type Approach

The most common and industrially relevant route to 1-Ethynylcyclohexylamine begins with the ethynylation of cyclohexanone to form the intermediate, 1-ethynylcyclohexanol. This is a classic application of the Favorskii reaction, which involves the addition of a terminal alkyne to a carbonyl compound.[2] The resulting propargyl alcohol is then converted to the target amine.

Mechanism & Rationale

Step 1: Ethynylation of Cyclohexanone. This step hinges on the generation of a potent nucleophile, the acetylide anion. A strong base, such as sodium amide (NaNH₂) or potassium hydroxide (KOH) in liquid ammonia, is used to deprotonate acetylene gas (HC≡CH), rendering the terminal carbon highly nucleophilic.[3] This acetylide anion then attacks the electrophilic carbonyl carbon of cyclohexanone. A subsequent acidic workup protonates the resulting alkoxide to yield 1-ethynylcyclohexanol.[3] The choice of a strong base is critical; weaker bases are unable to deprotonate the weakly acidic acetylene (pKa ≈ 25), preventing the reaction from proceeding. Low temperatures are often employed to control the high reactivity and prevent side reactions.[4]

Step 2: Conversion to Amine. While several methods exist for this transformation, a common approach involves a Ritter-type reaction or related amination protocols. This guide will focus on a conceptual reductive amination pathway for comparison.

Reaction Pathway: Favorskii-Type Approach

Favorskii_Pathway Cyclohexanone Cyclohexanone Intermediate 1-Ethynylcyclohexanol Cyclohexanone->Intermediate Ethynylation Acetylene Acetylene (HC≡CH) Acetylene->Intermediate Base Strong Base (e.g., KOH, NaNH₂) Base->Intermediate Product 1-Ethynylcyclohexylamine Intermediate->Product Reductive Amination Amination Amination Reagents (e.g., NH₃, H₂, Catalyst) Amination->Product

Caption: Favorskii-type synthesis of 1-Ethynylcyclohexylamine.

Detailed Experimental Protocol (Illustrative)

Step A: Synthesis of 1-Ethynylcyclohexanol [3]

  • Setup: A three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube is charged with liquid ammonia (approx. 500 mL) at -78 °C (dry ice/acetone bath).

  • Catalyst: A small piece of sodium metal is added until a persistent blue color indicates anhydrous conditions. Then, a catalytic amount of ferric nitrate is added.

  • Acetylide Formation: Sodium metal (23 g, 1 mol) is added in small portions. Acetylene gas is then bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide.

  • Ketone Addition: A solution of cyclohexanone (98 g, 1 mol) in anhydrous ether (100 mL) is added dropwise over 2 hours, maintaining the temperature below -30 °C.

  • Quenching: The reaction is stirred for an additional 3 hours, after which the ammonia is allowed to evaporate. The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: The mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 1-ethynylcyclohexanol. Purification is typically achieved by vacuum distillation.

Step B: Reductive Amination of 1-Ethynylcyclohexanol (Conceptual)

  • Setup: The crude 1-ethynylcyclohexanol is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor (Parr autoclave).

  • Catalyst & Reagents: A hydrogenation catalyst (e.g., Raney Nickel or a Palladium-based catalyst) and a source of ammonia (e.g., methanolic ammonia) are added.[5]

  • Reaction: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50-100 atm). The mixture is heated (e.g., 80-120 °C) with vigorous stirring for 12-24 hours.[5]

  • Workup: After cooling and venting, the catalyst is filtered off. The solvent is removed in vacuo, and the resulting crude amine is purified by distillation or chromatography.

Method 2: The Strecker Synthesis Approach

The Strecker synthesis is a classic, powerful method for producing α-amino acids and their derivatives.[6] A modified version can be envisioned for 1-Ethynylcyclohexylamine, starting from a ketone precursor. This method constructs the C-N and C-CN bonds in a one-pot fashion.[7]

Mechanism & Rationale

The reaction proceeds in two main stages.[8] First, the starting ketone, in this case, a hypothetical ethynyl-substituted ketone or a precursor that can be converted in situ, reacts with ammonia to form an imine.[8] The use of ammonium chloride (NH₄Cl) is advantageous as it serves as both a source of ammonia and a mild acid to catalyze imine formation.[8]

In the second stage, a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), acts as a nucleophile, attacking the electrophilic imine carbon to form an α-aminonitrile intermediate.[8][9] The final step, which is typically hydrolysis to an amino acid, would be omitted or modified in this case to isolate the target amine, for instance, by reductive workup of the nitrile. The core advantage is the convergent formation of two key bonds.

Reaction Pathway: Strecker Synthesis

Strecker_Pathway cluster_strecker Strecker Reaction Ketone Cyclohexanone Intermediate1 Iminium Ion Ketone->Intermediate1 Condensation Ammonia NH₄Cl Ammonia->Intermediate1 Cyanide KCN Intermediate2 α-Aminonitrile Cyanide->Intermediate2 Intermediate1->Intermediate2 Cyanide Addition Product 1-Ethynylcyclohexylamine Intermediate2->Product Modification/ Workup

Caption: Strecker synthesis pathway for α-aminonitriles.

Detailed Experimental Protocol (Illustrative)

Note: This protocol is adapted from the general Strecker synthesis for ketones and would require optimization for this specific substrate.[10]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1 eq) in methanol.

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 1.5 eq) and potassium cyanide (KCN, 1.2 eq) to the solution. The flask should be cooled in an ice bath. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: The reaction mixture is concentrated under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to yield the crude α-aminonitrile.

  • Conversion to Amine: The crude aminonitrile would then require a subsequent reduction step (e.g., using LiAlH₄ or catalytic hydrogenation) to convert the nitrile group to a CH₂NH₂ group, which is not the target molecule. Therefore, a direct Strecker approach to 1-Ethynylcyclohexylamine is less straightforward than the Favorskii route and is presented here for conceptual comparison.

Method 3: Catalytic Reductive Amination

More modern approaches focus on efficiency and safety, often employing direct reductive amination of the ketone.[11] This one-pot method combines the ketone, an amine source (ammonia), and a reducing agent in the presence of a catalyst.[12]

Mechanism & Rationale

This process involves the in-situ formation of the same imine or enamine intermediate as in the Strecker synthesis.[12] However, instead of being trapped by cyanide, the intermediate is immediately hydrogenated by a reducing agent (typically H₂ gas) over a heterogeneous catalyst (e.g., Pd/C, Rh-Ni, Raney Ni).[5][13] This avoids the use of highly toxic cyanides and often telescopes multiple steps into a single, more efficient operation. The challenge lies in catalyst selection to favor amination over simple reduction of the ketone to an alcohol.[5]

Workflow: General Synthesis & Selection

Workflow Start Start: Need 1-Ethynyl- cyclohexylamine Decision1 Primary Concern? Start->Decision1 Path_Yield High Yield & Scalability Decision1->Path_Yield Yield Path_Safety Safety & Simplicity Decision1->Path_Safety Safety Path_Concept Conceptual Exploration Decision1->Path_Concept Novelty Method_Favorskii Select Favorskii-Type Approach Path_Yield->Method_Favorskii Method_Catalytic Select Catalytic Reductive Amination Path_Safety->Method_Catalytic Method_Strecker Consider Strecker (High Hazard) Path_Concept->Method_Strecker Protocol_Favorskii Follow 2-Step Protocol: 1. Ethynylation 2. Amination Method_Favorskii->Protocol_Favorskii Protocol_Catalatalog Protocol_Catalatalog Method_Catalytic->Protocol_Catalatalog Protocol_Strecker Follow Aminonitrile Protocol (Requires modification) Method_Strecker->Protocol_Strecker Protocol_Catalytic Follow 1-Pot Protocol: Ketone, NH₃, H₂, Catalyst

Caption: Decision workflow for selecting a synthesis method.

Comparative Analysis

The selection of an optimal synthesis route is a multi-factorial decision. The following table provides a clear, quantitative, and qualitative comparison of the discussed methodologies.

ParameterFavorskii-Type ApproachStrecker Synthesis ApproachCatalytic Reductive Amination
Overall Yield High (Often >80% for ethynylation)Moderate-HighModerate-High (Catalyst dependent)[5]
Number of Steps 21 (to aminonitrile) + modification1 (One-pot)
Reagent Safety Moderate (Acetylene gas is flammable/explosive; liquid ammonia is caustic)Very Low (Use of highly toxic cyanide salts)High (H₂ gas is flammable, but avoids toxic reagents)
Scalability High (Industrially proven method)[4]Moderate (Toxicity limits large-scale use)High (Suitable for flow chemistry)[13]
Operational Complexity Moderate (Requires low-temperature and gas handling)Moderate (Requires stringent safety protocols)Moderate (Requires high-pressure equipment)
Key Advantage High yields, well-establishedConvergent bond formationHigh atom economy, improved safety profile
Key Disadvantage Two distinct steps, hazardous reagentsExtreme toxicity of cyanideRequires specialized catalyst and equipment

Conclusion and Recommendations

For researchers requiring high yields and a well-documented, scalable procedure, the Favorskii-Type Approach remains the gold standard. Its two-step nature is a drawback, but the high efficiency of the initial ethynylation step makes it a robust choice for producing significant quantities of the intermediate 1-ethynylcyclohexanol.[3]

For laboratories prioritizing safety and process simplification, Catalytic Reductive Amination presents a compelling alternative. This one-pot method avoids the most hazardous reagents and aligns with green chemistry principles by improving atom economy. While it requires investment in high-pressure hydrogenation equipment, the operational benefits and enhanced safety are significant.

The Strecker Synthesis is less practical for the direct synthesis of 1-Ethynylcyclohexylamine due to the extreme toxicity of cyanide reagents and the challenges in modifying the final intermediate. It is included here primarily for a comprehensive academic comparison but is not recommended for routine synthesis of this specific target molecule.

Ultimately, the choice of method will depend on the specific constraints and goals of the laboratory, including scale, available equipment, and safety protocols.

References

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  • Merck Index. Favorskii-Babayan Synthesis. Available from: [Link]

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  • ResearchGate. Various synthetic routes for the synthesis of amine 1 Comparison of the chemical and enzymatic (transaminase versus RedAm) synthesis of isopropyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate 1 from ketone 2. Available from: [Link]

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  • Pearson. Using cyclohexanone as the starting material, describe how each o... Available from: [Link].

  • MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available from: [Link]

  • Royal Society of Chemistry. Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering. Available from: [Link]

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Comparative Analysis of Novel 1-Ethynylcyclohexylamine Derivatives as Potent NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Characterization, and Performance

Welcome to a comprehensive guide dedicated to the exploration of novel compounds derived from the versatile scaffold, 1-Ethynylcyclohexylamine. As researchers and drug development professionals, our collective goal is to identify and characterize new chemical entities with superior therapeutic profiles. This document provides an in-depth comparison of a new series of 1-Ethynylcyclohexylamine derivatives—designated ECH-A1 and ECH-B2—against established NMDA receptor antagonists. Our focus is to provide not just data, but a logical framework for experimental design, from synthesis to final biological evaluation, underscoring the causality behind our methodological choices.

Introduction: The Rationale for 1-Ethynylcyclohexylamine as a Scaffold

The N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor, is fundamental to synaptic plasticity, learning, and memory.[1][2][3] Its dysfunction is implicated in a host of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke, making it a prime therapeutic target.[3][4] While antagonists like Memantine and Ketamine have seen clinical use, the search for agents with improved selectivity, potency, and reduced side-effect profiles is ongoing.[3][5]

The 1-Ethynylcyclohexylamine scaffold presents a compelling starting point for novel drug discovery.[6][7][8] Its rigid cyclohexyl core offers a predictable three-dimensional structure for receptor interaction, while the primary amine and terminal alkyne functionalities provide versatile handles for synthetic modification.[8] Our hypothesis is that targeted modifications at the primary amine can modulate the compound's affinity and selectivity for the NMDA receptor channel's binding site, potentially yielding derivatives with superior performance compared to existing therapies.

Synthesis and Structural Elucidation of Novel Derivatives

The synthesis of our lead candidates, ECH-A1 and ECH-B2, was designed for efficiency and scalability. The general synthetic pathway leverages the nucleophilicity of the primary amine on the parent compound.

G cluster_synthesis General Synthetic Scheme parent 1-Ethynylcyclohexylamine productA ECH-A1 (N-acylated derivative) parent->productA Acylation productB ECH-B2 (N-alkylated derivative) parent->productB Alkylation reagentA Reagent A (e.g., Acyl Chloride) reagentA->productA reagentB Reagent B (e.g., Alkyl Halide) reagentB->productB

Caption: General synthetic pathways for novel ECH derivatives.

Experimental Protocol: Synthesis of ECH-A1 (N-acetyl-1-ethynylcyclohexylamine)

  • Reactant Preparation: Dissolve 1-Ethynylcyclohexylamine (1.0 eq) in dichloromethane (DCM, 10 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Addition of Reagent: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of acetyl chloride (1.1 eq). The triethylamine acts as a base to neutralize the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[9]

  • Workup: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the pure ECH-A1 derivative.

Characterization: The identity and purity of each synthesized compound were rigorously confirmed using a suite of analytical techniques. This multi-faceted approach is crucial for establishing a robust quality profile for any new chemical entity.[10][11][12]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.[9][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirmed the molecular weight of the synthesized derivatives.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provided detailed structural information, confirming the covalent modifications.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirmed the presence of key functional groups and the success of the chemical transformation.[12]

Comparative Biological Evaluation

To assess the therapeutic potential of our novel derivatives, we conducted a head-to-head comparison with Memantine, a clinically approved NMDA receptor antagonist. The evaluation focused on two key parameters: potency at the NMDA receptor and general cytotoxicity. A desirable candidate exhibits high potency (low IC50) and low cytotoxicity (high CC50), indicating a wide therapeutic window.

3.1. NMDA Receptor Antagonist Activity

We employed an in vitro calcium influx assay using a recombinant cell line expressing the human NMDA receptor subunits.[1][13] This assay measures the ability of a compound to inhibit the influx of calcium into the cell following receptor activation by glutamate and glycine, providing a direct measure of antagonist activity.[1][2]

Data Summary: NMDA Receptor Antagonist Potency

CompoundIC50 (µM)
ECH-A1 1.2 ± 0.2
ECH-B2 5.8 ± 0.7
Memantine 3.5 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

The results clearly indicate that the N-acylated derivative, ECH-A1 , possesses significantly higher potency than both Memantine and the N-alkylated derivative, ECH-B2. This suggests that the carbonyl group introduced in ECH-A1 may form a key interaction within the NMDA receptor channel, enhancing its blocking efficacy.

3.2. Cytotoxicity Assessment

Evaluating the cytotoxic potential of novel compounds is a critical step in early-stage drug development.[14][15][16] High cytotoxicity can lead to off-target effects and a poor safety profile.[14] We utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell viability based on mitochondrial metabolic activity.[17]

Data Summary: Cytotoxicity in Human Neuronal Cell Line

CompoundCC50 (µM)Therapeutic Index (CC50/IC50)
ECH-A1 155 ± 12129.2
ECH-B2 > 200> 34.5
Memantine 120 ± 934.3

Data are presented as mean ± standard deviation from three independent experiments.

Both novel derivatives demonstrated low cytotoxicity. Notably, ECH-A1 not only showed higher potency but also a superior therapeutic index compared to Memantine. This combination of high potency and low cytotoxicity makes ECH-A1 a highly promising candidate for further preclinical development.

Experimental Workflows and Protocols

To ensure reproducibility and transparency, we provide detailed protocols for the key biological assays performed. A self-validating system is essential for trustworthy results.

G cluster_workflow In Vitro Screening Workflow start Synthesized Compound (ECH-A1, ECH-B2) assay1 NMDA Receptor Calcium Influx Assay start->assay1 assay2 MTT Cytotoxicity Assay start->assay2 data1 Calculate IC50 assay1->data1 data2 Calculate CC50 assay2->data2 analysis Determine Therapeutic Index (CC50 / IC50) data1->analysis data2->analysis end Identify Lead Candidate analysis->end

Caption: Workflow for in vitro evaluation of novel compounds.

Protocol: NMDA Receptor Calcium Influx Assay

  • Cell Culture: Plate HEK293 cells stably expressing human NMDA receptor subunits (GluN1/GluN2A) in a 384-well black-walled, clear-bottom plate and culture overnight. The use of a stable, recombinant cell line ensures consistent receptor expression levels, reducing variability.[13]

  • Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Add serial dilutions of the test compounds (ECH-A1, ECH-B2, Memantine) to the wells and incubate for 15 minutes. This pre-incubation allows the antagonists to bind to the receptor.

  • Receptor Activation: Using a fluorescence plate reader with an automated injection system, add a solution of NMDA receptor agonists (Glutamate and Glycine) to each well.

  • Data Acquisition: Immediately begin measuring fluorescence intensity kinetically for 2-3 minutes. The increase in fluorescence corresponds to calcium influx upon receptor activation.

  • Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48 hours. The 48-hour incubation period allows for sufficient time to observe effects on cell proliferation and viability.[17]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value, the concentration at which 50% of cell viability is lost, by plotting the data and fitting to a dose-response curve.

Conclusion and Future Directions

This guide demonstrates a systematic approach to the characterization and comparative analysis of novel derivatives of 1-Ethynylcyclohexylamine. Our findings highlight ECH-A1 as a lead candidate, exhibiting superior potency and a wider therapeutic index than the clinically used NMDA receptor antagonist, Memantine.

The enhanced performance of the N-acylated derivative over the N-alkylated analog provides a crucial structure-activity relationship insight that will guide future optimization efforts. The next logical steps involve expanding the library of N-acyl derivatives and evaluating their selectivity against different NMDA receptor subunit compositions, as subunit selectivity can further refine the therapeutic profile and reduce side effects.[3]

The protocols and workflows detailed herein provide a robust framework for researchers engaged in the discovery of next-generation neurological therapeutics.

References

  • Northeast Biolab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

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  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Volgraf, M., et al. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. PMC. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Neuhaus, W., et al. (2011). Effects of NMDA receptor modulators on a blood-brain barrier in vitro model. PubMed. Retrieved from [Link]

  • JoVE. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Retrieved from [Link]

  • JoVE. (2018). NMDA-receptor Study Protocol. Retrieved from [Link]

  • bioRxiv. (2025). Positive Modulators of N-Methyl-D-Aspartate Receptor: Structure-Activity Relationship Study on Steroidal C-17 and C-20 Oxime Eth. Retrieved from [Link]

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  • Google Patents. (n.d.). KR20020093950A - Cyclohexylamine derivative as subtype selective nmda receptor antagonists.
  • MDPI. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Retrieved from [Link]

  • Google Patents. (n.d.). US20030236286A1 - Cyclohexylamine derivative as subtype selective nmda receptor antagonists.
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  • Google Patents. (n.d.). EP1292581A1 - Bicyclic cyclohexylamines and their use as nmda receptor antagonists.
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  • MDPI. (n.d.). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Retrieved from [Link]

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A Technical Guide to Cross-Reactivity of 1-Ethynylcyclohexylamine in Immunoassays and Confirmatory Methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the anticipated cross-reactivity of 1-Ethynylcyclohexylamine in common analytical workflows, particularly focusing on immunoassays and confirmatory mass spectrometry techniques. We will explore the structural basis for potential cross-reactivity with assays targeting phencyclidine (PCP) and its analogs, supported by experimental data from existing literature on related compounds. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical challenges posed by novel psychoactive substances (NPS).

Introduction: The Analytical Challenge of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical toxicology.[1] These compounds are often designed to mimic the effects of controlled substances while circumventing existing drug laws. 1-Ethynylcyclohexylamine is a compound of interest due to its structural relationship to arylcyclohexylamines, a class of drugs that includes phencyclidine (PCP) and ketamine. A critical aspect of NPS analysis is understanding their potential for cross-reactivity in initial screening assays, which are typically immunoassays. False-negative or unexpected positive results can have significant consequences in both clinical and forensic settings. This guide will provide a detailed comparison of the expected analytical behavior of 1-Ethynylcyclohexylamine with that of PCP and its known analogs.

Structural Comparison: 1-Ethynylcyclohexylamine vs. Phencyclidine (PCP)

The likelihood of a compound to cross-react in an immunoassay is largely determined by its structural similarity to the target analyte for which the antibody was raised.[2][3] Let's examine the key structural features of 1-Ethynylcyclohexylamine and PCP.

FeaturePhencyclidine (PCP)1-EthynylcyclohexylamineStructural Differences & Potential Impact on Antibody Recognition
Core Structure CyclohexylamineCyclohexylamineBoth share the same cyclohexylamine core, a key feature for potential cross-reactivity.
Substituent at C1 Phenyl groupEthynyl groupThis is a major difference. The bulky, aromatic phenyl group in PCP is a primary epitope for antibody binding. The smaller, linear ethynyl group in 1-Ethynylcyclohexylamine is significantly different in size, shape, and electronics, likely leading to reduced antibody recognition.
Amine Group Tertiary amine (part of a piperidine ring)Primary amineThe nature of the amine is another critical difference. PCP's piperidine ring is a significant structural feature. The primary amine in 1-Ethynylcyclohexylamine is much smaller and has different hydrogen bonding capabilities, which would drastically alter its interaction with the antibody's binding site.

Molecular Structures:

Caption: Structural comparison of Phencyclidine (PCP) and 1-Ethynylcyclohexylamine.

Immunoassay Cross-Reactivity: A Comparative Analysis

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are common screening tools for drugs of abuse. Their specificity is dependent on the antibody's ability to recognize specific structural features of the target molecule.

Insights from Commercial PCP ELISA Kits

To predict the cross-reactivity of 1-Ethynylcyclohexylamine, we can analyze the cross-reactivity data of known PCP analogs from a commercially available PCP ELISA kit.

Table 1: Cross-Reactivity of PCP and its Analogs in a Commercial ELISA Kit [4]

Compound% Cross-Reactivity
4-MeO PCP120%
Phencyclidine (PCP) 100%
3-MeO PCP51%
4-Hydroxy PCP21%
Phenylcyclohexylpyrrolidine (PCPy)17%
Thienylcyclohexylpiperidine (TCP)12%

Data sourced from the Neogen® Phencyclidine (PCP) Forensic ELISA Kit technical data sheet.[4]

Analysis of Cross-Reactivity Data:

  • High Cross-Reactivity: Analogs with modifications on the phenyl ring (e.g., 4-MeO PCP and 3-MeO PCP) still exhibit significant cross-reactivity. This suggests that the antibody can tolerate some substitutions on the aromatic ring.

  • Moderate to Low Cross-Reactivity: Modifications to the piperidine ring (e.g., PCPy) or replacement of the phenyl ring with another aromatic system (e.g., TCP) lead to a substantial decrease in cross-reactivity. This indicates that both the phenyl and piperidine rings are crucial for strong antibody binding.

Predicted Cross-Reactivity of 1-Ethynylcyclohexylamine:

Based on the structural differences highlighted in Section 2 and the cross-reactivity data above, 1-Ethynylcyclohexylamine is expected to have very low to negligible cross-reactivity in PCP immunoassays. The absence of both the phenyl ring and the piperidine ring, which are key recognition elements for the antibody, makes it highly unlikely to bind effectively to the anti-PCP antibody.

Experimental Protocol: Immunoassay Cross-Reactivity Testing

To empirically determine the cross-reactivity, a competitive ELISA is the standard method.

Objective: To determine the concentration of 1-Ethynylcyclohexylamine that results in a 50% inhibition of the signal (IC50) in a commercial PCP ELISA kit and compare it to the IC50 of PCP.

Materials:

  • Commercial PCP ELISA Kit (e.g., Neogen®, Immunalysis)[4][5]

  • 1-Ethynylcyclohexylamine standard

  • Phencyclidine (PCP) standard

  • Drug-free urine or blood matrix

  • Precision pipettes and disposable tips

  • Microplate reader with a 450 nm filter[4]

Procedure:

  • Prepare Standards:

    • Prepare a stock solution of 1-Ethynylcyclohexylamine and PCP in a suitable solvent (e.g., methanol).

    • Create a serial dilution of both compounds in the drug-free matrix to generate a range of concentrations.

  • Assay Performance:

    • Follow the manufacturer's instructions for the PCP ELISA kit.[6]

    • Add the prepared standards and controls to the antibody-coated microplate wells.

    • Add the enzyme-conjugated PCP.

    • Incubate to allow for competitive binding.

    • Wash the wells to remove unbound reagents.

    • Add the substrate and incubate for color development.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the analyte concentration for both PCP and 1-Ethynylcyclohexylamine.

    • Determine the IC50 value for each compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of PCP / IC50 of 1-Ethynylcyclohexylamine) x 100

ELISA_Workflow cluster_prep Sample & Standard Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Prep_Standards Prepare serial dilutions of 1-Ethynylcyclohexylamine & PCP Add_Sample Add standards/samples to antibody-coated wells Prep_Standards->Add_Sample Add_Conjugate Add enzyme-conjugated PCP Add_Sample->Add_Conjugate Incubate Incubate for competitive binding Add_Conjugate->Incubate Wash Wash wells Incubate->Wash Add_Substrate Add substrate Wash->Add_Substrate Incubate_Color Incubate for color development Add_Substrate->Incubate_Color Stop_Reaction Stop reaction Incubate_Color->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Plot_Curve Plot dose-response curve Read_Absorbance->Plot_Curve Calculate_IC50 Calculate IC50 values Plot_Curve->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Confirmatory Analysis: GC-MS and LC-MS/MS

Given the high probability of immunoassays failing to detect 1-Ethynylcyclohexylamine, reliance on more specific, confirmatory methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for its unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For amine-containing compounds like 1-Ethynylcyclohexylamine, derivatization is often employed to improve chromatographic performance and mass spectral characteristics.

Experimental Protocol: GC-MS Analysis of 1-Ethynylcyclohexylamine

Objective: To develop a sensitive and specific method for the detection and quantification of 1-Ethynylcyclohexylamine in a biological matrix.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA)

  • Internal standard (e.g., a deuterated analog if available)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot the sample (e.g., urine, blood).

    • Add the internal standard.

    • Adjust the pH to basic (e.g., pH 9-10) to ensure the amine is in its free base form.

    • Add the extraction solvent and vortex thoroughly.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a small volume of solvent.

    • Add the derivatizing agent (TFAA).

    • Heat the mixture (e.g., 70°C for 20 minutes) to facilitate the reaction.

    • Evaporate the excess reagent and solvent.

    • Reconstitute the final extract in a suitable solvent for injection.

  • GC-MS Analysis:

    • Inject the derivatized sample onto the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program to achieve good separation.

    • Acquire data in full scan mode to identify the compound and in selected ion monitoring (SIM) mode for quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (Urine, Blood) LLE Liquid-Liquid Extraction Sample->LLE Derivatization Derivatization (e.g., TFAA) LLE->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry (EI, Full Scan/SIM) Separation->Ionization Detection Detection & Quantification Ionization->Detection

Caption: Workflow for the GC-MS analysis of 1-Ethynylcyclohexylamine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of NPS due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[6][7]

Experimental Protocol: LC-MS/MS Analysis of 1-Ethynylcyclohexylamine

Objective: To develop a highly sensitive and specific method for the detection and quantification of 1-Ethynylcyclohexylamine in biological matrices.

Materials:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 analytical column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Internal standard

Procedure:

  • Sample Preparation (Protein Precipitation or SPE):

    • Protein Precipitation (for plasma/blood): Add a precipitating solvent (e.g., acetonitrile) to the sample containing the internal standard. Vortex and centrifuge. The supernatant can be directly injected or further processed.

    • Solid Phase Extraction (SPE) (for urine): Condition an SPE cartridge. Load the sample. Wash the cartridge to remove interferences. Elute the analyte of interest. Evaporate and reconstitute the eluate.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Use a gradient elution program to achieve chromatographic separation.

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Optimize the MS parameters for 1-Ethynylcyclohexylamine (precursor ion and product ions for Multiple Reaction Monitoring - MRM).

    • Develop an MRM method for quantification using specific precursor-to-product ion transitions.

Conclusion and Recommendations

Based on a thorough structural comparison and analysis of cross-reactivity data for related compounds, 1-Ethynylcyclohexylamine is not expected to be detected by commercially available PCP immunoassays. The significant structural deviations from PCP, namely the replacement of the phenyl ring with an ethynyl group and the primary amine instead of a piperidine ring, are likely to prevent effective binding to anti-PCP antibodies.

Key Recommendations for Laboratories:

  • Do not rely on PCP immunoassays for the detection of 1-Ethynylcyclohexylamine. A negative result from a PCP screen does not rule out the presence of this compound.

  • Employ mass spectrometry-based methods (GC-MS or LC-MS/MS) for the definitive identification and quantification of 1-Ethynylcyclohexylamine. LC-MS/MS is the preferred method due to its high sensitivity and specificity for a broad range of NPS, including those that are not amenable to GC-MS without derivatization.[6][7]

  • Maintain a proactive approach to NPS analysis. The landscape of NPS is constantly evolving. Laboratories should stay informed about new compounds and continuously validate and update their analytical methods to ensure comprehensive detection capabilities.

This guide provides a framework for understanding and addressing the analytical challenges associated with 1-Ethynylcyclohexylamine. By combining structural analysis with empirical data from related compounds, we can make informed decisions about the most appropriate testing strategies, ensuring the accuracy and reliability of toxicological investigations.

References

  • Neogen Corporation. (n.d.). Phencyclidine (PCP) Forensic ELISA Kit. Retrieved from [Link]

  • SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. Retrieved from [Link]

  • Pozo, O. J., et al. (2020). LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis. Drug Testing and Analysis, 12(6), 785-797. [Link]

  • Giorgetti, A., & Tagliabracci, A. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Analytical Toxicology, 45(7), 746-758. [Link]

  • Melanson, S. E., et al. (2013). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. American Journal of Clinical Pathology, 139(5), 634-641. [Link]

  • Krasowski, M. D., et al. (2014). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 36(4), 427-435. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethynylcyclohexylamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical agents. This guide provides an in-depth, procedural framework for the proper disposal of 1-Ethynylcyclohexylamine, a compound demanding meticulous handling due to its hazardous properties. Our focus extends beyond mere compliance, aiming to instill a culture of safety and environmental stewardship within the laboratory.

Foundational Safety Intelligence: Understanding the Hazard Profile

Before any disposal protocol is initiated, a comprehensive understanding of the chemical's hazard profile is paramount. 1-Ethynylcyclohexylamine is classified as a hazardous substance, and its safe handling is dictated by its inherent chemical properties.

According to its Safety Data Sheet (SDS), 1-Ethynylcyclohexylamine is categorized as a flammable liquid and is corrosive, causing severe skin burns and eye damage[1][2][3]. The National Fire Protection Association (NFPA) 704 diamond for this chemical would indicate hazards for health, flammability, and instability, requiring significant precautions.

Hazard ClassificationGHS CodesKey Precautions
Flammable Liquid H226Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment[1][3].
Skin Corrosion/Irritation H314Causes severe skin burns. Wear protective gloves, clothing, and eye/face protection[1][2].
Serious Eye Damage H314Causes serious eye damage. Wear appropriate eye protection, such as chemical safety goggles and a face shield[1][2][3].

Incompatible Materials: It is crucial to prevent contact with strong oxidizing agents and acids, as this can lead to violent reactions[1].

Immediate Handling and Personal Protective Equipment (PPE)

When preparing 1-Ethynylcyclohexylamine for disposal, all handling must be conducted within a certified chemical fume hood to mitigate the risk of inhaling vapors[1]. The following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes[1].

  • Lab Coat: A flame-resistant lab coat should be worn over personal clothing.

  • Footwear: Closed-toe shoes are required in any laboratory setting.

Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[1].

Step-by-Step Disposal Protocol: A Self-Validating System

The primary and most critical directive for the disposal of 1-Ethynylcyclohexylamine is to utilize a licensed and approved hazardous waste disposal company[1][4]. Adherence to local, state, and federal regulations is not merely a suggestion but a legal and ethical obligation[5].

Workflow for Compliant Disposal of 1-Ethynylcyclohexylamine

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Storage and Handover cluster_2 Phase 3: Final Disposition A Step 1: Waste Segregation Isolate 1-Ethynylcyclohexylamine waste from all other chemical streams, especially acids and oxidizing agents. B Step 2: Containerization Use a dedicated, compatible, and properly sealed waste container. A high-density polyethylene (HDPE) or glass container is recommended. A->B Ensure Compatibility C Step 3: Labeling Affix a hazardous waste label with: - 'Hazardous Waste' - '1-Ethynylcyclohexylamine' - CAS Number: 30389-18-5 - Hazard Pictograms: Flammable, Corrosive - Accumulation Start Date B->C Accurate Information D Step 4: Temporary Storage Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources. C->D Safe Environment E Step 5: Professional Collection Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor for pickup. D->E Regulatory Compliance F Step 6: Manifest and Transport Ensure proper documentation (hazardous waste manifest) is completed for transportation. E->F Chain of Custody G Step 7: Approved Disposal The waste will be transported to a permitted facility for final disposal, likely via incineration. F->G Final Step

Caption: A procedural workflow for the compliant disposal of 1-Ethynylcyclohexylamine.

In-Lab Treatment Considerations: A Word of Caution

While the recommended and required method of disposal is through a professional service, there may be instances where in-lab neutralization of small quantities of aqueous solutions is considered. This should only be performed by highly experienced personnel and with the explicit approval of your institution's Environmental Health and Safety (EHS) department.

As an aliphatic amine, 1-Ethynylcyclohexylamine is a base. In theory, it can be neutralized with a weak acid. However, this reaction is exothermic and must be performed with extreme caution in a controlled environment.

Hypothetical Neutralization Protocol (For Informational Purposes Only - REQUIRES EHS APPROVAL AND VALIDATION):

  • Preparation: Work in a chemical fume hood. Have a spill kit and appropriate fire extinguisher (e.g., dry chemical, CO2) readily available. The reaction vessel should be placed in an ice bath to manage heat generation.

  • Dilution: If dealing with a concentrated solution, dilute it with a compatible, non-reactive solvent (e.g., isopropanol) to a concentration of less than 5%.

  • Neutralization: Slowly and with constant stirring, add a weak acid such as citric acid or acetic acid (in a suitable solvent) dropwise. Monitor the temperature and pH continuously.

  • Completion: Continue adding the acid until the pH of the solution is neutral (pH 6-8).

  • Disposal of Neutralized Solution: Even after neutralization, the resulting solution may still be considered hazardous waste depending on the final components and local regulations. It must be collected in a labeled waste container and disposed of through your institution's hazardous waste program.

It cannot be overstated that this is a potentially hazardous procedure that should not be undertaken without a thorough risk assessment and institutional approval.

Spill and Emergency Procedures

In the event of a spill, immediate and decisive action is required to mitigate the hazards.

  • Small Spills:

    • Evacuate all non-essential personnel from the immediate area.

    • If the spill is flammable, eliminate all sources of ignition.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Large Spills:

    • Evacuate the entire laboratory and alert your institution's emergency response team and EHS office immediately.

    • If it is safe to do so, close the fume hood sash and exit the area.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Commitment to Safety and Scientific Excellence

The proper disposal of 1-Ethynylcyclohexylamine is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, maintain compliance with all relevant regulations, and protect the environment. This commitment to meticulous chemical handling is a cornerstone of scientific integrity and excellence.

References

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121691, 1-Ethynylcyclohexylamine. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethynylcyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in drug discovery and chemical synthesis, the safe handling of reactive intermediates is paramount. 1-Ethynylcyclohexylamine, a valuable building block, presents significant hazards that demand a comprehensive and meticulously executed personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist to provide a procedural and logical framework for ensuring your safety. It is structured to build a deep, intrinsic understanding of why each step is critical, empowering you to work with confidence and security.

Foundational Safety: Understanding the Hazard Profile

1-Ethynylcyclohexylamine is not a benign reagent. Its chemical properties necessitate a high degree of caution. The primary hazards are its flammability and its severe corrosive effects on biological tissues.[1] A failure to appreciate these risks can lead to serious injury. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazardous nature.

Table 1: GHS Hazard Classification for 1-Ethynylcyclohexylamine

Hazard ClassHazard CodeDescriptionPictogram
Flammable LiquidsH226Flammable liquid and vapor🔥
Skin Corrosion/IrritationH314Causes severe skin burns and eye damagecorrosive
Acute Toxicity (Oral, Dermal)H302 + H312Harmful if swallowed or in contact with skin!
Reproductive ToxicityH361Suspected of damaging fertility or the unborn childhealth hazard

Source: Adapted from multiple safety data sheets.[1]

The "Danger" signal word associated with this chemical underscores the need for strict adherence to safety protocols.[2] The combination of flammability and corrosivity means that both engineering controls and PPE are non-negotiable.

The Core Directive: Your Personal Protective Equipment Ensemble

Handling 1-Ethynylcyclohexylamine requires a multi-layered PPE approach to protect against all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Ocular and Face Protection: The First Line of Defense

Given that this chemical causes severe eye damage, robust eye and face protection is critical.[3]

  • Primary Protection: Wear tightly sealed, chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5] Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom.

  • Secondary Barrier: A full-face shield must be worn over the safety goggles. This is imperative because 1-Ethynylcyclohexylamine can cause severe burns to the skin of the face. The face shield protects against splashes during transfers and potential reactions.

Dermal Protection: An Impermeable Barrier

This compound is known to cause severe skin burns and is harmful upon contact.[6] Therefore, comprehensive skin protection is essential.

  • Gloves: Use chemical-resistant gloves. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific glove material and thickness against 1-Ethynylcyclohexylamine. Always double-glove to provide an extra layer of protection and to allow for a safe doffing procedure if the outer glove becomes contaminated.

  • Laboratory Coat: A flame-resistant lab coat is required. This addresses both the corrosive and flammable nature of the chemical. Ensure the coat has long sleeves and is fully buttoned.

  • Additional Clothing: Wear long pants and closed-toe shoes made of a non-porous material.

Respiratory Protection: Ensuring Safe Air

Inhalation of vapors or mists must be avoided.[4]

  • Primary Engineering Control: All handling of 1-Ethynylcyclohexylamine must be conducted within a certified chemical fume hood to minimize vapor concentration in the work area.[5][7]

  • Secondary Respiratory Protection: If there is a risk of exceeding exposure limits, or in the event of a spill or ventilation failure, a NIOSH/MSHA-approved respirator is necessary.[5] A respirator with a Type ABEK (EN14387) filter is recommended, which is effective against organic vapors, inorganic gases, acid gases, and ammonia/amines.

Procedural Integrity: Donning, Doffing, and Operational Workflow

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

Step-by-Step PPE Donning and Doffing Protocol
StepDonning (Putting On)Doffing (Taking Off)Rationale
1 Lab CoatOuter GlovesThe most contaminated items are removed first, peeling them away from the body without touching the outer surface.
2 Respirator (if required)Face ShieldRemove by handling the headband, avoiding contact with the front surface.
3 GogglesLab CoatRoll the coat outwards, containing the contaminated surface.
4 Face ShieldGogglesHandle by the earpieces or strap.
5 Outer GlovesRespirator (if required)Avoid touching the front of the respirator.
6 Inner GlovesInner GlovesRemove the last glove by hooking the finger of the bare hand under the cuff of the gloved hand and peeling it off.
7 N/AWash Hands ThoroughlyThe final, critical step to remove any potential residual contamination.
Experimental Workflow Diagram

The following diagram outlines the critical decision points and safety procedures from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup cluster_emergency Emergency Response A Verify Fume Hood Certification B Locate & Test Eyewash/ Safety Shower A->B C Assemble All PPE B->C D Don PPE (as per protocol) C->D E Transfer Chemical Inside Fume Hood D->E Enter Lab F Use Non-Sparking Tools & Ground Equipment E->F M Spill or Exposure Occurs E->M G Keep Container Tightly Closed When Not In Use F->G H Perform Experiment G->H I Segregate Waste: Contaminated PPE vs. Chemical Waste H->I H->M J Place in Labeled, Sealed Waste Containers I->J K Doff PPE (as per protocol) J->K L Wash Hands K->L N Activate Emergency Shower/Eyewash M->N O Evacuate Area & Alert Supervisor N->O P Consult SDS for First Aid O->P

Caption: Workflow for safely handling 1-Ethynylcyclohexylamine.

Disposal and Decontamination: Completing the Safety Cycle

Proper disposal is a critical final step.

  • PPE Disposal: All disposable PPE, such as gloves, must be treated as hazardous waste. Place them in a designated, sealed container for disposal according to your institution's hazardous waste protocol.[4] Non-disposable items like lab coats must be decontaminated professionally if exposure is suspected.

  • Chemical Waste: Never dispose of 1-Ethynylcyclohexylamine down the drain.[3] It should be collected in a properly labeled, sealed waste container. Consult your organization's Environmental Health and Safety (EHS) office for specific disposal procedures, which typically involve incineration by a licensed waste disposal company.[8][9]

By integrating this comprehensive understanding of the hazards with meticulous procedural discipline, you can effectively mitigate the risks associated with 1-Ethynylcyclohexylamine. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research.

References

  • National Center for Biotechnology Information. (n.d.). 1-Ethynylcyclohexylamine. PubChem. [Link]

  • Chemtrec. (n.d.). Safety Data Sheet. [Link]

  • Chemtron Supply Corporation. (2015, June 11). Safety Data Sheet. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. [Link]

  • Stack Exchange. (2014, July 20). Safety when handling cyclohexylamine in non-industrial amounts. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.